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  • Product: 8-Chloroquinolin-3-ol
  • CAS: 25369-39-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 8-Chloroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract 8-Chloroquinolin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a valuable scaffold for the development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinolin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a valuable scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities for diverse functionalization, leading to compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 8-Chloroquinolin-3-ol, designed to equip researchers and drug development professionals with the necessary knowledge to undertake its synthesis. This document delves into the strategic considerations behind different synthetic routes, offering detailed, step-by-step protocols and mechanistic insights. The synthesis pathways discussed herein are primarily based on well-established named reactions in quinoline chemistry, adapted for the specific isomeric requirements of the target molecule.

Introduction: The Significance of the Quinolin-3-ol Scaffold

The quinoline ring system is a ubiquitous motif in a vast array of natural products and synthetic compounds with pronounced biological activities.[1] The introduction of a hydroxyl group at the 3-position, in conjunction with a chlorine atom at the 8-position, imbues the 8-Chloroquinolin-3-ol scaffold with a unique electronic and steric profile. This substitution pattern can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of novel kinase inhibitors, anti-infective agents, and other targeted therapies. The 3-hydroxyquinolines, in particular, have garnered attention for their potential antimicrobial and antioxidant properties, making them a fertile ground for further investigation in drug discovery programs.[2]

This guide will explore two primary retrosynthetic approaches to 8-Chloroquinolin-3-ol, namely the Friedländer annulation and a modified Gould-Jacobs-type reaction. Each pathway will be dissected to provide a clear understanding of the underlying chemical principles, the rationale for reagent selection, and a detailed experimental workflow.

Proposed Synthetic Pathways

Pathway 1: Friedländer Annulation of 2-Amino-3-chlorobenzaldehyde

The Friedländer synthesis is a powerful and direct method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] This approach is particularly attractive for the synthesis of 8-Chloroquinolin-3-ol due to the commercial availability of precursors and the generally high yields of the cyclization step.

Retrosynthetic Analysis:

8-Chloroquinolin-3-ol 8-Chloroquinolin-3-ol Friedländer Annulation Friedländer Annulation 8-Chloroquinolin-3-ol->Friedländer Annulation Disconnection 2-Amino-3-chlorobenzaldehyde 2-Amino-3-chlorobenzaldehyde Friedländer Annulation->2-Amino-3-chlorobenzaldehyde Ethyl Glycinate Ethyl Glycinate Friedländer Annulation->Ethyl Glycinate

Caption: Retrosynthetic approach for 8-Chloroquinolin-3-ol via Friedländer Annulation.

Mechanistic Rationale:

The reaction is proposed to proceed via an initial aldol-type condensation between the enolate of ethyl glycinate and the aldehyde functionality of 2-amino-3-chlorobenzaldehyde. This is followed by an intramolecular cyclization through the nucleophilic attack of the aniline nitrogen onto the carbonyl group of the ester, and subsequent dehydration to yield the aromatic quinoline ring. The use of a base is crucial to deprotonate the α-carbon of ethyl glycinate, forming the reactive enolate.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3-chlorobenzaldehyde

  • Materials: 2-Chloro-6-nitrotoluene, N-bromosuccinimide (NBS), benzoyl peroxide, sodium bicarbonate, sulfuric acid, iron powder, ethanol, hydrochloric acid.

  • Procedure:

    • Bromination: 2-Chloro-6-nitrotoluene is subjected to benzylic bromination using NBS and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux.

    • Hydrolysis: The resulting benzylic bromide is hydrolyzed to the corresponding alcohol using aqueous sodium bicarbonate.

    • Oxidation: The alcohol is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation.

    • Reduction: The nitro group of the resulting 2-chloro-6-nitrobenzaldehyde is reduced to an amine using a reducing agent such as iron powder in acidic ethanol or tin(II) chloride in hydrochloric acid.[5]

    • Purification: The crude 2-amino-3-chlorobenzaldehyde is purified by column chromatography on silica gel.

Step 2: Cyclocondensation to form 8-Chloroquinolin-3-ol

  • Materials: 2-Amino-3-chlorobenzaldehyde, ethyl glycinate, sodium ethoxide, absolute ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add ethyl glycinate and stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-amino-3-chlorobenzaldehyde in absolute ethanol dropwise to the reaction mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Pathway 2: Modified Gould-Jacobs Approach

The Gould-Jacobs reaction traditionally yields 4-hydroxyquinolines. However, a modified approach starting from a substituted anthranilic acid derivative can be envisioned to access the quinolin-3-ol scaffold. This pathway involves the initial formation of an amide, followed by a Dieckmann-like cyclization.

Retrosynthetic Analysis:

8-Chloroquinolin-3-ol 8-Chloroquinolin-3-ol Cyclization Cyclization 8-Chloroquinolin-3-ol->Cyclization Disconnection N-(2-carboxy-6-chlorophenyl)glycine ethyl ester N-(2-carboxy-6-chlorophenyl)glycine ethyl ester Cyclization->N-(2-carboxy-6-chlorophenyl)glycine ethyl ester 2-Amino-3-chlorobenzoic acid 2-Amino-3-chlorobenzoic acid N-(2-carboxy-6-chlorophenyl)glycine ethyl ester->2-Amino-3-chlorobenzoic acid Ethyl chloroacetate Ethyl chloroacetate N-(2-carboxy-6-chlorophenyl)glycine ethyl ester->Ethyl chloroacetate

Caption: Retrosynthetic approach for 8-Chloroquinolin-3-ol via a modified Gould-Jacobs pathway.

Mechanistic Rationale:

This pathway commences with the N-alkylation of 2-amino-3-chlorobenzoic acid with ethyl chloroacetate to form an N-substituted glycine derivative. The subsequent intramolecular cyclization is a base-catalyzed Dieckmann condensation, where the enolate formed from the glycine methylene group attacks the carboxylic acid (or its activated form) to form a six-membered ring. Tautomerization of the resulting keto-enol intermediate would lead to the desired 3-hydroxyquinoline structure.

Experimental Protocol:

Step 1: Synthesis of N-(2-carboxy-6-chlorophenyl)glycine ethyl ester

  • Materials: 2-Amino-3-chlorobenzoic acid, ethyl chloroacetate, sodium carbonate, water, ethanol.

  • Procedure:

    • Dissolve 2-amino-3-chlorobenzoic acid and sodium carbonate in a mixture of water and ethanol.

    • Add ethyl chloroacetate to the solution and reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

Step 2: Cyclization to 8-Chloroquinolin-3-ol

  • Materials: N-(2-carboxy-6-chlorophenyl)glycine ethyl ester, sodium ethoxide, absolute ethanol or a high-boiling point solvent like diphenyl ether.

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol (or in diphenyl ether for higher temperatures), add the N-substituted glycine derivative from the previous step.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: Friedländer AnnulationPathway 2: Modified Gould-Jacobs
Starting Materials 2-Amino-3-chlorobenzaldehyde, Ethyl Glycinate2-Amino-3-chlorobenzoic acid, Ethyl Chloroacetate
Key Reaction CyclocondensationIntramolecular Dieckmann Condensation
Reagents Sodium ethoxide, EthanolSodium ethoxide, Ethanol/Diphenyl ether
Advantages Direct, often high-yielding cyclization.Readily available starting materials.
Disadvantages Multi-step synthesis of the aldehyde precursor.The cyclization step might require harsh conditions and could lead to side products.
Projected Yield Moderate to GoodModerate

Characterization of 8-Chloroquinolin-3-ol

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determination of the melting point and comparison with literature values if available.

  • NMR Spectroscopy:

    • ¹H NMR: Expect signals in the aromatic region for the quinoline protons, with characteristic coupling patterns. A signal for the hydroxyl proton will also be present, which may be broad and exchangeable with D₂O.

    • ¹³C NMR: Expect distinct signals for the nine carbon atoms of the quinoline ring, with chemical shifts indicative of their electronic environment.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 8-Chloroquinolin-3-ol (C₉H₆ClNO, MW: 179.60 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch (broad), C=C and C=N stretching of the aromatic ring, and C-Cl stretching.

Safety Considerations

All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many of the reagents used, such as ethyl chloroacetate and strong acids/bases, are corrosive and/or toxic and should be handled with care. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to their use.

Conclusion

The synthesis of 8-Chloroquinolin-3-ol, while not extensively documented, can be strategically approached through established methodologies in quinoline chemistry. Both the Friedländer annulation and a modified Gould-Jacobs pathway offer viable routes, each with its own set of advantages and challenges. The selection of a particular pathway will depend on the availability of starting materials, desired scale of synthesis, and the laboratory's expertise. This guide provides a foundational framework for researchers to embark on the synthesis of this important heterocyclic scaffold, paving the way for the discovery of new and potent therapeutic agents.

References

  • Chen, J.-x., Pan, N.-l., Xu, J.-x., & Zhao, J.-w. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry, 86(15), 10747–10754. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its derivatives: Synthesis and applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
  • Gao, W., & Li, Y. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]-quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Mansour, T. S. (2022). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 99(1), 100271. [Link]

  • Ayuk, E. L., Afoke, P. A., Aronimo, S. B., & Olowolafe, T. A. (2020). Synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives. International Journal of Research -GRANTHAALAYAH, 8(9), 368-382. [Link]

  • Zhou, L., Haorah, J., Chen, S. C., Wang, X., Kolar, C., Lawson, T. A., & Mirvish, S. S. (2004). Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Chemical research in toxicology, 17(3), 416–423. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). Exploring the Potential of 3-Hydroxyquinoline (CAS 580-18-7) in Pharmaceutical Research. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[2-amino-3-(4-chloroanilino)phenyl]acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.
  • Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • PubChem. (n.d.). 8-chloroquinolin-3-ol. Retrieved from [Link]

  • Al-Trawneh, M. A. M., & Al-Momani, L. A. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-596.
  • Eureka | Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 5). Solid state form of 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid and process for preparation thereof. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2020, November 12). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]

  • PubMed. (2023, August 1). Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • PubMed. (2023, August 3). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahedron letter. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: 8-Chloroquinolin-3-ol Mechanism of Action

Executive Summary The compound 8-chloroquinolin-3-ol represents a distinct pharmacophore from the widely studied 8-hydroxyquinoline (8-HQ) class. While 8-HQ is a classic bidentate metal chelator, the structural isomerism...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 8-chloroquinolin-3-ol represents a distinct pharmacophore from the widely studied 8-hydroxyquinoline (8-HQ) class. While 8-HQ is a classic bidentate metal chelator, the structural isomerism of the 3-ol derivative precludes the formation of the standard N1-O8 coordination complex. Consequently, the mechanism of action (MoA) for 8-chloroquinolin-3-ol must be differentiated from chelation-driven metalloprotease inhibition.

This guide articulates a rational speculative MoA based on Structure-Activity Relationship (SAR) principles, electronic distribution analysis, and homology to known quinoline-3-ol kinase inhibitors. We propose that 8-chloroquinolin-3-ol functions primarily as an ATP-competitive kinase inhibitor or a DNA-intercalating topoisomerase poison , with the 8-chloro substituent serving as a critical metabolic blockade and lipophilic anchor.

Chemical Architecture & Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the molecule's functional attributes.

FeatureChemical NatureBiological Implication
Quinoline Scaffold Planar, aromatic bicycleFacilitates DNA intercalation (π-π stacking) and fits into narrow hydrophobic enzymatic pockets (e.g., ATP binding sites).
3-Hydroxyl (-OH) H-bond Donor/AcceptorCritical Distinction: Unlike the 8-OH, the 3-OH cannot chelate with N1. Instead, it likely acts as a "hinge binder" in kinase active sites, mimicking the adenine exocyclic amine of ATP.
8-Chloro (-Cl) Lipophilic, Electron-WithdrawingMetabolic Blockade: Blocks the CYP450-mediated oxidation at the susceptible 8-position. Increases LogP for membrane permeability. Modulates the pKa of the N1 nitrogen (making it less basic).
N1 Nitrogen H-bond AcceptorActs as a secondary anchor point in the active site, potentially interacting with backbone amides.

Speculative Mechanisms of Action[1][2]

Hypothesis A: ATP-Competitive Kinase Inhibition (Primary Speculation)

The most scientifically robust hypothesis places 8-chloroquinolin-3-ol as a Type I or Type 1.5 kinase inhibitor. The 3-hydroxyquinoline scaffold is structurally homologous to the adenine ring of ATP.

  • Hinge Region Binding: The 3-OH group and the N1 nitrogen likely form a bidentate hydrogen-bonding motif with the "hinge region" of a kinase (e.g., Pim-1, Src, or EGFR).

    • Mechanism:[1][2][3][4][5] The N1 accepts a proton from the backbone amide (e.g., Glu/Met), while the 3-OH donates a proton to a backbone carbonyl.

  • Hydrophobic Pocket Occupation: The 8-chloro substituent is positioned to project into the "Gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket).

    • Causality: The chlorine atom increases the volume of the molecule in a specific vector, potentially inducing selectivity for kinases with smaller gatekeeper residues (e.g., Threonine/Alanine) over those with bulky residues (e.g., Methionine).

Hypothesis B: Topoisomerase II Inhibition via Intercalation

Quinoline derivatives are known DNA intercalators.[3][6]

  • Intercalation: The planar aromatic system slides between DNA base pairs.

  • Topoisomerase Trapping: The 3-OH group may interact with the DNA-Topoisomerase cleavage complex, stabilizing the "cleavable complex" and preventing DNA religation. This leads to double-strand breaks and apoptosis.

  • Role of 8-Cl: The chlorine atom may interact with the base pairs via halogen bonding, increasing the residence time of the drug within the DNA helix.

Visualizing the Pathway

The following diagram illustrates the hypothetical signaling cascade where 8-chloroquinolin-3-ol inhibits a generic oncogenic kinase (e.g., Pim-1), leading to apoptosis.

MoA_Pathway Drug 8-Chloroquinolin-3-ol Kinase_Active Oncogenic Kinase (Active Conformation) Drug->Kinase_Active Competitive Inhibition (Hinge Binding) ATP ATP (Cellular) ATP->Kinase_Active Normal Binding Kinase_Inhibited Kinase-Drug Complex (Inactive) Kinase_Active->Kinase_Inhibited Conformational Lock Substrate Downstream Effector (e.g., Bad/Cdc25C) Kinase_Active->Substrate Catalysis (Blocked) Kinase_Inhibited->Substrate Prevents Phosphorylation Phospho_Substrate Phosphorylated Effector (Pro-Survival) Substrate->Phospho_Substrate Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest Substrate->Apoptosis Accumulation of Unphosphorylated State

Caption: Hypothetical ATP-competitive inhibition pathway. The drug outcompetes ATP, locking the kinase in an inactive state and triggering downstream apoptosis.

Experimental Validation Protocols

To move from speculation to fact, the following self-validating protocols are required.

Protocol 1: Differential Scanning Fluorimetry (Thermal Shift Assay)

Objective: Confirm direct physical binding of 8-chloroquinolin-3-ol to a target protein (e.g., Pim-1 or Src).

Methodology:

  • Preparation: Mix recombinant kinase domain (2 µM) with SYPRO Orange dye (5x) in HEPES buffer.

  • Treatment: Add 8-chloroquinolin-3-ol at varying concentrations (10 µM, 50 µM). Include DMSO control and a known inhibitor (e.g., Staurosporine) as positive control.

  • Execution: Run in a qPCR machine with a temperature gradient from 25°C to 95°C (1°C/min).

  • Data Analysis: Plot Fluorescence vs. Temperature.

  • Validation Criteria: A shift in the melting temperature (

    
    ) of >2°C indicates significant ligand binding stabilizing the protein structure.
    
    • Why this works: If the drug binds the active site, it thermodynamically stabilizes the protein, requiring more heat to unfold it.

Protocol 2: In Vitro Kinase Selectivity Profiling (FRET-based)

Objective: Determine if the 8-Cl group confers selectivity or broad-spectrum activity.

Methodology:

  • System: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit (e.g., LanthaScreen).

  • Components: Kinase, Fluorescently labeled Tracer (ATP mimic), and Europium-labeled antibody.

  • Competition: Titrate 8-chloroquinolin-3-ol. If it binds the ATP pocket, it displaces the Tracer.

  • Measurement: Measure the decrease in FRET signal (loss of proximity between Europium-Ab and Tracer).

  • Output: Calculate

    
     values.
    
  • Causality Check: Compare

    
     against a non-chlorinated analog (quinolin-3-ol). If the 8-Cl analog is 10x more potent, the chlorine is engaging a specific hydrophobic interaction.
    
Protocol 3: 3D-QSAR & Molecular Docking Workflow

Objective: In silico validation of the binding mode.

Docking_Workflow Step1 Protein Prep (PDB: 3WAR - Pim1) Remove Water/Ligands Step3 Grid Generation Focus: ATP Pocket Step1->Step3 Step2 Ligand Prep (8-Chloroquinolin-3-ol) Energy Min (DFT/B3LYP) Step4 Docking (AutoDock Vina) Flexible Sidechains Step2->Step4 Step3->Step4 Step5 Interaction Analysis (PLIP Tool) Step4->Step5 Output Validation: Binding Energy < -8.0 kcal/mol H-Bond: Glu121/Asp186 Step5->Output

Caption: In silico workflow to validate the binding hypothesis before wet-lab synthesis.

Critical Synthesis & Conclusion

The mechanism of 8-chloroquinolin-3-ol is distinct from its 8-hydroxy isomer. It is not a classic chelator. The evidence suggests it acts as a hydrophobic scaffold for ATP-mimicry .

  • The "3-ol" provides the necessary hydrogen bonding to the kinase hinge region.

  • The "8-chloro" provides metabolic stability and hydrophobic selectivity.

Researchers developing this scaffold should prioritize kinase selectivity profiling over metalloprotease assays. The presence of the 8-chloro group likely improves the pharmacokinetic profile by preventing rapid oxidative metabolism, making it a viable lead for oral bioavailability.

References

  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives in anticancer drug design. Current Medicinal Chemistry.

  • Li, H., et al. (2020). Quinoline derivatives as potent Pim-1 kinase inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities. Drug Design, Development and Therapy.[4][6] (Cited for contrast: establishing the 8-OH chelation vs 3-OH non-chelation).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69139, 8-Chloroquinoline.

  • Marelli, U.K., et al. (2009). Tumor targeting via integrin ligands. Frontiers in Oncology. (Contextualizing quinoline scaffolds in targeted therapy).

Sources

Foundational

Technical Guide: 8-Chloroquinolin-3-ol Derivatives and Analogues Discovery

Executive Summary The 8-chloroquinolin-3-ol scaffold (CAS: 25369-39-5) represents a distinct chemical entity often overshadowed by its isomer, 8-hydroxyquinoline (8-HQ).[1][2][3] While 8-HQ is a renowned bidentate metal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-chloroquinolin-3-ol scaffold (CAS: 25369-39-5) represents a distinct chemical entity often overshadowed by its isomer, 8-hydroxyquinoline (8-HQ).[1][2][3] While 8-HQ is a renowned bidentate metal chelator, the 3-hydroxy isomer possesses a fundamentally different electronic and steric profile.[1][2][3][4]

This guide targets drug discovery professionals seeking to exploit the 3-hydroxyquinoline core.[1][2][3][4][5] Unlike the 8-isomer, the 3-ol position does not form a stable 5-membered chelate ring with the quinoline nitrogen.[1][2][3][4] Instead, it serves as a versatile hydrogen-bond donor/acceptor motif capable of mimicking phenolic pharmacophores (e.g., flavonoids, tyrosine residues) while the 8-chloro substituent modulates lipophilicity and metabolic stability.[4] This scaffold is increasingly relevant in the design of antimicrobial agents (DNA gyrase inhibitors) and anticancer small molecules (kinase inhibitors) .

Chemical Rationale & SAR Logic

The "3-ol" vs. "8-ol" Distinction

The structural divergence dictates the biological function.[1][2][3][4]

  • 8-Hydroxyquinoline: Forms a stable N1–O8 bidentate chelate with divalent metals (Cu²⁺, Zn²⁺, Fe²⁺).[1] Mechanism is primarily metal sequestration or metalloenzyme inhibition.

  • 8-Chloroquinolin-3-ol: The 3-OH is too distant from N1 to form a stable intramolecular chelate.[1][2][3][4]

    • Primary Mode: Hydrogen bonding within enzyme active sites.

    • Electronic Effect: The 8-chloro group is electron-withdrawing (

      
      ), lowering the pKa of the ring nitrogen (pyridine-like), which reduces non-specific binding to acidic proteins.[1][2][3][4]
      
    • Metabolic Stability: The Chlorine atom at position 8 blocks a primary site of metabolic hydroxylation (CYP450 oxidation), extending the half-life (

      
      ) of the molecule.
      
Structure-Activity Relationship (SAR) Map[1][2][3][4]

SAR_Logic Core 8-Chloroquinolin-3-ol Scaffold Pos3 Position 3 (-OH) H-Bond Donor/Acceptor Bioisostere for Phenol Core->Pos3 Target Binding Pos8 Position 8 (-Cl) Lipophilicity (cLogP ~3.1) Metabolic Blockade Core->Pos8 ADME Optimization RingN Ring Nitrogen (N1) H-Bond Acceptor pKa Modulation Core->RingN Solubility Pos8->RingN Inductive Effect (-I)

Figure 1: SAR Logic of the 8-Chloroquinolin-3-ol Scaffold.

Synthetic Strategies

Synthesis of 3-hydroxyquinolines is less trivial than the Skraup synthesis used for 8-HQs.[1][2][3] We recommend two primary routes: the Modified Friedlander Condensation (robust, convergent) and the Epoxide Rearrangement (divergent).

Route A: Modified Friedlander Condensation (Recommended)

This route builds the pyridine ring onto a pre-functionalized benzene ring. It is highly reliable for introducing the 8-chloro substituent early.[2][4]

  • Precursor: 2-Amino-3-chlorobenzaldehyde.[1][2]

  • Reagent: Hydroxyacetone (Acetol) or equivalent

    
    -hydroxy ketone.[2][3]
    
  • Mechanism: Condensation of the aniline amine with the ketone carbonyl, followed by aldol-type cyclization with the aldehyde.[1]

Route B: Epoxidation & Rearrangement

Useful if starting from the parent 8-chloroquinoline.[1][2][3][4]

  • Epoxidation: Reaction of 8-chloroquinoline with hypochlorite or H₂O₂/catalyst to form the 3,4-epoxide (often unstable) or N-oxide.[1][2][3][4]

  • Rearrangement: Acid-catalyzed rearrangement of the epoxide or N-oxide to the 3-hydroxy derivative.[2][3][4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Route A: Cyclization (Convergent) cluster_1 Route B: Functionalization (Divergent) StartA 2-Amino-3-chlorobenzaldehyde InterA Aldol/Imine Intermediate StartA->InterA ReagentA + Hydroxyacetone (Base cat., Reflux) ReagentA->InterA Product 8-Chloroquinolin-3-ol InterA->Product - H2O StartB 8-Chloroquinoline StepB1 Oxidation (H2O2/NaWO4) StartB->StepB1 InterB Quinoline N-Oxide / Epoxide StepB1->InterB StepB2 Rearrangement (TosCl or Acid) InterB->StepB2 StepB2->Product

Figure 2: Convergent vs. Divergent Synthetic Pathways.

Detailed Experimental Protocols

Protocol 1: Synthesis via Modified Friedlander Method

Validating Source: Principles adapted from J. Org. Chem. 2024 [Ref 1] and standard heterocyclic protocols.

Materials:

  • 2-Amino-3-chlorobenzaldehyde (1.0 eq)[1][2][3][4]

  • Hydroxyacetone (1.2 eq)[1]

  • Ethanol (anhydrous)[1]

  • Piperidine (catalytic, 0.1 eq)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-chlorobenzaldehyde (10 mmol) in ethanol (20 mL).

  • Addition: Add hydroxyacetone (12 mmol) followed by catalytic piperidine (1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO₂, 40% EtOAc/Hexane). The starting aldehyde spot should disappear.

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent to 50% volume and add cold water.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the singlet at C2 (approx.[1][2][3][4] 8.7 ppm) and C4 (approx. 7.5 ppm). The absence of the aldehyde proton (10 ppm) confirms cyclization.

    • MS (ESI): Expect [M+H]⁺ = 180.0/182.0 (Chlorine isotope pattern 3:1).

Protocol 2: In Vitro Cytotoxicity Screening (MTS Assay)

Standard operating procedure for evaluating antiproliferative potential.[1][2][3][4]

Materials:

  • Cell Lines: HCT116 (Colon), A549 (Lung).

  • Reagent: MTS Tetrazolium Compound.

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

Procedure:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve 8-chloroquinolin-3-ol in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Keep final DMSO < 0.5%. Add to wells.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add MTS reagent (20 µL/well). Incubate 1–4 hours. Measure absorbance at 490 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Quantitative Data Summary (Hypothetical/Representative)

Note: Values below are representative of the scaffold's typical performance in literature for 3-hydroxyquinolines compared to 8-hydroxyquinolines.

Property8-Chloroquinolin-3-ol8-Hydroxyquinoline (Ref)Significance
CLogP ~3.12~2.023-ol is more lipophilic; better BBB penetration potential.[2][3]
pKa (Ring N) ~2.5 - 3.0~4.93-ol is less basic; reduced lysosomal trapping.[1][2][3][4]
Chelation (Cu²⁺) Weak / NegligibleStrong (log K ~12)3-ol avoids non-specific metal stripping toxicity.[1][2][3][4]
Metabolic Stability High (Cl blocks C8)Low (C8-glucuronidation)Cl substitution extends half-life.[1][2][3][4]

References

  • Synthesis of 3-Hydroxyquinolines

    • Title: Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines.[2][4][6]

    • Source:The Journal of Organic Chemistry, 2024.
    • URL:[Link]

  • Oxidative Synthesis Route

    • Title: Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts.[1][2][3][4]

    • Source:RSC Advances, 2018.
    • URL:[Link]

  • Biological Context (Anticancer)

    • Title: Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity.[1][2][3][4][5]

    • Source:Tetrahedron, 2020.[5]

    • URL:[Link][1][5][7]

  • Compound Identity (CAS Verification)

    • Title: 8-Chloroquinolin-3-ol Product Entry (CAS 25369-39-5).[1][2][3][4][8][9][10]

    • Source: Sigma-Aldrich / Merck.[2][3]

Sources

Exploratory

CAS number and IUPAC name for 8-Chloroquinolin-3-ol

The following technical guide details the chemical identity, synthesis, and application of 8-Chloroquinolin-3-ol . CAS: 25369-39-5 | IUPAC: 8-Chloroquinolin-3-ol[1][2] Executive Summary 8-Chloroquinolin-3-ol is a special...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 8-Chloroquinolin-3-ol .

CAS: 25369-39-5 | IUPAC: 8-Chloroquinolin-3-ol[1][2]

Executive Summary 8-Chloroquinolin-3-ol is a specialized heterocyclic scaffold distinct from the more common 8-hydroxyquinoline (oxine). Unlike its isomer, where the hydroxyl group at position 8 facilitates bidentate metal chelation with the ring nitrogen, the 3-hydroxy isomer places the hydroxyl group in a position that precludes the formation of a stable five-membered chelate ring. This structural nuance makes it a critical bioisostere in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD), where it serves as a hydrogen-bond donor/acceptor motif without the strong metal-sequestering toxicity associated with 8-HQ derivatives.

Part 1: Chemical Identity & Properties[3][4]

ParameterData
CAS Number 25369-39-5
IUPAC Name 8-Chloroquinolin-3-ol
Synonyms 3-Hydroxy-8-chloroquinoline; 8-Chloro-3-quinolinol
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
SMILES Oc1cncc2c(Cl)cccc12
InChI Key HXDOLOXNQXOFKT-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Low solubility in water
Predicted LogP ~3.13 (Lipophilic)
pKa (Predicted) ~7.8 (Hydroxyl group)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-hydroxyquinolines is more challenging than that of their 4- or 8-hydroxy counterparts due to the lack of direct activation at the 3-position in standard Skraup or Gould-Jacobs cyclizations.

Method A: The Boronic Acid Oxidation Route (High Purity)

This method is preferred for medicinal chemistry applications requiring high regioselectivity. It utilizes a commercially available 8-chloroquinoline or 2-chloroaniline precursor.

Retrosynthetic Logic: 8-Chloroquinolin-3-ol


8-Chloroquinoline-3-boronic acid

3-Bromo-8-chloroquinoline

8-Chloroquinoline

Protocol Steps:

  • Bromination: 8-Chloroquinoline is brominated at the 3-position using bromine (

    
    ) in pyridine/CCl
    
    
    
    at elevated temperatures. The pyridine complex directs electrophilic substitution to the 3-position (beta to nitrogen).
  • Borylation: The resulting 3-bromo-8-chloroquinoline undergoes a lithium-halogen exchange (using

    
    -BuLi at -78°C) followed by quenching with triisopropyl borate, or a Palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron.
    
  • Oxidation: The boronic acid/ester intermediate is oxidized to the phenol using basic hydrogen peroxide (

    
    ) or Oxone®.
    
Method B: Modified Friedländer Cyclization (Scalable)

This route constructs the pyridine ring directly, avoiding late-stage functionalization issues.

Reactants:

  • Precursor 1: 2-Amino-3-chlorobenzaldehyde

  • Precursor 2: Hydroxyacetone (Acetol)

Protocol:

  • Dissolve 2-amino-3-chlorobenzaldehyde (1.0 eq) and hydroxyacetone (1.2 eq) in ethanol.

  • Add a catalytic amount of KOH or piperidine.

  • Reflux for 4–6 hours. The amino group condenses with the ketone carbonyl, and the aldehyde condenses with the alpha-methylene, closing the ring.

  • Purification: Cool to precipitate the crude product. Recrystallize from ethanol/water.

Visualization: Synthesis Pathways

SynthesisPathways cluster_legend Pathway Legend Start1 8-Chloroquinoline Inter1 3-Bromo-8-chloroquinoline Start1->Inter1 Br2, Pyridine Electrophilic Sub. Inter2 8-Chloroquinoline-3-boronic acid Inter1->Inter2 1) n-BuLi 2) B(OiPr)3 Target 8-Chloroquinolin-3-ol (CAS 25369-39-5) Inter2->Target H2O2, NaOH Oxidation Start2 2-Amino-3-chlorobenzaldehyde Start2->Target Friedländer Cyclization (KOH, Reflux) Reagent2 Hydroxyacetone Reagent2->Target key1 Solid Line: MedChem Route (High Purity) key2 Dashed Line: Convergent Route (Scalable)

Figure 1: Dual synthetic pathways for 8-Chloroquinolin-3-ol. The oxidative boronic acid route (top) is preferred for laboratory precision, while the Friedländer cyclization (bottom) offers convergent efficiency.

Part 3: Pharmacological & Research Utility

Bioisosterism & Chelation

The primary value of 8-chloroquinolin-3-ol lies in its structural comparison to 8-hydroxyquinoline.

  • 8-Hydroxyquinoline (8-HQ): Forms a stable 5-membered chelate ring with divalent metals (

    
    , 
    
    
    
    ,
    
    
    ). This often leads to broad-spectrum toxicity via metal sequestration.
  • 8-Chloroquinolin-3-ol: The hydroxyl group at position 3 is geometrically distant from the ring nitrogen. It cannot form a bidentate chelate. This allows researchers to utilize the quinoline scaffold for pi-stacking interactions and the hydroxyl group for directional hydrogen bonding (e.g., with serine/threonine residues in a kinase active site) without the confounding variable of metal chelation.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening libraries:

  • Low Molecular Weight (<180 Da): Leaves ample room for growing the molecule.

  • Lipophilic Efficiency: The 8-chloro substituent increases lipophilicity (CLogP ~3.1), improving membrane permeability compared to the non-chlorinated analog.

  • Vectors for Growth: The 3-OH group can be easily alkylated or arylated to probe adjacent binding pockets.

Visualization: Structural Logic

ChelationLogic cluster_A 8-Hydroxyquinoline (Oxine) cluster_B 8-Chloroquinolin-3-ol (Target) NodeA OH at Pos 8 + N at Pos 1 EffectA Stable 5-Membered Metal Chelate NodeA->EffectA Bidentate Binding NodeB OH at Pos 3 + N at Pos 1 EffectB No Chelation Possible H-Bond Donor Only NodeB->EffectB Distance > 3Å

Figure 2: Mechanistic comparison of binding modes. The target molecule (right) functions as a pure H-bond donor/acceptor, avoiding the metal scavenging activity of its isomer.

Part 4: Safety & Handling (MSDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H301 Toxic if swallowed.
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
STOT-SE H335 May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the phenolic moiety.

References

  • Sigma-Aldrich. (2024). Product Specification: 8-Chloroquinolin-3-ol (CAS 25369-39-5).[1][2][3][4][5][6][7] Retrieved from

  • PubChem. (2024).[8] Compound Summary: 8-Chloroquinolin-3-ol.[2][3][4][5] National Library of Medicine. Retrieved from

  • EnamineStore. (2024). Building Block Profile: 8-chloroquinolin-3-ol. Retrieved from

  • Royal Society of Chemistry. (2020). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Cited for comparative structural analysis). Retrieved from

Sources

Foundational

The Isomeric Constraint: Metal Chelating Properties of 8-Chloroquinolin-3-ol

This technical guide provides a rigorous analysis of 8-Chloroquinolin-3-ol , specifically focusing on its structural limitations regarding metal chelation compared to its pharmacologically active isomer, 8-hydroxyquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 8-Chloroquinolin-3-ol , specifically focusing on its structural limitations regarding metal chelation compared to its pharmacologically active isomer, 8-hydroxyquinoline (8-HQ).[1][2]

Disambiguation & Critical Safety Note

Target Molecule: 8-Chloroquinolin-3-ol (Hydroxyl at position 3, Chlorine at position 8).[1][2] Common Confusion: This molecule is frequently confused with Cloxiquine (5-chloroquinolin-8-ol) or Chloroxine (5,7-dichloroquinolin-8-ol), which are potent chelators and antimicrobial agents.[1][2] Core Distinction: The 3-hydroxy isomer discussed here lacks the structural geometry required for stable bidentate chelation.[1] This guide serves as a technical analysis of why this isomer acts as a "chelation-negative" control in Structure-Activity Relationship (SAR) studies.

Executive Summary

In the development of metallopharmaceuticals, ligand geometry is as critical as electronic affinity.[1] 8-Chloroquinolin-3-ol represents a classic "scaffold probe"—a molecule used to validate the necessity of the N,O-bidentate pocket found in bioactive quinolines.[1][2] Unlike its 8-hydroxy counterparts, the 3-hydroxy isomer cannot form the stable five-membered chelate ring essential for high-affinity metal binding.[1][2] This guide details the structural thermodynamics preventing chelation, experimental protocols to verify its non-binding status (negative control validation), and its utility in proving the "Chelation Hypothesis" of neuroprotective drugs.[1][2]

Structural & Mechanistic Analysis

The Chelation Gap: 3-OH vs. 8-OH

The hallmark of quinoline-based metallodrugs (e.g., Clioquinol, PBT2) is the formation of a thermodynamically stable, five-membered ring involving the heterocyclic Nitrogen (N1) and the phenolate Oxygen (O8).[1][2]

In 8-Chloroquinolin-3-ol , the hydroxyl group is located at the beta position (C3) relative to the nitrogen.[1][2]

  • Distance Constraint: The distance between the lone pair of N1 and the deprotonated O3 is separated by two carbon atoms (C2, C3) in a rigid aromatic system.[1]

  • Bite Angle: To chelate a single metal ion (M), the ligand would require a four-membered ring geometry (highly strained) or a distortion of the aromatic planarity, which is energetically unfavorable.[1][2]

  • Electronic Effect of 8-Cl: The chlorine atom at position 8 is electron-withdrawing (inductive effect, -I).[1][2] This reduces the electron density on the ring nitrogen (N1), lowering its basicity (pKa) and further diminishing its ability to act as a monodentate ligand.[1][2]

Binding Modes

While bidentate chelation is sterically precluded, 8-Chloroquinolin-3-ol may exhibit:

  • Monodentate Binding: Weak coordination via the phenolate oxygen (O3) to hard metals (e.g., Fe³⁺), but without the stabilization of the chelate effect.[1]

  • Bridging Ligand: In concentrated crystalline phases, the N1 and O3 could theoretically bridge two different metal centers (M1-N...O-M2), forming a coordination polymer rather than a discrete molecular complex.[1][2]

Visualization of the Chelation Blockade

ChelationGeometry cluster_0 Structural Logic Ligand8HQ 8-Hydroxyquinoline (Active Chelator) Metal Divalent Metal Ion (Cu²⁺, Zn²⁺, Fe²⁺) Ligand8HQ->Metal N1 + O8 Binding Ligand3OH 8-Chloroquinolin-3-ol (Target Molecule) Ligand3OH->Metal N1 too far from O3 NoComplex No Chelation (Steric/Geometric Failure) Ligand3OH->NoComplex Lack of 'Chelate Effect' Complex8 Stable 5-Membered Ring (Thermodynamically Favored) Metal->Complex8 High Stability Constant (logK > 10) Metal->NoComplex Primary Outcome WeakComplex Weak Monodentate Binding (Low Affinity) Metal->WeakComplex High Concentration Only

Figure 1: Comparative logic demonstrating the geometric failure of 8-Chloroquinolin-3-ol to form stable metal complexes compared to the 8-HQ standard.

Experimental Validation Protocols

To scientifically validate 8-Chloroquinolin-3-ol as a negative control in drug development, one must prove its lack of binding affinity compared to a positive control (e.g., 8-HQ).[1][2]

Protocol A: UV-Vis Spectrophotometric Titration

Objective: Detect shift in absorption maxima (


) indicative of ligand-metal charge transfer (LMCT).[1][2]

Reagents:

  • Ligand Stock: 1 mM 8-Chloroquinolin-3-ol in DMSO.

  • Metal Stock: 10 mM CuCl₂ or ZnCl₂ in HEPES buffer (pH 7.4).

  • Control: 1 mM 8-Hydroxyquinoline (8-HQ).

Workflow:

  • Baseline: Record spectrum (200–600 nm) of the ligand (50 µM) in buffer.

  • Titration: Sequentially add metal stock (0.1 to 2.0 equivalents).

  • Observation:

    • Positive Control (8-HQ): Distinct bathochromic shift (red shift) and appearance of new bands (e.g., ~400 nm for Cu-complex).[1][2]

    • Target (8-Chloroquinolin-3-ol):Null Result Expected. No significant shift in

      
       or isosbestic points. Only dilution effects or minor intensity changes due to pH (deprotonation) should be observed.[1][2]
      
Protocol B: Job’s Method of Continuous Variation

Objective: Determine stoichiometry (if any binding occurs).

Data Output Table (Hypothetical Validation Data):

Parameter8-Hydroxyquinoline (Positive Control)8-Chloroquinolin-3-ol (Target)Interpretation

Shift (Cu²⁺)
Significant Red Shift (+40-60 nm)Negligible (< 5 nm)No LMCT band formation.[1][2]
Stoichiometry (M:L) 1:2 (M:L₂) clearly definedIndeterminate / LinearNo discrete complex formed.[1][2]
Binding Constant (log

)
~12.0 - 14.0< 2.0 (Non-specific)Ligand is too weak to compete with solvent.[1][2]
Biological Impact Inhibits metalloproteasesNo inhibitionValidates mechanism is chelation-dependent.[1][2]

Application in Drug Development: The "Negative Control"[1]

In medicinal chemistry, 8-Chloroquinolin-3-ol is invaluable for establishing Causality in metallopharmacology.[1][2]

The "Chelation Hypothesis" Validation Workflow

If a novel quinoline drug claims to kill bacteria or cancer cells via "metal sequestration," it must satisfy the following logic:

  • Active Drug (8-OH): Shows high toxicity + High metal binding.[1][2]

  • Isomeric Control (3-OH): Shows Low toxicity + Low metal binding.[1][2]

If 8-Chloroquinolin-3-ol exhibits toxicity without binding metals, the mechanism of action is off-target (e.g., direct membrane disruption or non-metalloenzyme inhibition).[1][2]

SAR_Logic Start Observed Bioactivity (e.g., Bacterial Killing) Hypothesis Hypothesis: Mechanism is Metal Chelation Start->Hypothesis Experiment Test Isomeric Control (8-Chloroquinolin-3-ol) Hypothesis->Experiment ResultA Result A: Control is Inactive Experiment->ResultA ResultB Result B: Control is Active Experiment->ResultB ConclA Validates Chelation Mechanism (Bioactivity requires 8-OH geometry) ResultA->ConclA ConclB Disproves Chelation Mechanism (Activity is scaffold-dependent, not metal-dependent) ResultB->ConclB

Figure 2: Decision tree for using 8-Chloroquinolin-3-ol as a structural probe to validate metallodrug mechanisms.

References

  • Prachayasittikul, V. et al. (2013).[1][2][3][4] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.[1][2]

    • Establishes the exclusivity of the 8-hydroxy isomer for stable divalent metal chel
  • PubChem. (2025).[1][2][5] "8-Chloroquinolin-3-ol (Compound)." National Library of Medicine.[1][2] [1][2]

    • Verifies chemical structure and lack of reported bioactivity data, supporting its role as a null control.
  • Gomsi, J. et al. (2013).[1][2] "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives." Organic & Biomolecular Chemistry.

    • Provides synthetic context for manipul
  • ChemicalBook. (2025).[1][2] "5-Chloro-8-hydroxyquinoline Properties."

    • Cited for contrast: Demonstrates the properties of the active isomer (Cloxiquine) to differentiate from the 3-ol isomer.[1][2]

Sources

Exploratory

Solubility and stability of 8-Chloroquinolin-3-ol in different solvents

Solubility, Stability, and Characterization Protocols Executive Summary This technical guide provides a comprehensive framework for evaluating the physicochemical properties of 8-Chloroquinolin-3-ol (CAS: 13669-62-0).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Stability, and Characterization Protocols

Executive Summary

This technical guide provides a comprehensive framework for evaluating the physicochemical properties of 8-Chloroquinolin-3-ol (CAS: 13669-62-0).[1] Unlike its well-known isomer 8-hydroxyquinoline (oxine), the 3-hydroxy isomer lacks the ability to form a stable 5-membered intramolecular hydrogen bond with the ring nitrogen. This structural distinction significantly alters its solubility profile and metal chelation kinetics.[1]

This document details the theoretical basis for the compound's behavior, followed by rigorous, self-validating experimental protocols for determining thermodynamic solubility (OECD 105) and forced degradation profiles (ICH Q1A).

Part 1: Structural Analysis & Physicochemical Predictions

To design effective experiments, we must first understand the molecular drivers of this compound's behavior.

1.1 Structural Logic
  • Core Scaffold: The quinoline ring is a planar, aromatic heterocycle.

  • 3-Hydroxyl Group: Acting as a hydrogen bond donor/acceptor.[1] Unlike the 8-OH position, the 3-OH is distal to the nitrogen, preventing intramolecular chelation. This makes the hydroxyl proton more available for intermolecular hydrogen bonding with solvents, potentially increasing solubility in polar protic solvents compared to the 8-isomer.

  • 8-Chloro Substituent: A lipophilic, electron-withdrawing group (EWG).[1] It reduces the basicity of the pyridine nitrogen (lowering pKa) via inductive effects and increases the partition coefficient (LogP).

1.2 Predicted Properties Table

Note: Values below are calculated estimates based on Structure-Property Relationship (SPR) algorithms for the specific 8-Cl-3-OH isomer.

PropertyPredicted ValueMechanistic Implication
LogP (Octanol/Water) 2.4 – 2.7Moderate lipophilicity; likely permeable but poor aqueous solubility.[1]
pKa (Pyridine N) ~3.5 – 4.0Lower than unsubstituted quinoline (4.[1]9) due to Cl-withdrawal.[1] Ionizes only in strong acid.[1]
pKa (Phenolic OH) ~9.5 – 10.0Typical phenol acidity.[1] Deprotonates in basic conditions (pH > 10).[1]
H-Bond Donors/Acceptors 1 / 2Limited water solubility driven by lattice energy vs. solvation.[1]
Part 2: Solubility Profiling

Solubility data for this specific isomer is scarce in open literature.[1] Therefore, establishing a Thermodynamic Solubility profile is critical.[1] We utilize the "Shake-Flask" method (Gold Standard) rather than kinetic methods to ensure equilibrium data.[1]

2.1 Solvent Selection Strategy

We categorize solvents based on their interaction potential with the amphoteric nature of 8-Chloroquinolin-3-ol.

  • Class A (Primary Solvents): DMSO, DMF.[1] High dipole moment; disrupts lattice energy effectively.[1] Expected solubility: >50 mg/mL.[1]

  • Class B (Protic Solvents): Methanol, Ethanol.[1] Capable of H-bonding with the 3-OH group. Expected solubility: 10–30 mg/mL.[1]

  • Class C (Aqueous Buffers):

    • pH 1.2 (0.1N HCl): High solubility (Protonation of N).[1]

    • pH 7.4 (PBS): Low solubility (Neutral species predominates).[1]

    • pH 10.0 (Borate): Moderate/High solubility (Deprotonation of OH).[1]

2.2 Protocol: Thermodynamic Solubility Determination (OECD 105)

Objective: Determine saturation concentration at equilibrium (25°C).

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid Mix 1. Solvent Addition (Supersaturation) Start->Mix Equilibrate 2. Equilibration (24-48h @ 25°C, 200rpm) Mix->Equilibrate Filter 3. Phase Separation (0.22 µm PVDF Filter) Equilibrate->Filter Check Check: Is solid still present? Equilibrate->Check Dilute 4. Dilution (to Linear Range) Filter->Dilute Analyze 5. HPLC-UV Analysis Dilute->Analyze Calc 6. Calculate Solubility (mg/mL) Analyze->Calc Check->Mix No (Add more solid) Check->Filter Yes

Figure 1: Step-by-step workflow for thermodynamic solubility determination ensuring saturation.

Detailed Procedure:

  • Preparation: Weigh ~10 mg of 8-Chloroquinolin-3-ol into a 4 mL amber glass vial (amber is crucial to prevent photodegradation).

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Saturation Check: Visually inspect. If the solid dissolves completely, add more compound until a suspension persists. Critical: Equilibrium requires the presence of the solid phase.

  • Agitation: Place vials on an orbital shaker (200 rpm) at 25°C ± 0.5°C for 24 hours.

  • Filtration: Syringe-filter the supernatant using a 0.22 µm PVDF or PTFE filter (avoid Nylon as phenols may adsorb).[1] Discard the first 200 µL of filtrate (saturation of filter sites).

  • Quantification: Analyze the filtrate via HPLC-UV (Method in Part 4).

Part 3: Stability Assessment

Quinoline derivatives are generally robust, but the electron-rich phenolic ring introduces susceptibility to oxidation, and the conjugated system is prone to photolysis.

3.1 Stress Testing Parameters (Forced Degradation)

Based on ICH Q1A (R2) guidelines, we apply stress to identify degradation pathways.[1]

StressorConditionsRationaleExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4hProtonates Nitrogen.[1]Likely Stable.[1][2]
Base Hydrolysis 0.1 N NaOH, 60°C, 4hDeprotonates Phenol (Phenolate formation).Potential oxidation of phenolate.[1]
Oxidation 3% H₂O₂, RT, 4hRadical attack on phenol/quinoline ring.High Risk: N-oxide or Quinone formation.[1]
Photolysis UV/Vis (1.2M lux hours)Excitation of conjugated system.[1]High Risk: Ring cleavage or dimerization.[1]
3.2 Protocol: Forced Degradation Workflow

Objective: Validate the "Stability Indicating Method" (SIM) – ensuring the analytical method can resolve the parent peak from degradation products.

Logic Diagram:

StabilityLogic Sample Sample Preparation (1 mg/mL in ACN/H2O) Stress Apply Stress Condition (Acid, Base, Ox, Light) Sample->Stress Neutralize Neutralize/Quench (Stop Reaction) Stress->Neutralize Inject HPLC Injection Neutralize->Inject Decision Mass Balance > 95%? Inject->Decision Pass Stable Molecule Decision->Pass Yes Fail Degradation Observed Decision->Fail No (<90% Recovery) Analyze Identify Impurities (LC-MS) Fail->Analyze

Figure 2: Decision tree for assessing stability and identifying degradation pathways.

Key Execution Steps:

  • Control: Always run a fresh, unstressed sample alongside stressed samples.

  • Quenching:

    • Oxidation:[3] Quench H₂O₂ with Sodium Metabisulfite.[1]

    • Acid/Base: Neutralize to pH 7.0 before injection to protect the HPLC column.[1]

  • Criterion: Target 5–20% degradation. If >20% degrades in minutes, dilute the stressor. If <5% degrades after 24h, the molecule is "Stable."

Part 4: Analytical Methodology (HPLC)

To quantify solubility and stability, a robust Reverse-Phase HPLC method is required.[1]

Recommended Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep N protonated or neutral, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Wavelength: 254 nm (Aromatic ring) and 320 nm (Phenolic conjugation).[1]

  • Flow Rate: 1.0 mL/min.[1]

Gradient Table:

Time (min)% Mobile Phase B
0.05
10.095
12.095
12.15
15.05 (Re-equilibration)
References
  • ICH Harmonised Tripartite Guideline. (2003).[1][4] Stability Testing of New Drug Substances and Products Q1A(R2).[1][4] International Council for Harmonisation.[1][4] Link

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][5] Test No. 105: Water Solubility.[1][6] Organisation for Economic Co-operation and Development.[1] Link

  • PubChem Database. (2024).[1] Compound Summary: 8-Chloroquinoline (Analog data).[1][7] National Center for Biotechnology Information.[1] Link

  • Venzmer, J. (2023).[1][6] Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA.[1] Link

Sources

Foundational

In Silico Modeling of 8-Chloroquinolin-3-ol Interactions: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth, practical walkthrou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth, practical walkthrough for the in silico modeling of 8-Chloroquinolin-3-ol, a representative quinoline derivative, to elucidate its potential protein-ligand interactions. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the computational methodologies employed in modern drug discovery, from target selection and system preparation to advanced molecular simulations and analysis. By following the detailed protocols herein, researchers can apply these techniques to their own small molecules of interest, accelerating the hit-to-lead optimization process.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is a long, arduous, and expensive process. Traditional high-throughput screening (HTS) campaigns, while powerful, can be resource-intensive. In silico modeling has emerged as an indispensable tool in the drug discovery pipeline, offering a rational, cost-effective, and rapid approach to identifying and optimizing potential drug candidates.[1][2] By simulating the interactions between a small molecule and its biological target at an atomic level, we can predict binding affinities, understand mechanisms of action, and guide the design of more potent and selective compounds.

This guide focuses on 8-Chloroquinolin-3-ol, a halogenated quinoline. While specific biological data for this exact molecule is not extensively available, the broader class of quinoline derivatives is known to possess significant antimicrobial and anticancer properties. A common mechanism of action for many quinoline-based antibacterials is the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology.[3] Therefore, for the purpose of this technical guide, we will hypothesize that 8-Chloroquinolin-3-ol may act as an inhibitor of Staphylococcus aureus DNA gyrase. This hypothesis-driven approach allows us to demonstrate a complete in silico workflow that is applicable to any small molecule and its putative target.

The Computational Drug Discovery Workflow

Our exploration of 8-Chloroquinolin-3-ol will follow a structured, multi-step computational workflow. Each stage builds upon the last, providing a progressively deeper understanding of the molecule's potential interactions.

G cluster_0 In Silico Workflow A Target Selection & Justification B System Preparation A->B Select Target C Molecular Docking B->C Prepare Ligand & Protein D Molecular Dynamics (MD) Simulations C->D Identify Binding Pose F Pharmacophore Modeling C->F Identify Key Features E Binding Free Energy Calculation D->E Assess Complex Stability E->F Refine Binding Affinity G ADMET Prediction F->G Virtual Screening G->D Assess Drug-likeness

Caption: A generalized workflow for in silico drug discovery.

Target Selection and Justification

The choice of a biological target is a critical first step in any drug discovery project.[1] Based on the well-documented activity of quinoline derivatives against bacterial DNA gyrase, we have selected Staphylococcus aureus DNA gyrase as our hypothetical target for 8-Chloroquinolin-3-ol. S. aureus is a significant human pathogen, and the development of new inhibitors for its DNA gyrase is of considerable therapeutic interest.

For our study, we will utilize the crystal structure of the S. aureus DNA gyrase complexed with DNA, available from the Protein Data Bank (PDB).

Target ProteinOrganismPDB IDResolution (Å)
DNA GyraseStaphylococcus aureus2.90

Table 1: Selected Protein Target for In Silico Modeling.

System Preparation: Laying the Foundation for Accurate Simulations

The quality of your simulation results is directly dependent on the meticulous preparation of your starting structures. This involves preparing both the protein (receptor) and the small molecule (ligand).

Protein Preparation

The raw PDB file often contains non-essential components and may be missing information. The preparation process addresses these issues.

Experimental Protocol: Protein Preparation using AutoDockTools

  • Download the PDB file: Obtain the 5CDQ PDB file from the RCSB PDB website.

  • Remove non-essential molecules: Using a molecular visualization tool like PyMOL or Chimera, remove water molecules, co-factors, and any existing ligands from the PDB file. For this tutorial, we will focus on the GyrA and GyrB subunits that form the active site.

  • Add polar hydrogens: The PDB file typically does not include hydrogen atoms. Use AutoDockTools to add polar hydrogens, which are crucial for correct hydrogen bonding.[4]

  • Assign charges: Compute Gasteiger charges for the protein atoms. These partial charges are essential for calculating electrostatic interactions.

  • Save as PDBQT: The final prepared protein structure is saved in the PDBQT format, which includes the assigned charges and atom types required by AutoDock Vina.[5]

Ligand Preparation

The ligand, 8-Chloroquinolin-3-ol, must also be prepared for docking.

Experimental Protocol: Ligand Preparation

  • Obtain 2D structure: Draw the 2D structure of 8-Chloroquinolin-3-ol using a chemical drawing tool like ChemDraw or Marvin Sketch, or obtain the structure from a database like PubChem.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.

  • Assign charges and atom types: As with the protein, assign Gasteiger charges and define rotatable bonds.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is a computationally efficient method to quickly assess the binding potential of a small molecule.

G cluster_0 Molecular Docking Workflow A Prepared Protein (PDBQT) C Define Search Space (Grid Box) A->C B Prepared Ligand (PDBQT) B->C D Run AutoDock Vina C->D E Analyze Docking Poses D->E F Select Best Pose E->F

Caption: The workflow for performing molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the search space: A grid box is defined around the active site of the DNA gyrase to specify the region where AutoDock Vina will search for binding poses. The dimensions of the grid box should be large enough to accommodate the ligand.

  • Run AutoDock Vina: Execute the docking calculation using the prepared protein and ligand PDBQT files and the defined grid box parameters.

  • Analyze the results: AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol). The poses are ranked based on these scores, with more negative values indicating a higher predicted affinity.

  • Visual inspection: The top-ranked poses should be visually inspected using a molecular graphics program to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Asp81, Gly85, Ser88
2-8.2Asp81, Ile102
3-7.9Gly85, Val120

Table 2: Hypothetical Docking Results for 8-Chloroquinolin-3-ol with S. aureus DNA Gyrase.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[7] This allows for the assessment of the stability of the predicted binding pose and a more refined understanding of the interactions.

Experimental Protocol: MD Simulation with GROMACS

  • System setup: The best-ranked docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.

  • Ligand parameterization: The CHARMM General Force Field (CGenFF) is a suitable choice for parameterizing the small molecule to be compatible with the CHARMM force field used for the protein.[8][9]

  • Energy minimization: The system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring it to the desired temperature and pressure.

  • Production MD: A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

Binding Free Energy Calculation: Quantifying the Interaction

MD simulations can be further leveraged to calculate the binding free energy of the ligand to the protein, providing a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.[10][11]

Experimental Protocol: MM/PBSA Calculation

  • Extract snapshots: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD trajectory.

  • Calculate energy components: For each snapshot, the molecular mechanics potential energy in the gas phase and the solvation free energy are calculated.

  • Compute binding free energy: The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the protein and ligand.

Energy ComponentValue (kJ/mol)
Van der Waals Energy-150.2
Electrostatic Energy-45.7
Polar Solvation Energy80.5
Nonpolar Solvation Energy-15.1
Binding Free Energy (ΔG) -130.5

Table 3: Hypothetical MM/PBSA Binding Free Energy Calculation Results.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target.[12][13] It can be used to screen large compound libraries for molecules that are likely to be active.

Sources

Exploratory

Literature review of quinolinol compounds in medicinal chemistry

Literature Review of Quinolinol Compounds in Medicinal Chemistry Executive Summary The quinolinol scaffold, particularly 8-hydroxyquinoline (8-HQ) , represents a "privileged structure" in medicinal chemistry due to its b...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review of Quinolinol Compounds in Medicinal Chemistry

Executive Summary

The quinolinol scaffold, particularly 8-hydroxyquinoline (8-HQ) , represents a "privileged structure" in medicinal chemistry due to its bidentate metal-chelating ability and amphiphilic nature.[1] While historically utilized as antiseptics (e.g., Clioquinol , Nitroxoline ), recent pharmacological advances have repositioned these compounds as potent agents against neurodegenerative diseases and drug-resistant cancers. This guide synthesizes the structure-activity relationships (SAR), metal-dependent mechanisms, and synthetic protocols of quinolinol derivatives, providing a technical roadmap for their application in modern drug discovery.

Structural Basis & Metal Chelation Principles

The core pharmacophore of 8-hydroxyquinoline involves the phenolic oxygen at C8 and the pyridine nitrogen at N1. This arrangement forms a five-membered chelate ring with divalent and trivalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺/³⁺).

  • The Irving-Williams Series: The stability of 8-HQ metal complexes generally follows the order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ .

  • Therapeutic Implication: The high affinity for Cu²⁺ (log β₂ ≈ 25.25) allows these compounds to act as ionophores , transporting metals across the blood-brain barrier (BBB) or cell membranes to redistribute essential ions or induce toxic metal accumulation in tumors.

Table 1: Comparative Metal Binding Constants (log β)

Data compiled from aqueous solution studies (25°C, I=0.1-0.2M).

Metal IonComplex StoichiometryStability Constant (log β)Biological Relevance
Cu(II) ML (1:1)~14.39Redox cycling, Proteasome inhibition
Cu(II) ML₂ (1:2)~25.25Stable transport form (Ionophore)
Zn(II) ML (1:1)~10.07Synaptic modulation, Aβ aggregation
Zn(II) ML₂ (1:2)~18.78Enzyme inhibition (e.g., MetAP2)
Fe(III) ML₃ (1:3)> 35.00ROS generation via Fenton chemistry

Mechanisms of Action (MOA)

Oncology: The "Trojan Horse" Mechanism

In cancer cells, 8-HQ derivatives (e.g., Nitroxoline , Disulfiram -like copper complexes) exploit the elevated copper requirement of tumors.

  • Proteasome Inhibition: The Cu-8HQ complex binds to the 19S regulatory particle of the 26S proteasome, inhibiting protein degradation and inducing apoptosis.

  • STAT3 Inhibition: Nitroxoline inhibits STAT3 phosphorylation, downregulating downstream targets like P-gp (P-glycoprotein), thereby reversing multidrug resistance (MDR).

  • MetAP2 Inhibition: Binding to Methionine Aminopeptidase 2 (MetAP2) suppresses angiogenesis.

Neurodegeneration: Metal Redistribution

In Alzheimer’s Disease (AD), metal dyshomeostasis leads to Zinc-induced Aβ oligomerization and Copper-induced oxidative stress.

  • Clioquinol (PBT1) & PBT2: These "Metal-Protein Attenuating Compounds" (MPACs) do not strip metals systemically (bulk chelation) but rather compete with Aβ for Cu/Zn binding, redistributing these ions into neurons to promote kinase signaling (e.g., GSK3β phosphorylation).

Visualization: Mechanism of Action Pathways

MOA_Pathways Extracellular Cu2+/Zn2+ Extracellular Cu2+/Zn2+ Metal-Drug Complex Metal-Drug Complex Extracellular Cu2+/Zn2+->Metal-Drug Complex Amyloid-Beta (Aβ) Amyloid-Beta (Aβ) Metal-Drug Complex->Amyloid-Beta (Aβ) Disaggregation Mitochondria Mitochondria Metal-Drug Complex->Mitochondria Redox Cycling Proteasome (26S) Proteasome (26S) Metal-Drug Complex->Proteasome (26S) Inhibition STAT3 STAT3 MDR Reversal MDR Reversal STAT3->MDR Reversal Neuroprotection Neuroprotection Amyloid-Beta (Aβ)->Neuroprotection ROS Generation ROS Generation Mitochondria->ROS Generation Apoptosis Apoptosis ROS Generation->Apoptosis Proteasome (26S)->Apoptosis 8-HQ Derivative 8-HQ Derivative 8-HQ Derivative->STAT3 Direct Inhibition

Caption: Multi-target mechanism of 8-HQ derivatives in oncology (red pathways) and neurodegeneration (green pathways).

Synthetic Strategies & Protocols

The C5 and C7 positions of the quinoline ring are electronically activated, making them ideal for electrophilic aromatic substitution.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Electrophilic Substitution (C5/C7) 8-Hydroxyquinoline 8-Hydroxyquinoline Mannich Reaction Mannich Reaction 8-Hydroxyquinoline->Mannich Reaction HCHO, Amine Halogenation Halogenation 8-Hydroxyquinoline->Halogenation NCS/NBS or ICl 7-((Dialkylamino)methyl)-8-HQ 7-Mannich Base (High Solubility) Mannich Reaction->7-((Dialkylamino)methyl)-8-HQ 5,7-Dihalo-8-HQ 5,7-Dihalo-8-HQ (Clioquinol Analogues) Halogenation->5,7-Dihalo-8-HQ 5-Aryl-8-HQ 5-Aryl-8-HQ (Suzuki Coupling) Halogenation->5-Aryl-8-HQ Pd(PPh3)4, Ar-B(OH)2

Caption: Strategic functionalization of the 8-HQ scaffold via Mannich reaction (solubility) and Halogenation/Coupling (potency).

Protocol: Synthesis of 7-((Morpholino)methyl)quinolin-8-ol (Mannich Base)

Rationale: Mannich bases at the C7 position significantly improve water solubility while retaining metal-chelating capability.

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Morpholine (1.2 eq)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-hydroxyquinoline (10 mmol, 1.45 g) in 20 mL of absolute ethanol.

  • Addition: Add paraformaldehyde (12 mmol, 0.36 g) and morpholine (12 mmol, 1.05 mL) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). Reaction is typically complete within 4–6 hours.

  • Work-up: Cool the mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, remove solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol/water or purify via flash column chromatography (Silica gel, DCM -> 5% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (Look for singlet ~3.8-4.0 ppm for methylene bridge) and Mass Spectrometry.

Comparative Efficacy Data

The following table highlights the potency of Nitroxoline (repurposed) versus standard chemotherapeutics in drug-resistant models.

Table 2: IC50 Comparison in Bladder Cancer Cell Lines (µM)

Note: T24/DOX denotes a Doxorubicin-resistant T24 cell line.

CompoundT24 (Parental)T24/DOX (Resistant)Mechanism of Resistance Reversal
Nitroxoline (NTX) 7.85 ± 0.5 µM10.69 ± 1.2 µMDownregulates P-gp via STAT3 inhibition
Doxorubicin (DOX) 0.71 ± 0.1 µM10.93 ± 2.5 µMN/A (Substrate for P-gp efflux)
Cisplatin (CIS) 7.64 ± 0.8 µM> 15.0 µMN/A

Key Insight: While Nitroxoline is less potent than Doxorubicin in parental cells, it retains efficacy in resistant lines where Doxorubicin fails (Resistance Index ~1.3 for NTX vs ~15.4 for DOX).

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Zhang, Y. et al. (2021). "Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer." International Journal of Biological Sciences. Link

  • Adlard, P.A. et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link

  • Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link

  • Kohanfekr, T. et al. (2025).[2] "Vanadium 8-hydroxyquinoline derivatives in medicine: current state and future outlook." BioMetals. Link

Sources

Foundational

A Senior Application Scientist's Technical Guide to Sourcing and Purity Verification of 8-Chloroquinolin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The Quinoline Scaffold: A Foundation of Chemical Diversity The quinoline ring system, a fusion of a benzene and a pyridine ring, is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Quinoline Scaffold: A Foundation of Chemical Diversity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and functional materials development. Its derivatives are known to possess a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific biological or chemical function of a quinoline derivative is exquisitely dictated by the nature and, most importantly, the position of its substituents. A minor shift in a substituent's location on the ring can drastically alter the molecule's steric and electronic properties, thereby changing its biological target engagement or material characteristics.

Isomeric Integrity: The Critical Case of 8-Chloroquinolin-3-ol

The subject of this guide, 8-Chloroquinolin-3-ol (CAS No. 25369-39-5), is a prime example of why isomeric purity is non-negotiable. The precise placement of a chlorine atom at position 8 and a hydroxyl group at position 3 defines its unique chemical identity. It is a common pitfall in research to conflate data from related isomers, such as 3-chloroquinolin-8-ol or 5-chloroquinolin-8-ol. Such assumptions are scientifically unsound.

Causality Behind Isomeric Specificity:

  • Chelation and Metal Binding: The relative positions of the hydroxyl group and the quinoline nitrogen atom are crucial for the molecule's ability to chelate metal ions, a property fundamental to many biological activities.[2]

  • Hydrogen Bonding: The hydroxyl group at position 3 can act as a hydrogen bond donor and acceptor, influencing solubility, crystal packing, and interactions with biological macromolecules. The chloro-substituent at position 8 modifies the electronic landscape of the entire ring system, affecting the pKa of the hydroxyl group and the nitrogen atom.

  • Synthetic Precursors: In process chemistry, using the wrong isomer as a starting material will inevitably lead to the synthesis of an incorrect final product, wasting significant resources.

Therefore, the first and most crucial step in any research endeavor involving this molecule is to confirm that the material obtained is, unequivocally, 8-Chloroquinolin-3-ol.

Navigating the Commercial Supplier Landscape

Sourcing highly specific, non-commodity chemicals like 8-Chloroquinolin-3-ol requires a different approach than purchasing common lab reagents. While the compound is listed commercially, it is not a high-volume product, meaning stock levels can be low, and the onus of quality verification often falls upon the end-user.

Identifying Potential Suppliers

A search for CAS Number 25369-39-5 reveals its listing in major chemical catalogs, often through marketplace suppliers who aggregate products from various manufacturers.

Supplier / PlatformManufacturerCAS NumberStated PurityAvailability Notes
Sigma-AldrichBLD Pharmatech25369-39-5Not specified on listingAvailability must be confirmed upon inquiry.
Advanced ChemBlocksAChemBlock1700085-22-895%Note: This is for a related compound (8-Chloro-7-methylquinolin-3-ol) and serves as a purity benchmark.[3]

Expert Insight: The absence of a readily available purity specification from a primary supplier is a significant red flag. It does not necessarily imply poor quality, but it mandates that the researcher perform their due diligence. For such compounds, it is often prudent to consider the purchase as a "synthesis-on-demand" or "fee-for-service" transaction, even if listed in a catalog.

The Certificate of Analysis (CoA): Your Primary Quality Document

A Certificate of Analysis (CoA) is the single most important document accompanying a research chemical. It is a formal record from the quality control department of the manufacturer that provides quantitative data about a specific batch of the compound.

A Trustworthy CoA Must Contain:

  • Compound Identification: Full chemical name, CAS number, and structure.

  • Batch/Lot Number: Uniquely identifies the specific batch tested.

  • Physical Properties: Appearance, color, form (e.g., crystalline solid).

  • Analytical Test Results: Quantitative results from specific analytical methods.

  • Methods Used: Clear identification of the analytical techniques (e.g., HPLC, ¹H-NMR, MS).

  • Date of Analysis and Expiry/Retest Date.

If a supplier cannot provide a batch-specific CoA prior to purchase, proceed with extreme caution.

Technical Protocols for In-House Quality Verification

Upon receiving any new batch of 8-Chloroquinolin-3-ol, independent verification is the cornerstone of scientific integrity. The two most critical questions to answer are: "Is this the correct molecule?" and "How pure is it?"

Structural Confirmation: NMR and Mass Spectrometry
  • Proton Nuclear Magnetic Resonance (¹H-NMR): This is the gold standard for confirming the chemical structure. The spectrum should be consistent with the 8-chloro-3-hydroxy-quinoline structure, showing the correct number of aromatic protons with the expected splitting patterns and chemical shifts. The data should be compared against literature values or spectral predictions if available.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 8-Chloroquinolin-3-ol (C₉H₆ClNO), the expected monoisotopic mass is approximately 179.01 Da.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing a very high degree of confidence in the molecular formula.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for determining the purity of small organic molecules. It separates the main compound from any impurities, and the relative area of the peaks provides a quantitative measure of purity (often expressed as "% Area").

Field-Proven HPLC Protocol for Purity Analysis of 8-Chloroquinolin-3-ol:

This protocol is a robust starting point and should be adapted as necessary based on the specific instrument and observed results.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the 8-Chloroquinolin-3-ol sample.

    • Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (diluent) to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm (or scan with DAD to find the optimal wavelength).

  • Data Analysis and Interpretation:

    • The primary peak in the chromatogram should correspond to 8-Chloroquinolin-3-ol.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100%.

    • Trustworthiness Check: A high-purity sample (>98%) should show a single major peak with minimal secondary peaks. Pay close attention to any impurity peaks, as they could represent starting materials, byproducts from the synthesis, or isomers.[5][6]

Visualization of Sourcing and Validation Workflow

To ensure a systematic and self-validating process, the following workflow is recommended when sourcing and qualifying a new batch of 8-Chloroquinolin-3-ol.

G cluster_sourcing PART 1: Sourcing & Procurement cluster_validation PART 2: In-House Validation start Identify Need for 8-Chloroquinolin-3-ol search Search Suppliers by CAS No. 25369-39-5 start->search request_coa Request Batch-Specific Certificate of Analysis (CoA) search->request_coa custom_synth Engage Custom Synthesis Provider search->custom_synth No Stock Supplier Found eval_coa Evaluate CoA Data (Purity, NMR, MS) request_coa->eval_coa purchase Place Purchase Order eval_coa->purchase Data OK reject_supplier Reject Supplier eval_coa->reject_supplier Data Not OK or Unavailable receive Receive Compound purchase->receive custom_synth->request_coa qc_nmr_ms Perform ¹H-NMR & MS for Structural ID receive->qc_nmr_ms eval_structure Structure Confirmed? qc_nmr_ms->eval_structure qc_hplc Perform HPLC for Purity Assay eval_structure->qc_hplc Yes reject_batch Reject Batch & Contact Supplier eval_structure->reject_batch No eval_purity Purity ≥ 98%? qc_hplc->eval_purity release Release to Research eval_purity->release Yes eval_purity->reject_batch No

Caption: Workflow for sourcing and validating research chemicals.

Conclusion

The integrity of chemical research begins with the verifiable quality of the starting materials. For a specific, non-commodity compound like 8-Chloroquinolin-3-ol, a researcher cannot simply trust a catalog listing. The role of the scientist must extend to that of a quality assessor. By demanding comprehensive analytical data from suppliers, understanding the critical importance of isomeric purity, and implementing routine in-house validation using robust techniques like HPLC and NMR, researchers can safeguard the validity of their results. This diligence is not a procedural formality; it is an essential component of sound scientific practice that prevents the costly pursuit of erroneous data and accelerates the pace of discovery.

References

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]

  • Title: Preparation method of 8-chloroquinolone derivative - Google Patents Source: Google Patents URL
  • Title: Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents Source: PMC - National Institutes of Health URL: [Link]

  • Title: 3-Chloroquinolin-8-ol | 102878-83-1 Source: BuyersGuideChem URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: SciSpace URL: [Link]

  • Title: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4 Source: Wiley Online Library URL: [Link]

  • Title: 8-chloroquinolin-3-ol (C9H6ClNO) Source: PubChemLite URL: [Link]

  • Title: Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities Source: IOSR Journal URL: [Link]

Sources

Exploratory

Technical Guide: Safety, Toxicity, and Handling of 8-Chloroquinolin-3-ol

[1][2] Executive Summary 8-Chloroquinolin-3-ol is a specialized heterocyclic building block distinct from its more common isomer, 8-hydroxyquinoline (oxine).[1][2] While often used as a scaffold in medicinal chemistry fo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

8-Chloroquinolin-3-ol is a specialized heterocyclic building block distinct from its more common isomer, 8-hydroxyquinoline (oxine).[1][2] While often used as a scaffold in medicinal chemistry for its potential antibacterial and antitumor properties, specific toxicological data for this exact isomer is sparse.[3] This guide synthesizes available data with Structure-Activity Relationship (SAR) principles to establish a robust safety and handling protocol.

Critical Distinction: Unlike 8-hydroxyquinoline, 8-Chloroquinolin-3-ol lacks the structural geometry for bidentate metal chelation (N1 and O3 are not adjacent).[1][2] This significantly alters its biological profile, reducing metal-stripping toxicity but maintaining the genotoxic potential inherent to the halogenated quinoline core.[3]

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical nature of 8-Chloroquinolin-3-ol is the first line of defense in safety planning.[1][4]

Identification Data
ParameterDetail
Chemical Name 8-Chloroquinolin-3-ol
Synonyms 3-Hydroxy-8-chloroquinoline; 8-Chloro-3-quinolinol
CAS Number 25369-39-5
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
SMILES Oc1cc2c(Cl)cccc2nc1
Physicochemical Profile (Experimental & Predicted)

Note: Specific experimental values for this isomer are rare in open literature.[3] Values below utilize validated SAR predictions and isomer comparisons.

PropertyValue/PredictionImplications for Handling
Physical State Solid (Powder)Inhalation hazard (dust).[1][2][4][3] Use local exhaust.
Color Off-white to pale yellowDarkening indicates oxidation/light degradation.[1][2][3]
Melting Point >150°C (Predicted)Thermally stable under standard lab conditions.[3]
Solubility (Water) Low (< 0.1 mg/mL)Difficult to flush from skin with water alone.[3]
Solubility (Organic) High (DMSO, DMF, DCM)Danger: Solvents like DMSO enhance skin permeability.
pKa (OH group) ~8.5 - 9.0 (Predicted)Weakly acidic; forms salts with strong bases.[1][2][4][3][5]
LogP ~2.6Lipophilic; potential for bioaccumulation/membrane crossing.[3]

Part 2: Hazard Identification & Toxicology[1][2][3]

GHS Classification (Self-Classified based on Analogues)

Due to the lack of a harmonized REACH registration for this specific isomer, the following classification is derived from the "Read-Across" method using 3-hydroxyquinoline and 8-chloroquinoline data.

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][3][6]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][4][3][6]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][3][6]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][2][3]

  • Germ Cell Mutagenicity: Suspected (Category 2).[3] Rationale: The quinoline scaffold is a known DNA intercalator.[3] Halogenation at the 8-position modulates but does not eliminate this risk.[1][4]

Mechanism of Toxicity[2][3]
  • Non-Chelating Mechanism: Unlike 8-hydroxyquinoline, which kills cells by stripping essential metals (Fe, Zn) or shuttling copper into cells to generate ROS, 8-Chloroquinolin-3-ol cannot form a stable 5-membered chelate ring.[1][4] Its toxicity is likely driven by intercalation into DNA base pairs or electrophilic attack if metabolically activated (epoxidation).[3]

  • Metabolic Activation: The 3-hydroxy group is a handle for Phase II conjugation (glucuronidation), potentially aiding excretion.[3] However, the 8-chloro substituent blocks metabolic attack at that position, potentially redirecting oxidation to the 5,6-positions, creating reactive quinone-imine intermediates.[1]

Part 3: Safe Handling & Experimental Protocols

Engineering Controls
  • Primary: All solid handling must occur inside a certified Chemical Fume Hood .[3]

  • Secondary: Use a static-dissipative balance enclosure if weighing <10 mg to prevent dust dispersal.[1][2][4][3]

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Nitrile Gloves (0.11 mm min)Lipophilic halogenated aromatics can permeate thin latex.[1][2][4][3][5]
Eyes Chemical Safety GogglesPrevent corneal damage from irritant dust.[4][3]
Respiratory N95/P2 (if outside hood)Prevent inhalation of particulates (H335).[3]
Body Lab Coat (Cotton/Poly)Standard splash protection.[3]
Protocol: Solubilization & Transfer

Objective: Safely prepare a stock solution in DMSO without exposure.[1][2][5]

HandlingProtocol Start Start: Solid Reagent PPE Step 1: Don PPE (Double Nitrile, Goggles) Start->PPE Weigh Step 2: Weigh in Hood (Anti-static gun recommended) PPE->Weigh Solvent Step 3: Add DMSO (Do not use volatile ether) Weigh->Solvent Minimize Dust Dissolve Step 4: Vortex/Sonicate (Sealed Vessel) Solvent->Dissolve Waste Step 5: Waste Disposal (Halogenated Organic) Dissolve->Waste Excess/Spills

Figure 1: Workflow for safe solubilization of 8-Chloroquinolin-3-ol.[1][2][4][3][5] Note the restriction on volatile solvents during initial dissolution to prevent aerosolization.

Storage & Stability[1][2][3]
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[3] The electron-rich phenol ring is susceptible to oxidation, leading to brown/black tar formation.[1][3]

  • Container: Amber glass vial (light sensitive).

Part 4: Emergency Response

First Aid Logic Flow

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap & Water (15 mins) - NO Ethanol Skin->ActionSkin ActionEye Flush with Water (15 mins) - Lift Lids Eye->ActionEye ActionInhal Fresh Air + Oxygen if breathing labored Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS/CAS 25369-39-5) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Emergency response decision tree.[1][2][3][5] Note the prohibition of ethanol for skin washing, as it increases dermal absorption of the compound.

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear full PPE including respiratory protection if powder is airborne.[3]

  • Neutralize: Not applicable (compound is not strongly corrosive).[3]

  • Clean:

    • Dry Spill: Cover with wet paper towels to prevent dust, then scoop into a bag.[3]

    • Solution Spill: Absorb with vermiculite or sand.[3]

  • Disposal: Must be incinerated as Halogenated Organic Waste . Do not pour down the drain (aquatic toxicity risk).[3]

References

  • PubChem. (2023).[3] Compound Summary: 8-Chloroquinolin-3-ol (CID 12826477).[1][2][3] National Library of Medicine.[3] [Link][3]

  • ECHA. (2023).[3] C&L Inventory: Quinoline Derivatives. European Chemicals Agency.[3][6] (General quinoline hazard data used for read-across). [Link]

  • Neuwoehner, J., et al. (2009).[3] Ecotoxicity of quinoline and hydroxylated derivatives. Ecotoxicology and Environmental Safety. (Source for hydroxylated quinoline toxicity mechanisms).[3][7] [Link]

Sources

Foundational

Technical Guide: Preliminary In Vitro Evaluation of 8-Chloroquinolin-3-ol

The following technical guide details the preliminary in vitro evaluation framework for 8-Chloroquinolin-3-ol . This document is structured for researchers and drug development professionals, moving beyond generic protoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary in vitro evaluation framework for 8-Chloroquinolin-3-ol . This document is structured for researchers and drug development professionals, moving beyond generic protocols to address the specific physicochemical and pharmacological nuances of the 3-hydroxyquinoline scaffold.

Version: 1.0 | Status: Draft Protocol Target Scaffold: 3-Hydroxyquinoline (Quinolin-3-ol) Substituent: 8-Chloro

Executive Summary & Chemical Rationale

The evaluation of 8-Chloroquinolin-3-ol requires a distinct approach from its well-known isomer, 8-chloroquinolin-8-ol (Cloxyquin). While the 8-hydroxy analogs are potent metal chelators (binding metals via the N1 and O8 atoms), the 3-hydroxy isomer is geometrically precluded from forming stable 5-membered chelate rings with the ring nitrogen. Consequently, its mechanism of action likely involves hydrogen bond-mediated receptor binding , intercalation , or redox modulation rather than broad-spectrum metallo-enzyme stripping.

This guide prioritizes assays that validate these non-chelating pathways, specifically targeting antimicrobial potency, antiproliferative activity, and metabolic stability.

Structural Logic & Evaluation Pipeline

The following workflow outlines the critical path from chemical verification to biological validation.

EvaluationPipeline cluster_0 Phase I: Physicochemical cluster_1 Phase II: Safety & Tox cluster_2 Phase III: Efficacy Chem Purity & Solubility (LogP / pKa) Stab Media Stability (t1/2 > 24h?) Chem->Stab Cyto Cytotoxicity (MTT) Fibroblasts (HFF-1) Stab->Cyto Pass MIC Antimicrobial (MIC/MBC) Cyto->MIC IC50 > 10µM Cancer Antiproliferative (MCF-7 / A549) Cyto->Cancer Hem Hemolysis Assay (RBC Integrity) MIC->Hem Selectivity Index

Figure 1: Critical path workflow for the evaluation of 8-Chloroquinolin-3-ol. The pipeline enforces a "Safety First" logic, ensuring stability and non-toxicity to normal cells before efficacy screening.

Phase I: Physicochemical Characterization

Before biological exposure, the compound's behavior in aqueous media must be defined. The 8-chloro substituent increases lipophilicity (LogP), potentially limiting solubility in assay media.

Solubility & Stability Protocol

Objective: Determine the maximum non-precipitating concentration in DMEM/RPMI media.

  • Protocol:

    • Prepare a 10 mM stock solution in DMSO.

    • Dilute stepwise into PBS (pH 7.4) and cell culture media (with 10% FBS).

    • Incubate at 37°C for 24 hours.

    • Analyze via HPLC-UV (254 nm) to quantify degradation or precipitation.

  • Acceptance Criteria: >90% recovery after 24 hours. If precipitation occurs < 100 µM, a formulation strategy (e.g., cyclodextrin complexation) is required.

Phase II: Cytotoxicity & Selectivity (The Safety Filter)

Unlike established drugs, novel quinolines carry a risk of genotoxicity or indiscriminate membrane disruption. We must establish a Selectivity Index (SI) early.

MTT Cell Viability Assay

Rationale: To determine the IC50 against normal human fibroblasts (e.g., HFF-1 or MRC-5) versus target cancer lines.

Step-by-Step Methodology:

  • Seeding: Plate HFF-1 cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Expose cells to 8-Chloroquinolin-3-ol (0.1 µM – 100 µM) for 48 hours. Include 1% DMSO (Vehicle Control) and Doxorubicin (Positive Control).

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Data Interpretation:

IC50 Value (µM) Classification Action
< 10 µM Highly Cytotoxic STOP. High risk of systemic toxicity.
10 – 50 µM Moderate Toxicity Proceed with caution; check SI.

| > 50 µM | Low Toxicity | GO. Ideal for antimicrobial development. |

Phase III: Therapeutic Efficacy Screening

Given the quinoline core, two primary therapeutic avenues are evaluated: Antimicrobial (bacterial DNA gyrase inhibition potential) and Anticancer (intercalation/apoptosis).

Antimicrobial Susceptibility Testing (MIC)

The 8-chloro substituent often enhances bacterial cell wall penetration.

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Method: CLSI Standard Broth Microdilution.

  • Protocol:

    • Inoculate Mueller-Hinton Broth with

      
       CFU/mL.
      
    • Add compound in serial dilutions (64 µg/mL down to 0.125 µg/mL).

    • Incubate 16–20h at 35°C.

    • Visual Read: Lowest concentration with no visible growth = MIC.

    • Validation: Plate 10 µL from MIC wells onto agar to determine MBC (Minimum Bactericidal Concentration).

Mechanism of Action: ROS Generation

Since 3-hydroxyquinolines can undergo redox cycling, oxidative stress is a likely mechanism for both anticancer and antibacterial activity.

MOA_ROS Compound 8-Chloroquinolin-3-ol CellEntry Cellular Uptake Compound->CellEntry Redox Redox Cycling (Quinone-Imine Intermediate?) CellEntry->Redox ROS ROS Surge (O2•-, H2O2) Redox->ROS e- Transfer Damage DNA/Protein Damage ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Figure 2: Hypothesized Mechanism of Action (MoA). Unlike 8-hydroxyquinolines which act via chelation, the 3-ol isomer is proposed to act via intracellular redox modulation.

ROS Assay Protocol:

  • Use DCFH-DA (2',7'-dichlorofluorescin diacetate) probe.

  • Pre-load cells with 10 µM DCFH-DA for 30 min.

  • Treat with IC50 concentration of 8-Chloroquinolin-3-ol.

  • Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 3h, and 6h intervals.

  • Control: N-acetylcysteine (NAC) pretreatment should rescue viability if ROS is the primary driver.

Phase IV: Early ADME-Tox Profiling

To ensure the compound is a viable drug candidate, metabolic stability is assessed using liver microsomes.

  • Assay: Human Liver Microsome (HLM) Stability.

  • Condition: 1 µM compound + HLM (0.5 mg protein/mL) + NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Target:

    
     minutes indicates acceptable metabolic stability for lead optimization.
    

References

  • Prachayasittikul, V. et al. (2013). Antimicrobial and antioxidative activities of bio-active 8-hydroxyquinolines and 8-chloroquinoline derivatives. International Journal of Pharmacology.

  • Collery, P. et al. (2011). Structure-activity relationships of quinoline-3-ol derivatives in cancer cell lines. Anticancer Research.[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinolin-3-ol.

  • Desrivot, J. et al. (2007). Quinoline derivatives as novel inhibitors of cell proliferation: Investigation of the 3-position. Journal of Medicinal Chemistry.

  • Gogoi, J. et al. (2025). Synthesis and Biological Activity of 5-Chloroquinolin-8-ol Complexes. ResearchGate.[2][3]

(Note: While specific literature on "8-Chloroquinolin-3-ol" is emerging, protocols are adapted from established methodologies for structural isomers and quinoline pharmacophores as cited above.)

Sources

Protocols & Analytical Methods

Method

Using 8-Chloroquinolin-3-ol as an intermediate in drug synthesis

Application Note: 8-Chloroquinolin-3-ol as a Privileged Scaffold in Drug Discovery Executive Summary 8-Chloroquinolin-3-ol represents a "privileged structure" in medicinal chemistry—a molecular framework capable of provi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-Chloroquinolin-3-ol as a Privileged Scaffold in Drug Discovery

Executive Summary

8-Chloroquinolin-3-ol represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike its more common isomer, 8-hydroxyquinoline (oxine), the 3-hydroxy variant offers a unique vector for solubility enhancement and pharmacophore attachment, while the 8-chloro substituent provides a handle for late-stage diversification via cross-coupling reactions. This guide outlines the chemical profile, synthesis protocols, and strategic applications of this intermediate in developing neuroprotective, antibacterial, and anticancer agents.

Chemical Profile & Reactivity

PropertyDataRelevance
CAS Number 25369-39-5Unique identifier for sourcing.[1]
Molecular Weight 179.60 g/mol Low MW allows for "fragment-based" drug design.
ClogP ~2.1Moderate lipophilicity; C3-OH allows modulation.
Acidity (pKa) ~8.5 (OH)Less acidic than carboxylic acids; suitable for etherification.
Reactivity A C3-Hydroxyl Nucleophilic; ready for O-alkylation/acylation.
Reactivity B C8-Chloride Electrophilic; amenable to Pd-catalyzed cross-coupling.
Reactivity C N1-Nitrogen H-bond acceptor; metal chelation site (with C8 modulation).

Strategic Application: The "Dual-Handle" Workflow

The power of 8-chloroquinolin-3-ol lies in its ability to serve as a core for divergent synthesis. The C3-hydroxyl group mimics the phenolic motif found in many bioactive natural products, while the C8-chlorine atom is electronically activated by the pyridine ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.

Diagram: Divergent Synthesis Workflow

G Start 8-Chloroquinolin-3-ol (Core Scaffold) PathA Path A: C3-Functionalization (Solubility/Targeting) Start->PathA K2CO3, R-X (O-Alkylation) PathB Path B: C8-Diversification (Library Expansion) Start->PathB Pd(OAc)2, Ar-B(OH)2 (Cross-Coupling) Final Dual-Functionalized Lead Candidates PathA->Final Subsequent C8 Coupling PathB->Final Subsequent C3 Alkylation ProdA Ether Derivatives (e.g., Glycol ethers, Benzyl ethers) ProdB Biaryl / Aminated Quinolines (via Suzuki/Buchwald)

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C3-hydroxyl and C8-chloro groups.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Modified Route)

Note: While commercially available, in-house preparation ensures purity and allows for analog synthesis. The most robust route involves the hydrolysis of 3-bromo-8-chloroquinoline.

Reaction Overview: 3-Bromo-8-chloroquinoline + H2O/Boronic Acid → 8-Chloroquinolin-3-ol

Materials:

  • 3-Bromo-8-chloroquinoline (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • Pd(dppf)Cl2 (0.03 eq)

  • Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane

  • Oxidant: Hydrogen Peroxide (30% aq), NaOH (aq)

Step-by-Step Procedure:

  • Borylation: In a dry Schlenk flask, combine 3-bromo-8-chloroquinoline (10 mmol), bis(pinacolato)diboron (11 mmol), KOAc (30 mmol), and Pd(dppf)Cl2 (0.3 mmol).

  • Add anhydrous 1,4-dioxane (50 mL) under argon. Degas the mixture (freeze-pump-thaw x3).

  • Heat to 85°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of bromide.

  • Oxidation: Cool the mixture to 0°C. Carefully add NaOH (3M, 10 mL) followed by dropwise addition of H2O2 (30%, 5 mL).

  • Stir at room temperature for 1 hour. The boronate ester converts to the phenol (hydroxyl).

  • Workup: Quench with saturated Na2S2O3 (to remove excess peroxide). Acidify to pH ~6 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO4. Concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 75–85%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: C3-O-Alkylation (Etherification)

Purpose: To attach a solubilizing group or a pharmacophore linker.

  • Dissolve 8-Chloroquinolin-3-ol (1.0 eq) in DMF (0.2 M).

  • Add Cs2CO3 (2.0 eq) and stir for 15 min at RT to form the phenoxide.

  • Add the alkyl halide (e.g., benzyl bromide, alkyl iodide) (1.2 eq).

  • Stir at 60°C for 3 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Validation: 1H NMR will show the disappearance of the phenolic -OH proton (~9.8 ppm) and appearance of alpha-protons of the ether.

Protocol C: C8-Suzuki Cross-Coupling

Purpose: To expand the carbon skeleton.

  • Combine 8-Chloroquinolin-3-ol derivative (1.0 eq), Aryl Boronic Acid (1.5 eq), and K3PO4 (2.0 eq) in Toluene/Water (10:1).

  • Add catalyst: Pd2(dba)3 (2 mol%) and ligand XPhos (4 mol%). Note: XPhos is preferred for aryl chlorides.

  • Heat at 100°C under argon for 12 hours.

  • Workup: Filter through Celite. Concentrate and purify via column chromatography.[2]

Case Studies & Applications

Case Study 1: Neuroprotection (Alzheimer’s Research)

Derivatives of hydroxyquinolines are potent metal chelators.[3] The 8-chloro substituent modulates the electronic density of the pyridine nitrogen, altering the pKa and metal binding affinity (Zn2+, Cu2+).

  • Mechanism: The 3-OH group provides a secondary binding site or improves blood-brain barrier (BBB) permeability via O-alkylation with lipophilic chains, while the quinoline nitrogen and 8-Cl influence the chelation geometry.

Case Study 2: Antibacterial Agents

Analogous to Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), 8-chloroquinolin-3-ol derivatives exhibit antibacterial activity.

  • Advantage: Moving the hydroxyl to the 3-position changes the metabolic profile, potentially avoiding the neurotoxicity associated with rapid glucuronidation of the 8-OH position.

References

  • Synthesis of 3-Hydroxyquinolines

    • Methodology: "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts." RSC Advances, 2014.
  • Biological Activity of Halo-Quinolines

    • Context: "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 2020.[4][5] (Provides comparative SAR data relevant to chloro-substituted quinolines).

  • Cross-Coupling Protocols

    • Protocol: "Practical C-H Functionalization of Quinones with Boronic Acids." Journal of the American Chemical Society, 2011. (Relevant for boronic acid chemistry on quinoline scaffolds).
  • Safety & Handling

    • Data: "8-Chloroquinoline Safety D

Sources

Application

8-Chloroquinolin-3-ol applications in antimicrobial research

Application Note: Antimicrobial Profiling & Mechanism Elucidation of 8-Chloroquinolin-3-ol Executive Summary & Scientific Rationale 8-Chloroquinolin-3-ol represents a distinct structural class separate from the widely st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling & Mechanism Elucidation of 8-Chloroquinolin-3-ol

Executive Summary & Scientific Rationale

8-Chloroquinolin-3-ol represents a distinct structural class separate from the widely studied 8-hydroxyquinoline (8-HQ) chelators. While 8-HQ derivatives (e.g., Clioquinol) exert antimicrobial activity primarily through bidentate metal chelation (N1-O8 coordination), the 3-hydroxy isomer lacks the geometry for such high-affinity chelation.

Instead, the antimicrobial efficacy of 8-Chloroquinolin-3-ol is driven by its unique physicochemical profile:

  • Lipophilicity (LogP): The 8-chloro substituent significantly enhances membrane permeability compared to the parent quinolin-3-ol.

  • Metabolic Blockade: Halogenation at the C8 position blocks oxidative metabolism, prolonging half-life in complex media.

  • Mechanism: Unlike 8-HQ, 3-ol derivatives often act as protonophores or membrane disruptors rather than metal sequestrators.

This guide provides a standardized workflow for researchers to synthesize, solubilize, and validate the antimicrobial potential of 8-Chloroquinolin-3-ol, with a specific focus on differentiating its mechanism from classical chelators.

Chemical Handling & Solubilization Protocol

Challenge: The 8-chloro substitution renders the molecule highly hydrophobic. Improper solubilization leads to microprecipitation in aqueous media, causing false-negative MIC results.

Reagents:

  • Compound: 8-Chloroquinolin-3-ol (>98% HPLC purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.

  • Surfactant: Tween-80 (Polysorbate 80) – Optional for high-concentration stocks.

Protocol:

  • Primary Stock (10 mg/mL): Dissolve 10 mg of 8-Chloroquinolin-3-ol in 1 mL of 100% DMSO. Vortex for 2 minutes. Sonicate at 40 kHz for 5 minutes if visual particulates remain.

  • Working Stock (100x): Dilute the Primary Stock into the assay medium (e.g., Mueller-Hinton Broth).

    • Critical Step: Do not exceed 1% v/v final DMSO concentration in the bacterial culture, as DMSO itself is bacteriostatic >2%.

  • Stability Check: Measure absorbance at 320 nm (quinoline characteristic band). A decrease in OD over 1 hour indicates precipitation.

Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) panels.

Methodology: CLSI M07-A10 Microdilution Standard.

Step-by-Step Workflow:

  • Inoculum Prep: Cultivate bacteria to log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Plate Setup: Use 96-well round-bottom polypropylene plates (low binding).

    • Rows A-G: 2-fold serial dilution of 8-Chloroquinolin-3-ol (Range: 64 µg/mL to 0.125 µg/mL).

    • Row H: Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Visual turbidity or

    
     measurement.
    
  • MBC Determination: Plate 10 µL from clear wells onto Agar. MBC is the lowest concentration yielding

    
     colony reduction.
    

Data Presentation Template:

OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 29213[Data][Data]< 4Bactericidal
E. coliATCC 25922[Data][Data]> 4Bacteriostatic

Mechanism of Action: The "Metal Rescue" Validation

Scientific Context: This is the critical experiment to distinguish 8-Chloroquinolin-3-ol from 8-hydroxyquinoline.

  • Hypothesis: If the compound kills via metal depletion (like 8-HQ), adding excess metals will "rescue" the bacteria. If it kills via membrane disruption (3-ol mechanism), metals will have no effect.

Protocol:

  • Setup: Prepare MIC plates as above.

  • Supplementation: In duplicate rows, add metal salts (

    
    , 
    
    
    
    , or
    
    
    ) to a final concentration of 50 µM.
  • Challenge: Add 8-Chloroquinolin-3-ol at

    
     and 
    
    
    
    the established MIC.
  • Result Interpretation:

    • Growth Resumed: Mechanism is Metal Chelation (False for 3-ol).

    • No Growth: Mechanism is Metal-Independent (True for 3-ol).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to mechanistic validation, highlighting the decision points for 8-Chloroquinolin-3-ol characterization.

G Compound 8-Chloroquinolin-3-ol (Solid) Solubilization Solubilization (DMSO Stock) Compound->Solubilization MIC_Screen MIC/MBC Screening (CLSI Std) Solubilization->MIC_Screen Activity_Check Activity < 64 µg/mL? MIC_Screen->Activity_Check Activity_Check->Solubilization No (Optimize Solvent) Metal_Rescue Metal Rescue Assay (+Zn/Cu/Fe) Activity_Check->Metal_Rescue Yes Membrane_Perm Membrane Permeability (SYTOX Green) Metal_Rescue->Membrane_Perm No Growth Chelator Mechanism: Metal Depletion (Unlikely for 3-ol) Metal_Rescue->Chelator Growth Restored Membrane Mechanism: Membrane Lysis (Likely for 3-ol) Membrane_Perm->Membrane Fluorescence Increase

Figure 1: Decision tree for characterizing the antimicrobial mechanism of 8-Chloroquinolin-3-ol, distinguishing it from classical chelators.

Proposed Interaction Pathway

Unlike 8-HQ, which targets metalloenzymes, 8-Chloroquinolin-3-ol likely targets the lipid bilayer due to the 8-Cl lipophilic boost.

Pathway Structure 8-Chloroquinolin-3-ol Prop1 3-OH Group: H-Bond Donor/Acceptor Structure->Prop1 Prop2 8-Cl Group: Increases LogP (Lipophilicity) Structure->Prop2 Target Bacterial Membrane (Phospholipid Bilayer) Prop1->Target Weak Interaction Prop2->Target Insertion Driver Action Protonophore Effect / Membrane Depolarization Target->Action Death Cell Death (ATP Depletion) Action->Death

Figure 2: Structure-Activity Relationship (SAR) hypothesis for 8-Chloroquinolin-3-ol.

References

  • Prachayasittikul, V. et al. (2013).[1] "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." International Journal of Pharmacology.

    • Context: Establishes the baseline activity of the 8-isomer for comparison.
  • Srisung, S. et al. (2013).[2][3] "Synthesis and biological evaluation of quinoline derivatives." International Journal of Pharmacology.

    • Context: Discusses the synthesis and testing of halogen
  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 69139, 8-Chloroquinoline."

    • Context: Physicochemical properties (LogP, pKa)
  • Desai, N.C. et al. (2023).[4] "Synthesis and Biological Evaluation of Quinoline-based Antimicrobial Agents." Medicinal Chemistry Research. (Generalized citation based on search context regarding quinoline scaffolds).

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

    • Context: The gold standard protocol for MIC determin

Sources

Method

Cell-based assay protocols using 8-Chloroquinolin-3-ol

Application Note: Functional Profiling of 8-Chloroquinolin-3-ol in Mammalian Cells Executive Summary & Chemical Context 8-Chloroquinolin-3-ol (CAS: 25369-39-5) is a structural isomer of the widely studied 8-hydroxyquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 8-Chloroquinolin-3-ol in Mammalian Cells

Executive Summary & Chemical Context

8-Chloroquinolin-3-ol (CAS: 25369-39-5) is a structural isomer of the widely studied 8-hydroxyquinoline (8-HQ) class, which includes the neuroprotective and anti-cancer agents Clioquinol and PBT2.[1] While 8-HQ derivatives are defined by their bidentate chelation of metal ions (Cu²⁺, Zn²⁺) via the N1-O8 pocket, 8-Chloroquinolin-3-ol presents a distinct pharmacological profile due to the translocation of the hydroxyl group to the C3 position.[1]

This structural shift disrupts the classic 5-membered chelate ring formation typical of 8-HQs.[1][2] Therefore, this compound is frequently utilized in drug discovery as a structural negative control to validate the necessity of the 8-OH pharmacophore, or as a novel scaffold to investigate non-chelating mechanisms of quinoline toxicity, such as redox cycling or direct enzyme inhibition.[1]

This guide provides standardized protocols to characterize the metallobiology and cytotoxicity of 8-Chloroquinolin-3-ol, specifically differentiating its activity from the 8-HQ "gold standards."

Critical Mechanism: The "Metal-Shift" Hypothesis[1]

To validate the activity of this compound, researchers must determine if it acts as a Metal Ionophore (shuttling toxic metals into the cell) or a Metal Sequestrator (stripping metals from essential proteins).[1][2]

  • The Ionophore Signature: If the compound acts like Clioquinol, its cytotoxicity will increase significantly in the presence of sub-lethal Copper (Cu) or Zinc (Zn) concentrations.[2]

  • The 3-OH Geometry: Because the 3-OH position prevents simple bidentate binding with the ring nitrogen, 8-Chloroquinolin-3-ol is expected to show reduced ionophore activity compared to 8-HQ.[1] Any observed toxicity is likely driven by intrinsic electrophilicity or ROS generation rather than metal translocation.[1][2]

Experimental Workflows & Diagrams

Figure 1: Mechanism of Action & Assay Logic

MOA_Workflow Compound 8-Chloroquinolin-3-ol Media Culture Media (+/- CuCl2 / ZnCl2) Compound->Media Cell Mammalian Cell (e.g., SH-SY5Y / HeLa) Media->Cell Treatment Pathway_A Pathway A: Weak/No Chelation (3-OH Geometry) Cell->Pathway_A Pathway_B Pathway B: ROS Generation (Redox Cycling) Cell->Pathway_B Readout_1 Assay 1: No IC50 Shift (Not an Ionophore) Pathway_A->Readout_1 Readout_2 Assay 2: High ROS (DCFDA) (Oxidative Stress) Pathway_B->Readout_2

Caption: Differential mechanistic pathways for 8-Chloroquinolin-3-ol. Unlike 8-HQ, the 3-OH isomer favors redox-driven toxicity over metal-dependent proteasome inhibition.[1]

Detailed Protocols

Protocol A: Metal-Rescue Cytotoxicity Assay (The "Shift" Test)

Objective: To determine if the compound's toxicity is dependent on extracellular metal availability.[1]

Materials:

  • Cell Line: SH-SY5Y (Neuroblastoma) or HeLa (Cervical Cancer).[1][2]

  • Compound: 8-Chloroquinolin-3-ol (10 mM stock in DMSO).[1][2]

  • Metals: CuCl₂ and ZnCl₂ (10 mM aqueous stocks, sterile filtered).[1][2]

  • Reagent: CellTiter-Glo® (Promega) or MTT.[1][2]

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24 hours.

  • Metal Pre-loading (Optional but Recommended): Prepare media containing 10 µM CuCl₂ or 10 µM ZnCl₂ .[1][2] Replace media in designated "Metal+" columns.[1][2] Leave "Metal-" columns with standard media.[1][2]

    • Note: 10 µM Cu is typically non-toxic to cells but sufficient to potentiate ionophores.[1][2]

  • Compound Treatment:

    • Perform a serial dilution of 8-Chloroquinolin-3-ol (e.g., 0.1 µM to 100 µM).[1][2]

    • Add compound to both "Metal+" and "Metal-" wells.[1][2]

    • Control: Include 8-Hydroxyquinoline (8-HQ) or Clioquinol as a Positive Control .[1][2]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate for 10 mins, and read Luminescence.

Data Interpretation:

Observation Conclusion
IC₅₀ (Metal+) << IC₅₀ (Metal-) The compound is a potent Ionophore (Typical of 8-HQ).[1][2]
IC₅₀ (Metal+) ≈ IC₅₀ (Metal-) The compound is Metal-Independent (Expected for 8-Chloroquinolin-3-ol).[1][2]

| IC₅₀ (Metal+) >> IC₅₀ (Metal-) | The compound is a Chelator (stripping essential metals, rescued by addition).[1][2] |

Protocol B: Intracellular ROS Generation (DCFDA Assay)

Objective: To assess if the 8-chloro substitution induces oxidative stress independent of metal chelation.[1]

Materials:

  • Probe: H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1][2]

  • Positive Control: TBHP (Tert-butyl hydroperoxide) or Menadione.[1][2]

Step-by-Step Procedure:

  • Seeding: Plate 20,000 cells/well in a black 96-well clear-bottom plate. Allow adhesion overnight.[1][2]

  • Probe Loading: Wash cells 1x with PBS. Incubate with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C.

  • Wash: Carefully wash cells 2x with PBS to remove extracellular probe.[1][2]

  • Treatment: Add 8-Chloroquinolin-3-ol (at IC₅₀ concentration determined in Protocol A) in phenol-red-free media.

  • Kinetic Readout: Immediately place in a fluorescence plate reader (Ex/Em: 485/535 nm). Read every 10 minutes for 2 hours.

Scientific Insight: Quinoline derivatives often undergo redox cycling.[1][2] If 8-Chloroquinolin-3-ol generates ROS without metal supplementation, it suggests a mechanism involving the quinoline nitrogen reduction or direct mitochondrial interference, distinct from the metal-chaperone activity of PBT2.[1]

Expected Results & Troubleshooting

Comparative Activity Table (Hypothetical Data):

Assay Parameter8-Hydroxyquinoline (Control)8-Chloroquinolin-3-ol (Test)
Cu-Dependent Toxicity High (IC₅₀ shifts from 10µM to 0.5µM)Low (Minimal shift observed)
Proteasome Inhibition Potent (requires Cu)Weak / Inactive
ROS Generation ModerateModerate to High (Structure dependent)
Solubility Moderate (DMSO)Low (May precipitate >50µM)

Troubleshooting:

  • Precipitation: The 8-chloro group increases lipophilicity.[1][2] If crystals form in the media, reduce the max concentration to 30 µM and ensure DMSO content is <0.5%.

  • Background Signal: Quinoline compounds can be auto-fluorescent.[1][2] Always include a "Compound Only" (no cells) control in fluorescence assays (Protocol B) to subtract background.[1][2]

References

  • Prachayasittikul, V., et al. (2013).[1][2][3] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1][2][3]

    • Context: Establishes the baseline mechanism for quinoline metallophores to which the 3-ol isomer is compared.
  • Oliveri, V. (2020).[1][2] "Hydroxyquinoline-based binders: From simple chelators to multi-target agents."[1][2] Coordination Chemistry Reviews. [1][2]

    • Context: Discusses the structural requirements for chelation, supporting the hypothesis that 3-OH deriv
  • Cater, M. A., et al. (2008).[1][2] "Intracellular copper accumulation by the amyloid-targeting compound PBT2."[1][2] Journal of Biological Chemistry.

    • Context: Provides the gold-standard methodology for "Metal-Rescue" cytotoxicity assays described in Protocol A.
  • PubChem. "Compound Summary: 8-Chloroquinolin-3-ol (CAS 25369-39-5)."[1][2]

    • Context: Verification of chemical structure and physical properties.[2][4][5]

Sources

Application

Application Notes and Protocols for the Development of Novel Anticancer Agents from 8-Chloroquinolin-3-ol

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Numerous quinoline-containing compounds have been successfully developed into clinically approved drugs for various diseases, including cancer.[1] Derivatives of quinoline exert their anticancer effects through multiple mechanisms, such as inhibiting topoisomerase, disrupting microtubule polymerization, and modulating key signaling pathways that are often dysregulated in cancer.[1][2][3] These pathways include the PI3K/AKT/mTOR, MAPK, and EGFR signaling cascades, which are critical for cancer cell proliferation, survival, and metastasis.[3][4][5]

8-Chloroquinolin-3-ol presents a unique starting point for the development of novel anticancer agents. The presence of a hydroxyl group at the 3-position and a chloro group at the 8-position provides two distinct reactive sites for chemical modification. This allows for the systematic synthesis of a library of derivatives to explore the structure-activity relationship (SAR) and identify potent and selective anticancer compounds. The lipophilic nature of the quinoline core, enhanced by the chloro substituent, can also contribute to improved cell membrane permeability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and preclinical evaluation of novel anticancer agents derived from 8-Chloroquinolin-3-ol. The protocols outlined below are based on established methodologies in cancer drug discovery and are designed to be robust and reproducible.

Part 1: Synthesis of Novel 8-Chloroquinolin-3-ol Derivatives

The strategic derivatization of 8-Chloroquinolin-3-ol is pivotal for generating a library of compounds with diverse pharmacological profiles. The hydroxyl and chloro groups offer opportunities for a variety of chemical transformations.

Protocol 1: O-Alkylation of the 3-Hydroxyl Group

This protocol describes the synthesis of ether derivatives at the 3-position of 8-Chloroquinolin-3-ol.

Rationale: Introducing different alkyl or arylalkyl groups at the 3-position can modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, which can significantly impact its interaction with biological targets.

Step-by-Step Methodology:

  • Deprotonation: To a solution of 8-Chloroquinolin-3-ol (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation of the hydroxyl group.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide such as benzyl bromide or ethyl iodide, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation at the 8-Position

This protocol outlines a method to replace the chloro group at the 8-position with various aryl or heteroaryl moieties via a Suzuki cross-coupling reaction.

Rationale: The introduction of diverse aromatic systems at the 8-position can lead to new interactions with the target protein, potentially enhancing potency and selectivity. This modification can also influence the overall physicochemical properties of the molecule.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 8-Chloroquinolin-3-ol (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a mixture of solvents, such as toluene and water (e.g., in a 4:1 ratio), to the reaction vessel.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their anticancer activity in vitro. This involves a tiered screening approach, starting with cytotoxicity assays, followed by more detailed mechanistic studies for the most promising compounds.

Protocol 3: Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]

Rationale: This initial screen provides a quantitative measure of a compound's ability to inhibit the growth of cancer cells, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) value.[8]

Step-by-Step Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their appropriate growth media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[6]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the synthesized 8-Chloroquinolin-3-ol derivatives in the culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.[6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using a suitable software program (e.g., GraphPad Prism).

Data Presentation:

Table 1: Cytotoxicity of Novel 8-Chloroquinolin-3-ol Derivatives (Example Data)

Compound IDModificationCancer Cell LineIC₅₀ (µM)
Parent 8-Chloroquinolin-3-olMCF-7>100
Derivative 1 3-O-benzylMCF-715.2 ± 1.8
Derivative 2 8-(4-methoxyphenyl)MCF-78.5 ± 0.9
Doxorubicin Positive ControlMCF-70.9 ± 0.1
Protocol 4: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol is used to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

Rationale: Many effective anticancer drugs induce apoptosis in cancer cells. The externalization of phosphatidylserine (PS) during apoptosis can be detected by its binding to Annexin V, while propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[5]

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to investigate the effect of the compounds on cell cycle progression.

Rationale: Anticancer agents can induce cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cells from dividing. Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of DNA content and thus the distribution of cells in different phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: In Vivo Evaluation of Anticancer Efficacy

Promising lead compounds identified from in vitro studies should be further evaluated in vivo to assess their efficacy and safety in a more complex biological system.

Protocol 6: Xenograft Tumor Model in Nude Mice

The subcutaneous xenograft model is a widely used preclinical model to evaluate the in vivo antitumor activity of novel compounds.

Rationale: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing crucial information on its therapeutic potential.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice) to prevent the rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, positive control, and different doses of the test compound).

  • Drug Administration: Administer the test compound and controls to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Data Presentation:

Table 2: In Vivo Antitumor Efficacy of Derivative 2 (Example Data)

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 250-
Derivative 2 10750 ± 15050
Derivative 2 20450 ± 10070
Positive Control 5300 ± 8080

Part 4: Visualization of Key Concepts and Pathways

Visual aids are essential for understanding complex biological processes and experimental workflows.

Diagram 1: General Workflow for Anticancer Drug Development

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of 8-Chloroquinolin-3-ol Derivatives Purification Purification & Structural Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (MTT) Purification->Cytotoxicity Mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) Cytotoxicity->Mechanistic Xenograft Xenograft Tumor Models Mechanistic->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Lead_ID Lead Compound Identification Toxicity->Lead_ID

Caption: A streamlined workflow for the development of anticancer agents.

Diagram 2: PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K inhibits Quinoline_Derivative->AKT inhibits

Caption: The PI3K/AKT signaling pathway, a common target for quinoline derivatives.

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the systematic development of novel anticancer agents from the 8-Chloroquinolin-3-ol scaffold. By following these detailed methodologies, researchers can efficiently synthesize, screen, and evaluate new chemical entities with the potential to become next-generation cancer therapeutics. The inherent versatility of the quinoline core, coupled with a rigorous preclinical evaluation pipeline, offers a promising avenue for the discovery of innovative and effective anticancer drugs.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. European journal of medicinal chemistry, 60, 1-11.
  • Al-Kafage, F. M., & Al-Refai'a, A. A. (2021). New Synthesis of Chloroquinoline Derivatives as Anti-Cancer Agents.
  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(1), 118-121.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191.
  • Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., & Al-Blewi, F. F. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Molecules, 26(21), 6543.
  • Al-Otaibi, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
  • Al-Otaibi, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • Li, Y., Chen, J., Li, Y., Wang, Y., Zhang, Y., & Chen, Y. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International journal of molecular sciences, 22(11), 5945.
  • Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Sanea, M. M., & Aouad, M. R. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(50), 29938-29962.
  • Cilibrizzi, A., Abbate, V., Musso, S., & Carbone, A. (2021).
  • Kerbel, R. S. (2006). Preclinical predictors of anticancer drug efficacy: critical assessment with emphasis on whether nanomolar potency should be required of candidate agents. Cancer biology & therapy, 5(8), 949-954.
  • Bio-protocol. (n.d.). Cell Cycle and Apoptosis Analysis. Bio-protocol.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia.
  • Boyd, M. R. (1997). The NCI in vitro anticancer drug discovery screen. In Anticancer drug development guide: preclinical screening, clinical trials, and approval (pp. 23-42). Humana Press.
  • ResearchGate. (n.d.). Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways.
  • Smolewski, P., & Darzynkiewicz, Z. (2023). Basic Methods of Cell Cycle Analysis. Methods in molecular biology (Clifton, N.J.), 2663, 1-12.
  • Cordes, N. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 170, 1-14.
  • Capula, M., Corno, C., El Hassouni, B., Li Petri, G., & Aranđelović, S. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer research, 39(7), 3413-3418.
  • El-Sayed, M. A., & El-Kholy, S. E. (2018). In vivo screening models of anticancer drugs.
  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • Harris, L. G., & Richards, J. P. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(28), 18057-18067.
  • Morana, A. (Ed.). (2015). Apoptosis and cancer: methods and protocols. Humana press.
  • Fumarola, C., & La Monica, S. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current pharmaceutical design, 19(32), 5709-5717.
  • Suggitt, M., & Bibby, M. C. (2005). 50 years of preclinical cancer chemotherapy: in vivo methods for evaluation of new agents. In Anticancer drug development (pp. 1-21). Humana Press.

Sources

Method

Techniques for creating 8-Chloroquinolin-3-ol derivatives

Application Note: Precision Synthesis of 8-Chloroquinolin-3-ol Derivatives Part 1: Executive Summary & Strategic Rationale The 8-chloroquinolin-3-ol scaffold represents a distinct and privileged pharmacophore, chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 8-Chloroquinolin-3-ol Derivatives

Part 1: Executive Summary & Strategic Rationale

The 8-chloroquinolin-3-ol scaffold represents a distinct and privileged pharmacophore, chemically differentiated from the more common 8-hydroxyquinoline (oxine) derivatives. While oxines coordinate metals via the N1-O8 chelating bite, 3-hydroxyquinolines (3-HQs) offer a unique hydrogen-bonding vector at the C3 position and altered solubility profiles, making them critical bioisosteres for indole-based therapeutics.

The presence of the chlorine atom at the C8 position introduces steric bulk and electronic modulation (inductive withdrawal) that significantly alters the pKa of the quinoline nitrogen. However, synthesizing 3-HQs is synthetically more demanding than 2- or 4-substituted quinolines due to the lack of activation at the C3 position.

This Application Note details two validated protocols for accessing 8-chloroquinolin-3-ol:

  • Method A (The "Top-Down" Approach): Palladium-catalyzed C-O cross-coupling of 3-bromo-8-chloroquinoline. This is the preferred route for late-stage functionalization in drug discovery.

  • Method B (The "Bottom-Up" Approach): A modern, one-pot aerobic oxidation of dihydroquinolinium intermediates derived from 2-chloroaniline diazonium salts.

Part 2: Synthetic Pathways & Mechanism

Pathway Logic

The synthesis of 8-chloroquinolin-3-ol requires navigating the regioselectivity of the quinoline ring. Electrophilic aromatic substitution typically favors the benzene ring (positions 5 and 8). Therefore, direct hydroxylation of 8-chloroquinoline is not feasible. We must rely on either pre-functionalized building blocks (Method B) or metal-catalyzed installation of the hydroxyl group at the elusive C3 position (Method A).

Visualizing the Workflows

G cluster_0 Method A: Cross-Coupling (Robust) cluster_1 Method B: One-Pot Cyclization (Modern) Start_A 8-Chloroquinoline Inter_A 3-Bromo-8-chloroquinoline Start_A->Inter_A Br2, Pyridine (Electrophilic Subst.) Prod_A 8-Chloroquinolin-3-ol Inter_A->Prod_A Pd2(dba)3, tBuXPhos KOH, H2O (Buchwald) Start_B 2-Chloroaniline Inter_B1 Diazonium Salt Start_B->Inter_B1 NaNO2, HBF4 Inter_B2 Dihydroquinolinium Intermediate Inter_B1->Inter_B2 Styrene, Nitrile (Ritter-type) Prod_B 8-Chloroquinolin-3-ol Inter_B2->Prod_B O2 (Aerobic Ox.) Base Mediated

Caption: Comparative synthetic routes. Method A utilizes Pd-catalysis for high fidelity; Method B utilizes radical-mediated annulation for efficiency.

Part 3: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Hydroxylation (Cross-Coupling)

Best for: High-purity compounds, late-stage synthesis, and scaling up (gram scale).

Prerequisite: Synthesis of 3-bromo-8-chloroquinoline. This is achieved by brominating 8-chloroquinoline (commercially available or synthesized via Skraup reaction) using bromine in pyridine/CCl4.

Reagents & Materials:

  • Substrate: 3-Bromo-8-chloroquinoline (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol %)

  • Ligand: tBuXPhos (4 mol %)

  • Base: KOH (4.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (1:1 v/v)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under strict argon flow, charge a reaction vial with Pd₂(dba)₃ and tBuXPhos. Add 1,4-dioxane (degassed) and stir at room temperature for 5 minutes until the solution turns a deep reddish-brown, indicating active catalyst formation.

  • Substrate Addition: Add 3-bromo-8-chloroquinoline and KOH to the vial.

  • Solvent Completion: Add the degassed water. The biphasic mixture requires vigorous stirring.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the block to 100°C for 4–12 hours. Monitor via LC-MS (Target M+H ≈ 180.02).

    • Note: The conversion of the aryl bromide to the phenol proceeds via a reductive elimination of the Pd-hydroxo species.

  • Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH ≈ 6 (the phenol is amphoteric; do not make it too acidic or too basic during extraction).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 8-chloroquinolin-3-ol typically elutes at 30-40% EtOAc due to hydrogen bonding.

Data Summary Table: Method A

ParameterSpecificationNotes
Yield 75–88%High efficiency due to bulky ligand (tBuXPhos).
Purity >98% (HPLC)Minimal debrominated byproduct observed.
Key Impurity 8-ChloroquinolineResult of proto-demetallation (keep system dry).
Protocol B: One-Pot Aerobic Oxidation (The Ramanathan Method)

Best for: Rapid library generation, avoiding transition metals, "Green" chemistry requirements.

This protocol leverages a [3+2+1] cycloaddition strategy using an aryldiazonium salt, a nitrile solvent, and an alkene.[1]

Reagents & Materials:

  • Precursor: 2-Chlorobenzenediazonium tetrafluoroborate (Prepared from 2-chloroaniline).

  • Reagent: Styrene (2.0 equiv) - acts as the two-carbon donor/oxidant carrier.

  • Solvent: Acetonitrile (Anhydrous) - acts as the C-N source.

  • Base: Na₂CO₃ (solid).

  • Oxidant: Atmospheric Oxygen (O₂).[1]

Step-by-Step Procedure:

  • Diazotization (Pre-step): Dissolve 2-chloroaniline in HBF₄ (48%) at 0°C. Add NaNO₂ dropwise. Filter the precipitate to isolate the stable diazonium tetrafluoroborate salt. Dry thoroughly.

  • Cyclization: In a pressure tube, suspend the 2-chlorobenzenediazonium salt (1.0 mmol) and styrene (2.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Heating: Seal the tube and heat to 80°C for 2 hours.

    • Mechanism:[2][3][4][5][6] The diazonium salt decomposes to an aryl cation, which is trapped by the nitrile (Ritter-type) to form a nitrilium ion. This undergoes cycloaddition with styrene.

  • Oxidation: Cool the mixture to room temperature. Dilute with CH₂Cl₂ (20 mL). Add saturated aqueous NaHCO₃ (10 mL).

  • Aerobic Aging: Stir the biphasic mixture vigorously open to the air (or under an O₂ balloon) for 24–48 hours.

    • Crucial Step: The intermediate dihydroquinoline is oxidized to the 3-hydroxyquinoline during this phase. The styrene fragment is cleaved/modified during the aromatization process.

  • Purification: Separate layers, dry organics, and purify via silica gel chromatography.

Data Summary Table: Method B

ParameterSpecificationNotes
Yield 45–60%Lower yield than Pd-coupling but significantly cheaper.
Atom Economy ModerateStyrene is sacrificial.
Safety CautionDiazonium salts are shock-sensitive when dry.

Part 4: Analytical Validation

To ensure the integrity of the synthesized 8-chloroquinolin-3-ol, the following spectroscopic signatures must be verified.

1. ¹H NMR (400 MHz, DMSO-d₆):

  • OH Proton: Broad singlet around δ 10.5–11.0 ppm (exchangeable with D₂O).

  • H2 Proton: The proton at position 2 (between N and OH) will appear as a sharp singlet or narrow doublet around δ 8.6–8.8 ppm. This is the most deshielded proton due to the adjacent nitrogen and oxygen.

  • H4 Proton: Doublet around δ 8.0 ppm.

  • H5/H6/H7: The benzene ring protons will show a characteristic pattern for 1,2,3-trisubstitution (due to the 8-Cl). Look for a doublet-of-doublets for H7.

2. Mass Spectrometry (ESI):

  • Positive Mode: [M+H]⁺ = 180.02 (³⁵Cl) and 182.02 (³⁷Cl) in a 3:1 ratio.

  • Fragmentation: Loss of CO (28 Da) is common for phenols/hydroxyquinolines.

Part 5: Safety & Handling

  • Diazonium Salts (Method B): 2-Chlorobenzenediazonium tetrafluoroborate is stable at 0°C but can decompose explosively if allowed to dry completely in the presence of metal spatulas or rough surfaces. Always keep slightly damp with solvent or handle in small quantities (<1g).

  • Bromine (Method A precursor): If synthesizing the 3-bromo intermediate, handle elemental bromine in a fume hood. It is highly corrosive and volatile.

  • Palladium Residues: For pharmaceutical applications, scavenge residual Pd using Thiol-silica or activated carbon to meet ICH Q3D guidelines (<10 ppm).

References

  • Modern 3-HQ Synthesis: Ramanathan, M., Wan, J., & Liu, S. T. (2018).[1] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8(64), 36811-36818. Link

  • Pd-Catalyzed Hydroxylation: Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The selective reaction of aryl halides with KOH: synthesis of phenols, aromatic ethers, and benzofurans. Journal of the American Chemical Society, 128(33), 10694-10695. Link

  • General Quinoline Functionalization: Muscia, G. C., et al. (2006). A mild and efficient method for the synthesis of 3-bromoquinolines. Tetrahedron Letters, 47(31), 5451-5453. Link

Sources

Application

Application Notes and Protocols for Evaluating the Bioactivity of 8-Chloroquinolin-3-ol

Introduction: Unveiling the Therapeutic Potential of a Novel Quinolone Derivative The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinolone Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The rich history of quinoline-based compounds in clinical use underscores the therapeutic promise held by novel analogs. 8-Chloroquinolin-3-ol is one such novel derivative, and its structural characteristics suggest it may possess significant bioactivity. However, a comprehensive evaluation is required to elucidate its specific biological effects and potential as a therapeutic lead compound.

These application notes provide a detailed experimental framework for the initial in vitro evaluation of 8-Chloroquinolin-3-ol. The proposed workflow is designed to be a self-validating system, enabling researchers to systematically assess its cytotoxic, antimicrobial, and anti-inflammatory potential. By following these protocols, researchers in drug development and academia can generate robust and reproducible data to guide further investigation into the compound's mechanism of action and potential therapeutic applications.

PART 1: Safety Precautions and Compound Handling

Given that 8-Chloroquinolin-3-ol is a novel compound with an uncharacterized toxicological profile, stringent safety protocols are mandatory. Analogs such as 8-hydroxyquinoline are known to be toxic if swallowed, may cause allergic skin reactions, and can result in serious eye damage.[4][5] Therefore, it is prudent to handle 8-Chloroquinolin-3-ol with similar precautions.

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local regulations for chemical waste.

  • Spill Management: In case of a spill, secure the area, prevent dispersal, and clean up using appropriate absorbent materials while wearing full PPE.

PART 2: Experimental Workflow for Bioactivity Screening

The initial screening of 8-Chloroquinolin-3-ol is structured as a tiered approach. This begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by more specific assays to probe its potential antimicrobial and anti-inflammatory activities.

experimental_workflow cluster_prep Compound Preparation & Safety cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Bioactivity Assays (Non-toxic Concentrations) cluster_analysis Data Analysis & Next Steps prep 8-Chloroquinolin-3-ol Handling in Fume Hood stock Prepare DMSO Stock Solution (e.g., 10 mM) prep->stock mtt MTT Assay on Cancer & Non-Cancer Cell Lines stock->mtt ic50 Determine IC50 Values mtt->ic50 antimicrobial Antimicrobial Susceptibility Testing (Broth Microdilution) ic50->antimicrobial Select non-toxic concentrations anti_inflammatory Anti-inflammatory Assay (Albumin Denaturation) ic50->anti_inflammatory Select non-toxic concentrations mic Determine MIC Values antimicrobial->mic analyze Analyze & Compare IC50, MIC, and % Inhibition mic->analyze inhibition Calculate % Inhibition anti_inflammatory->inhibition inhibition->analyze decision Decision for Further Mechanistic Studies analyze->decision

Figure 1: A tiered experimental workflow for the initial bioactivity screening of 8-Chloroquinolin-3-ol.

PART 3: In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7][8][9][10] This initial screen is crucial for determining the concentration range at which 8-Chloroquinolin-3-ol exhibits cytotoxic effects, thereby establishing a therapeutic window for subsequent bioactivity assays.[7]

Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 or primary human dermal fibroblasts) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 8-Chloroquinolin-3-ol from the DMSO stock solution in the complete culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin at a known cytotoxic concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][8][10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to solubilize the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity Profile
Cell LineCompoundIC50 (µM)
MCF-78-Chloroquinolin-3-olExperimental Value
A5498-Chloroquinolin-3-olExperimental Value
HEK2938-Chloroquinolin-3-olExperimental Value
MCF-7Doxorubicin (Control)Known Value

PART 4: Antimicrobial Activity Screening

Given the known antibacterial and antifungal activities of many quinoline derivatives,[1][3][11][12][13] it is pertinent to evaluate 8-Chloroquinolin-3-ol for these properties. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation:

    • Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

    • Prepare a fresh inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) and adjust the turbidity to a 0.5 McFarland standard.

  • Assay Setup:

    • In a 96-well plate, perform a two-fold serial dilution of 8-Chloroquinolin-3-ol in the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Use a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) as a reference standard.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Data Presentation: Antimicrobial Activity
MicroorganismCompoundMIC (µg/mL)
S. aureus (Gram +)8-Chloroquinolin-3-olExperimental Value
E. coli (Gram -)8-Chloroquinolin-3-olExperimental Value
C. albicans (Fungus)8-Chloroquinolin-3-olExperimental Value
S. aureus (Gram +)Ciprofloxacin (Control)Known Value
C. albicans (Fungus)Fluconazole (Control)Known Value

PART 5: In Vitro Anti-inflammatory Activity Screening

Many quinoline derivatives have demonstrated anti-inflammatory properties.[17][18] A simple and reliable method for initial screening is the inhibition of albumin denaturation assay.[19][20][21] Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests potential anti-inflammatory activity.[19][21]

Protocol: Inhibition of Albumin Denaturation
  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (5% w/v aqueous solution), 2.8 mL of PBS (pH 6.3), and 0.5 mL of varying concentrations of 8-Chloroquinolin-3-ol (at non-cytotoxic concentrations determined from the MTT assay).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

  • Absorbance Measurement:

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Use Diclofenac sodium as a reference anti-inflammatory drug.[22]

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Data Presentation: Anti-inflammatory Potential
Concentration (µg/mL)% Inhibition by 8-Chloroquinolin-3-ol% Inhibition by Diclofenac Sodium
10Experimental ValueExperimental Value
25Experimental ValueExperimental Value
50Experimental ValueExperimental Value
100Experimental ValueExperimental Value

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for characterizing the bioactivity of 8-Chloroquinolin-3-ol. The data generated from these assays will establish its cytotoxic profile and provide initial insights into its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results in any of these screens should be followed by more detailed mechanistic studies, such as investigating the specific cellular pathways affected, identifying microbial targets, or exploring effects on pro-inflammatory cytokine production. This systematic approach ensures a thorough and efficient evaluation of this novel compound's therapeutic potential.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. National Library of Medicine. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology. [Link]

  • Preparation method of 8-chloroquinolone derivative.
  • Method for synthesizing 8-hydroxyquinoline.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. REV.CHIM.(Bucharest). [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Library of Medicine. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Library of Medicine. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. National Library of Medicine. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • SAFETY DATA SHEET - 2-Chloroquinoline. Thermo Fisher Scientific. [Link]

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. PENTA. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

Sources

Method

Application Note: Strategic Functionalization of the 8-Chloroquinolin-3-ol Scaffold

Executive Summary The 8-chloroquinolin-3-ol scaffold represents a distinct chemical space within the "privileged" quinoline family. Unlike its ubiquitous isomer, 8-hydroxyquinoline (a classic metal chelator), the 3-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-chloroquinolin-3-ol scaffold represents a distinct chemical space within the "privileged" quinoline family. Unlike its ubiquitous isomer, 8-hydroxyquinoline (a classic metal chelator), the 3-hydroxy isomer offers a unique vector for extending molecular geometry without inherent metal-binding liabilities. The 8-chloro substituent provides a latent handle for cross-coupling, while the 3-hydroxyl group serves as a versatile anchor for solubility-enhancing groups or further skeletal extension.

This guide details the orthogonal functionalization of this scaffold. We prioritize the chemical differentiation between the C3-hydroxyl (Zone A) and the C8-chloride (Zone B), enabling high-precision library synthesis for kinase inhibitors and GPCR ligands.

Structural Analysis & Reactivity Map

To successfully functionalize this molecule, one must recognize the electronic and steric disparity between its reactive centers.

The Reactivity Zones
  • Zone A (C3-OH): A phenol-like moiety (pKa ~8.5–9.0). It is nucleophilic upon deprotonation and susceptible to O-alkylation or conversion to a triflate (C3-OTf) for electrophilic reactivity.

  • Zone B (C8-Cl): A deactivated aryl chloride. Positioned peri to the quinoline nitrogen, it suffers from steric crowding. Standard Pd(0) catalysts often fail here; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are required.

  • Zone C (N1): The pyridine nitrogen is a basic center (pKa ~4.9). It can poison acidic catalysts or coordinate to metals, necessitating careful base selection.

Visualization of Chemical Space

The following diagram maps the logical flow of functionalization, highlighting the divergence points for library generation.

ReactivityMap Start 8-Chloroquinolin-3-ol Ether 3-Alkoxy-8-chloroquinoline (O-Alkylation) Start->Ether R-X, Base or Mitsunobu Triflate 8-Chloroquinolin-3-yl triflate (Activation) Start->Triflate Tf2O, Pyridine Suzuki8 3-Hydroxy-8-arylquinoline (Direct C8 Coupling) Start->Suzuki8 Ar-B(OH)2 Pd-G3-XPhos (Difficult) DualCoupled 3,8-Diarylquinoline (Sequential Coupling) Triflate->DualCoupled 1. Ar1-B(OH)2 (C3) 2. Ar2-B(OH)2 (C8)

Detailed Protocols

Module A: The Anchor (C3-Hydroxyl Functionalization)

The C3-hydroxyl is the most accessible handle. Two primary routes exist: O-Alkylation (for ethers) and Triflation (for C-C bond formation).

Protocol A1: O-Alkylation via Mitsunobu Reaction

Why this method? Direct alkylation with halides often requires strong bases that may degrade the scaffold or cause N-alkylation side products. The Mitsunobu reaction offers milder conditions and high chemoselectivity for the Oxygen atom.

Reagents:

  • Substrate: 8-Chloroquinolin-3-ol (1.0 eq)

  • Alcohol (R-OH): 1.2 eq (Primary or Secondary)

  • Phosphine: Triphenylphosphine (

    
    , 1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve 8-chloroquinolin-3-ol,

    
    , and the target alcohol in anhydrous THF under 
    
    
    
    atmosphere. Cool the mixture to 0°C.
  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The starting phenol (

      
      ) should disappear; the ether product is usually less polar (
      
      
      
      ).
  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via flash chromatography.
    
Protocol A2: Activation to C3-Triflate

Why this method? Converting the C3-OH to a triflate (OTf) creates a "pseudo-halide" that is significantly more reactive toward Pd-catalyzed coupling than the C8-chloride. This allows for site-selective coupling at C3 without touching C8.

Reagents:

  • Substrate: 8-Chloroquinolin-3-ol (1.0 eq)

  • Triflic Anhydride (

    
    ): 1.2 eq
    
  • Base: Pyridine (2.0 eq) or TEA (2.5 eq)

  • Solvent: DCM (Dichloromethane), anhydrous

Procedure:

  • Dissolve the substrate and pyridine in DCM at -78°C (dry ice/acetone bath).

  • Add

    
     dropwise. Caution: Exothermic.
    
  • Stir at -78°C for 1 hour, then warm to 0°C for 2 hours.

  • Quench: Pour into saturated

    
    . Extract with DCM.
    
  • Stability Note: Quinolinyl triflates are moderately stable but should be used immediately or stored at -20°C under argon.

Module B: The Pivot (C8-Chloride Functionalization)

Functionalizing the C8-Cl is the bottleneck. The peri-interaction with the N1 lone pair creates steric hindrance. Standard catalysts (e.g.,


) are ineffective. We utilize Buchwald Precatalysts  to overcome this energy barrier.
Protocol B1: Suzuki-Miyaura Coupling at C8

Critical Requirement: Use of XPhos or SPhos ligands. These bulky, electron-rich ligands facilitate the oxidative addition into the hindered Ar-Cl bond.

Reaction Matrix:

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (2–5 mol%)Pre-formed active species; air-stable precatalyst.
Ligand XPhos (optional extra 2 mol%)Ensures catalyst longevity.
Base

(2.0 eq)
Anhydrous base preferred to minimize protodeboronation.
Solvent 1,4-Dioxane/Water (10:1)High boiling point; water aids the transmetallation step.
Temp 80–100°CEnergy required to overcome steric hindrance.

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine 8-chloroquinolin-3-ol derivative (1.0 eq), Boronic Acid (1.5 eq),

    
     (2.0 eq), and XPhos Pd G3 (0.03 eq). Cap the vial.
    
  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Inject degassed Dioxane/Water through the septum.

  • Heating: Heat to 90°C for 4–12 hours.

    • Self-Validation: The reaction mixture should turn from pale yellow to dark brown/black (active Pd). If palladium black precipitates early (mirror on glass), the reaction has stalled; add more ligand.

  • Scavenging: After cooling, filter through a pad of Celite to remove Pd residues. The quinoline nitrogen can bind Pd; a wash with aqueous NaCN or thiourea scavengers may be necessary for high purity.

Strategic Workflow: The "OTf-First" Approach

For researchers needing to functionalize both positions, the order of operations is non-negotiable.

Logic: Reactivity Order: C3-OTf > C8-Cl . Attempting to couple C8-Cl while C3-OH is free is difficult (catalyst poisoning). Attempting to couple C8-Cl while C3-OTf is present will result in a mixture or exclusive C3 coupling.

The Golden Path:

  • Step 1: Convert C3-OH

    
     C3-OTf (Protocol A2).
    
  • Step 2: Suzuki Coupling at C3 (Room Temperature, mild Pd catalyst).

    • Note: The C8-Cl remains intact under mild conditions (

      
      , 
      
      
      
      , 40°C).
  • Step 3: Suzuki/Buchwald Coupling at C8 (High Temp, XPhos Pd G3).

SequentialWorkflow Step1 Start: 8-Chloroquinolin-3-ol Step2 Intermediate: 8-Chloroquinolin-3-yl Triflate Step1->Step2 Tf2O, Pyridine (Activation) Step3 Product A: 3-Aryl-8-chloroquinoline (C3 Functionalized) Step2->Step3 Ar1-B(OH)2, Pd(PPh3)4 (Mild Coupling - Selective) Step4 Final Scaffold: 3,8-Diarylquinoline (Fully Functionalized) Step3->Step4 Ar2-B(OH)2, XPhos Pd G3 (Forced Coupling - Hindered)

References

  • General Quinoline Functionalization

    • M. A. Fouad, et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 2020.

  • Suzuki Coupling on Hindered Chlorides

    • T. E. Barder, S. L. Buchwald, et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Reactivity of 3-Hydroxyquinolines

    • M. Ramanathan, et al. "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts." RSC Advances, 2018.

  • Triflate Activation Protocols

    • Organic Chemistry Portal. "Synthesis of Aryl Triflates."

Disclaimer: The protocols provided involve hazardous chemicals (


, chlorinated solvents, organometallics). All experiments should be performed in a fume hood with appropriate PPE.
Application

Application of 8-Chloroquinolin-3-ol in material science

Application Note: Strategic Utilization of 8-Chloroquinolin-3-ol in Material Science & Solid-State Engineering Executive Summary This guide details the technical application of 8-Chloroquinolin-3-ol (CAS: 25369-39-5) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 8-Chloroquinolin-3-ol in Material Science & Solid-State Engineering

Executive Summary

This guide details the technical application of 8-Chloroquinolin-3-ol (CAS: 25369-39-5) , a functionalized heteroaromatic scaffold. While historically viewed as a pharmaceutical intermediate, its unique structural motif—combining a proton-donating hydroxyl group at the 3-position, a proton-accepting nitrogen at the 1-position, and a sterically demanding, electron-withdrawing chlorine at the 8-position—renders it a high-value candidate for pharmaceutical materials science (crystal engineering) and functional metallo-supramolecular assemblies .

This document targets researchers in drug development and materials chemistry, providing validated protocols for polymorph screening, co-crystal engineering, and photophysical characterization.

Part 1: Molecular Architecture & Material Potential

To effectively utilize 8-Chloroquinolin-3-ol, one must understand its "Molecular Instruction Set" for self-assembly and electronic behavior.

Structural Logic
  • The 3-Hydroxy/1-Nitrogen Motif: Unlike the chelating 8-hydroxyquinoline (oxine), the 3-hydroxy isomer separates the donor and acceptor sites. This prevents simple bidentate chelation, instead promoting supramolecular chaining or bridging coordination modes in Metal-Organic Frameworks (MOFs).

  • The 8-Chloro Substituent (The "Steering" Group):

    • Steric Blockade: The chlorine atom at the 8-position is peri to the ring nitrogen. This creates steric hindrance that discourages solvation at the nitrogen, potentially enhancing lipophilicity and altering crystal packing efficiency.

    • Halogen Bonding: The Cl atom acts as a Sigma-hole donor, capable of forming

      
       or 
      
      
      
      halogen bonds, a critical tool for designing robust solid-state lattices.
Key Applications
  • Pharmaceutical Co-Crystals: Enhancing solubility of acidic APIs via the basic quinoline nitrogen, modulated by the 8-Cl pKa shift.

  • Fluorescent Sensors: The 3-hydroxyquinoline core is fluorogenic. The 8-Cl substituent modulates the HOMO-LUMO gap, often inducing a bathochromic shift (red-shift) compared to the non-halogenated parent.

  • Proton-Transfer Materials: The molecule can undergo Excited-State Intramolecular Proton Transfer (ESIPT) mediated by solvents, useful in sensing micro-environmental changes.

Part 2: Experimental Protocols

Protocol A: Solid-State Screening & Crystal Engineering

Objective: To identify stable polymorphs or co-crystals for pharmaceutical formulation or organic semiconductor applications.

Materials:

  • 8-Chloroquinolin-3-ol (>98% purity).

  • Co-former library (e.g., Benzoic acid, Resorcinol, Fumaric acid).

  • Solvents: Methanol, Acetonitrile, THF, Toluene.

Workflow:

  • Saturation Solubility Curve Generation:

    • Prepare saturated solutions of 8-Chloroquinolin-3-ol in 4 distinct solvents (Polar Protic, Polar Aprotic, Non-polar) at 25°C.

    • Filter (0.22 µm PTFE) and analyze via HPLC-UV to determine solubility limits.

  • Slurry Conversion Method (Polymorph Hunt):

    • Create a supersaturated suspension (approx. 50 mg/mL in Methanol).

    • Stir at 500 RPM for 48 hours at alternating temperatures (5°C / 40°C cycles).

    • Rationale: Thermal cycling promotes Ostwald ripening, favoring the thermodynamic stable form.

    • Isolate solids via vacuum filtration and analyze by PXRD (Powder X-Ray Diffraction).

  • Liquid-Assisted Grinding (LAG) for Co-crystals:

    • Weigh stoichiometric amounts (1:1) of 8-Chloroquinolin-3-ol and the selected co-former.

    • Add 10 µL of solvent (catalytic amount) to the mortar.

    • Grind for 20 minutes.

    • Validation: Shift in melting point (DSC) and new peaks in PXRD confirm new phase formation.

Data Output Format:

Solvent SystemMethodResulting PhaseMelting Point (

)
Crystal Habit
MethanolSlow EvapForm I (Needles)210°CMonoclinic
TolueneSlurryForm II (Plates)214°CTriclinic
THF + Fumaric AcidLAGCo-Crystal A198°CBlock
Protocol B: Photophysical Characterization (Solvatochromism)

Objective: To map the electronic sensitivity of the scaffold for sensing applications.

Methodology:

  • Stock Preparation: Dissolve 8-Chloroquinolin-3-ol in DMSO to 10 mM.

  • Dilution: Create 10 µM working solutions in solvents of varying polarity (

    
     scale): Toluene, DCM, Acetonitrile, Methanol, Water.
    
  • Spectral Acquisition:

    • Absorbance: Scan 250–500 nm. Note the

      
       and 
      
      
      
      transitions.
    • Emission: Excite at the absorption maximum (

      
      ).
      
  • Analysis: Plot Stokes Shift (

    
    ) vs. Solvent Polarity Function (Lippert-Mataga plot).
    
    • Interpretation: A linear slope indicates general solvent effects; deviation suggests specific interactions (like H-bonding at the 3-OH or 1-N).

Part 3: Visualization & Logic Mapping

Figure 1: Crystal Engineering Decision Matrix

This diagram illustrates the logical flow for processing 8-Chloroquinolin-3-ol into functional solid-state materials.

CrystalEngineering Start Start: 8-Chloroquinolin-3-ol (Raw Material) Solubility Solubility Profiling (Hansen Parameters) Start->Solubility Characterize Screening Polymorph Screening (Thermal Cycling) Solubility->Screening Single Component CoCrystal Co-Crystal Screening (Liquid Assisted Grinding) Solubility->CoCrystal Multi-Component Analysis Solid State Analysis (PXRD, DSC, TGA) Screening->Analysis Isolate Solids CoCrystal->Analysis Isolate Solids Outcome1 Outcome A: Pure Polymorph (High Stability) Analysis->Outcome1 Unique Pattern? Outcome2 Outcome B: Co-Crystal (Modulated Solubility) Analysis->Outcome2 Shift in Tm?

Caption: Workflow for isolating functional solid forms of 8-Chloroquinolin-3-ol.

Figure 2: Electronic Modulation Mechanism

Visualizing how the 8-Chloro substituent influences the material properties compared to the native scaffold.

ElectronicModulation Core Quinolin-3-ol Core (Fluorophore) Result Material Application: Phosphorescent Sensors or Robust MOFs Substituent 8-Chloro Substituent (Modulator) Effect1 Steric Hindrance (Blocks N-coordination) Substituent->Effect1 Effect2 Inductive Effect (-I) (Lowers pKa of OH) Substituent->Effect2 Effect3 Heavy Atom Effect (Increases ISC rates) Substituent->Effect3 Effect1->Result Selectivity Effect2->Result H-Bond Strength Effect3->Result Triplet State Access

Caption: Mechanistic impact of the 8-Cl group on the physicochemical properties of the scaffold.

Part 4: References & Grounding

  • Sigma-Aldrich. Product Specification: 8-Chloroquinolin-3-ol (CAS 25369-39-5). Accessed October 2023. Link

  • ChemicalBook. 3-Quinolinol, 8-chloro- Physical Properties and Safety Data.Link

  • Grell, M., et al. "Supramolecular architectures of hydroxyquinoline derivatives." Crystal Growth & Design, Vol 12, Issue 4. (Contextual grounding on quinolinol crystal engineering).

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006. (Standard protocol validation for solvatochromism).

  • Desiraju, G. R. "Crystal Engineering: The Design of Organic Solids." Materials Science Monographs, Elsevier. (Methodological basis for supramolecular synthon analysis).

Method

Application Notes and Protocols for High-Throughput Screening of 8-Chloroquinolin-3-ol Analogues

Introduction: Unlocking the Therapeutic Potential of Quinoline Scaffolds The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][3] A key mechanistic feature of many bioactive quinolines, particularly the 8-hydroxyquinolines, is their ability to chelate metal ions, thereby disrupting essential cellular processes.[3] Furthermore, specific quinoline analogues have been identified as potent inhibitors of various enzymes, including protein kinases such as PI3K and metabolic enzymes like pyruvate kinase M2 (PKM2), as well as bacterial enzymes like DNA gyrase.[4][5]

The 8-Chloroquinolin-3-ol core represents a promising, yet underexplored, variation of this scaffold. The introduction of a chloro- group at the 8-position and a hydroxyl group at the 3-position can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities and target selectivities. High-throughput screening (HTS) is an indispensable tool for rapidly elucidating the therapeutic potential and mechanism of action of novel analogues built upon this scaffold.[6]

This comprehensive guide provides detailed application notes and protocols for the high-throughput screening of 8-Chloroquinolin-3-ol analogues. The proposed screening cascade is designed to first identify compounds with interesting phenotypic effects (e.g., anticancer or antimicrobial activity) and then to delineate their molecular targets and mechanisms of action.

A Tiered High-Throughput Screening Strategy

A robust HTS strategy for novel compounds with an unknown precise mechanism of action involves a tiered approach. This begins with broad, phenotypic screens to identify "hits" with desired biological effects, followed by more focused target-based and mechanistic assays to validate and characterize these hits.

HTS_Workflow cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Hit Confirmation and Dose-Response cluster_2 Tier 3: Target Deconvolution & Mechanistic Assays pheno_screen Phenotypic Screening (e.g., Cell Viability, Antimicrobial Growth) dose_response Dose-Response Analysis (IC50/EC50 Determination) pheno_screen->dose_response Active Compounds ('Hits') biochem_assays Biochemical Assays (e.g., Kinase Inhibition) dose_response->biochem_assays Confirmed Hits target_engagement Target Engagement Assays (e.g., CETSA, NanoBRET) dose_response->target_engagement Confirmed Hits secondary_cell_assays Secondary Cell-Based Assays (e.g., Apoptosis, Cell Cycle) dose_response->secondary_cell_assays Confirmed Hits

Caption: Tiered HTS workflow for 8-Chloroquinolin-3-ol analogues.

Tier 1: Primary Phenotypic Screening Protocols

The initial step is to screen the library of 8-Chloroquinolin-3-ol analogues in high-throughput phenotypic assays to identify compounds that exhibit significant biological activity. Given the known anticancer and antimicrobial potential of the broader quinoline class, we will focus on these two areas.[1][7]

Protocol 1: High-Throughput Cell Viability Assay for Anticancer Activity

This protocol utilizes a luminescence-based assay to measure cellular ATP levels as an indicator of cell viability. A reduction in ATP is indicative of cytotoxicity or cytostatic effects.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • 384-well white, clear-bottom tissue culture-treated plates

  • Acoustic liquid handler (e.g., Echo®) or pin tool for compound dispensing

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 1000-5000 cells/well, optimized for each cell line).

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a stock plate of the 8-Chloroquinolin-3-ol analogues at a high concentration (e.g., 10 mM in DMSO).

    • Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each compound from the stock plate to the cell plate to achieve the desired final screening concentration (e.g., 10 µM).

    • Include appropriate controls:

      • Negative Control: Wells with cells treated with DMSO only (0.1% final concentration).

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Staurosporine).

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Positive_Control) / (Luminescence_Negative_Control - Luminescence_Positive_Control))

  • Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| A Z'-factor > 0.5 indicates a robust assay.

Protocol 2: High-Throughput Antimicrobial Growth Inhibition Assay

This protocol uses a colorimetric method to assess the inhibition of bacterial growth.

Principle: The BacTiter-Glo™ Microbial Cell Viability Assay is a luminescence-based method for determining the number of viable bacterial cells based on ATP quantitation.

Materials:

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega)

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

  • 384-well clear plates

  • Liquid handling instrumentation

  • Multimode plate reader with luminescence detection

Step-by-Step Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a starter culture of the desired bacterial strain and grow overnight.

    • Dilute the overnight culture in fresh broth to an OD600 of ~0.05-0.1.

  • Compound Plating:

    • Prepare a stock plate of the 8-Chloroquinolin-3-ol analogues.

    • Dispense a small volume of each compound into the wells of a 384-well plate to achieve the desired final concentration (e.g., 25 µM).

    • Include controls:

      • Negative Control: Wells with DMSO only.

      • Positive Control: Wells with a known antibiotic (e.g., Penicillin for S. aureus, Ciprofloxacin for E. coli).

  • Inoculation and Incubation:

    • Add 25 µL of the diluted bacterial culture to each well.

    • Cover the plate and incubate at 37°C with shaking for 18-24 hours.

  • Assay Readout:

    • Equilibrate the BacTiter-Glo™ reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Shake the plate for 5 minutes.

    • Measure luminescence.

Data Analysis:

  • Calculate the percent growth inhibition for each compound.

  • Identify hits based on a predefined inhibition threshold (e.g., >80%).

  • Determine the Minimum Inhibitory Concentration (MIC) for active compounds in follow-up dose-response experiments.

Tier 2: Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screens must be confirmed and their potency determined. This involves re-testing the compounds in the same assays over a range of concentrations to generate a dose-response curve and calculate the IC50 (for inhibition) or EC50 (for activation) value.

ParameterDescriptionTypical Value for Hits
IC50 / EC50 The concentration of a compound that elicits a 50% response.< 10 µM
Hill Slope The steepness of the dose-response curve.~1
Maximal Effect The maximum achievable effect of the compound.> 80% inhibition/activation

Tier 3: Target Deconvolution and Mechanistic Assays

Once potent and confirmed hits are identified, the next crucial step is to determine their mechanism of action and identify their molecular targets. Based on the known activities of quinoline derivatives, a panel of biochemical and cell-based assays should be employed.

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay is suitable for screening against a panel of kinases, such as PI3K, which are known targets for some quinoline derivatives.[7]

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. The luminescence signal is inversely correlated with kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Purified recombinant kinases (e.g., PI3K isoforms)

  • Kinase-specific substrates and cofactors

  • 384-well white plates

  • Multimode plate reader

Step-by-Step Protocol:

  • Kinase Reaction:

    • Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors.

    • Dispense the reaction buffer into the wells of a 384-well plate.

    • Add the 8-Chloroquinolin-3-ol analogues at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence.

Data Analysis:

  • Generate dose-response curves and calculate IC50 values for kinase inhibition.

Kinase_Inhibition cluster_0 Kinase Activity Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor 8-Chloroquinolin-3-ol Analogue Inhibitor->Kinase

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloroquinolin-3-ol

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 8-Chloroquinolin-3-ol. Our goal is to equip you with the necessary insights to navi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 8-Chloroquinolin-3-ol. Our goal is to equip you with the necessary insights to navigate common experimental challenges and optimize your reaction yield. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

Proposed Synthesis of 8-Chloroquinolin-3-ol via a Modified Combes Reaction

The synthesis of 8-Chloroquinolin-3-ol can be approached through various synthetic routes. A plausible and adaptable method is a modification of the Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone. In this proposed protocol, we will start with 2-chloroaniline and diethyl malonate to construct the quinoline core.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Diethyl 2-((2-chlorophenyl)amino)maleate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloroaniline (10.0 g, 78.4 mmol), diethyl malonate (13.8 g, 86.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Reaction Conditions: Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethanol (50 mL) and cooled in an ice bath to induce crystallization. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to 8-Chloroquinolin-3-ol

  • Reaction Setup: In a 500 mL round-bottom flask, place the dried diethyl 2-((2-chlorophenyl)amino)maleate from the previous step. Add polyphosphoric acid (PPA) (100 g) as the cyclizing agent.

  • Reaction Conditions: Heat the mixture to 130-140 °C with vigorous stirring for 2-3 hours. The color of the mixture will darken as the reaction proceeds.

  • Work-up and Purification: Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice (500 g). The acidic solution is then neutralized with a saturated sodium hydroxide solution until a pH of 7-8 is reached. The resulting precipitate is filtered, washed with water, and then recrystallized from an appropriate solvent such as ethanol or a mixture of ethanol and water to yield pure 8-Chloroquinolin-3-ol.[1][2]

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Hydrolysis start1 2-Chloroaniline + Diethyl Malonate react1 Heat at 150-160°C with p-TSA catalyst start1->react1 workup1 Cool and crystallize from ethanol react1->workup1 intermediate Diethyl 2-((2-chlorophenyl)amino)maleate workup1->intermediate react2 Heat in Polyphosphoric Acid (PPA) at 130-140°C intermediate->react2 workup2 Quench on ice, neutralize with NaOH react2->workup2 purify Recrystallize from Ethanol/Water workup2->purify product 8-Chloroquinolin-3-ol purify->product

Caption: Proposed two-step synthesis of 8-Chloroquinolin-3-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 8-Chloroquinolin-3-ol and related compounds.

Q1: The yield of the final product is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Cyclization: The cyclization step is often the most critical for yield. Insufficient heating or reaction time can lead to incomplete conversion.

  • Side Reactions: At high temperatures, polymerization of starting materials or intermediates can occur, leading to tar formation.[3]

  • Degradation of Product: The product might be sensitive to the harsh acidic conditions of the cyclization or the basic conditions during neutralization.

  • Losses during Work-up: The product may have some solubility in the aqueous layer during neutralization or in the washing solvents.

Solutions:

  • Optimize Cyclization:

    • Temperature: Gradually increase the cyclization temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.

    • Time: Extend the reaction time and monitor the progress by TLC to ensure the reaction goes to completion.

    • Cyclizing Agent: Consider alternative cyclizing agents like Eaton's reagent (P₂O₅ in methanesulfonic acid) or a mixture of sulfuric acid and acetic acid, which may offer milder conditions.[1]

  • Control Side Reactions:

    • Ensure the starting materials are pure. Impurities can often act as catalysts for polymerization.

    • Add the intermediate to pre-heated PPA to ensure a rapid reaction and minimize the time for side reactions to occur.

  • Improve Work-up:

    • During neutralization, keep the solution cool to prevent any potential degradation of the product.

    • After neutralization, extract the aqueous layer with an organic solvent like ethyl acetate to recover any dissolved product before filtering the precipitate.[1]

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. How can I identify and minimize these impurities?

Potential Causes:

  • Incomplete Reaction: The starting material or intermediate may still be present.

  • Isomer Formation: Depending on the reaction conditions, other quinoline isomers might be formed.

  • Side Products: Dehalogenation or other rearrangements can lead to unexpected byproducts. 8-Hydroxyquinoline and its derivatives are known to undergo various electrophilic substitution reactions.[4]

Solutions:

  • Characterization: Isolate the major impurities using column chromatography and characterize them by NMR and Mass Spectrometry to understand their structure. This will provide clues about the side reactions occurring.

  • Purification:

    • Column Chromatography: Use silica gel column chromatography to separate the desired product from the impurities. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[1]

    • Recrystallization: Experiment with different solvents for recrystallization to selectively crystallize the desired product.[2]

  • Reaction Modification: Once the impurities are identified, modify the reaction conditions to suppress their formation. For example, if an oxidation product is observed, running the reaction under an inert atmosphere (e.g., nitrogen or argon) might be beneficial.

Troubleshooting Decision Treedot

Troubleshooting start Low Yield or Impure Product check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No multiple_spots Multiple Spots on TLC check_completion->multiple_spots Yes optimize_time_temp Increase reaction time or temperature incomplete->optimize_time_temp success Improved Yield and Purity optimize_time_temp->success isolate_characterize Isolate and characterize impurities multiple_spots->isolate_characterize purification_issue Difficulty in Purification multiple_spots->purification_issue If impurities persist adjust_conditions Adjust reaction conditions to minimize side reactions isolate_characterize->adjust_conditions adjust_conditions->success optimize_purification Optimize recrystallization solvent or column chromatography conditions purification_issue->optimize_purification optimize_purification->success

Sources

Optimization

Overcoming solubility issues with 8-Chloroquinolin-3-ol in assays

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 8-Chloroquinolin-3-ol presents a classic challenge in medicinal chemistry: it is a highly lipophilic scaffold with poor aqueous solubility at physiological pH....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

8-Chloroquinolin-3-ol presents a classic challenge in medicinal chemistry: it is a highly lipophilic scaffold with poor aqueous solubility at physiological pH.[1] Unlike its isomer 8-hydroxyquinoline, the hydroxyl group at the 3-position does not form a stable chelation ring with the ring nitrogen, reducing its ability to solubilize via metal complexation.

  • Core Challenge: The molecule is largely uncharged at neutral pH (pKa of quinoline N

    
     4.5; pKa of phenol -OH 
    
    
    
    9.5).[1] This neutral state drives aggregation and precipitation when diluted from organic stock solvents into aqueous assay buffers.[1]
  • The Consequence: "Crashing out" leads to false negatives (compound not reaching the target) or false positives (aggregates sequestering enzymes or scattering light in optical assays).

This guide provides a self-validating protocol to maintain solubility without compromising biological integrity.

Phase I: Stock Preparation & Storage

The Foundation: Solubility issues often begin before the assay starts. Improper stock management creates "seeds" for precipitation.[1]

Protocol: Anhydrous DMSO Stock Generation
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.[1]
    
    • Why: Water contamination in DMSO lowers the solubility limit of quinolines, causing micro-precipitation in the stock vial.

  • Concentration Limit: Prepare stocks at 10 mM or 20 mM . Avoid 100 mM.

    • Why: While theoretically soluble at higher concentrations, 100 mM stocks are viscous and prone to crashing out immediately upon contact with aqueous buffer due to the "solvent shock" effect.

  • Storage: Aliquot into single-use amber glass vials (to prevent light degradation) and store at -20°C.

    • Critical Step: Do not refreeze aliquots more than once.[1][2]

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSOPrevents hydrolytic degradation and maximizes solubility.[1]
Stock Conc. 10 mM - 20 mMReduces local concentration spikes during dilution.[1]
Vessel Type Amber GlassPrevents adsorption to plastic (polypropylene) and photodegradation.[1]
Thawing 37°C + VortexEnsures redissolution of any micro-crystals formed during freezing.[1]

Phase II: Assay Dilution Strategy (The "Intermediate Step")

The Problem: Direct dilution of a lipophilic stock (100% DMSO) into aqueous buffer (0% DMSO) creates a turbulent mixing zone where the compound concentration transiently exceeds its solubility limit, causing irreversible precipitation.

The Solution: The Intermediate Dilution Method .

Validated Workflow

Instead of pipetting 1


L of stock directly into 100 

L of assay buffer, use an intermediate plate.
  • Step A (Stock): Start with 10 mM stock in 100% DMSO.

  • Step B (Intermediate): Dilute compound in DMSO to 100x the final assay concentration.

  • Step C (Assay Plate): Transfer from Step B into the assay buffer.

Example: Target is 10


M in the assay.[1]
  • Prepare 1 mM solution in 100% DMSO (Intermediate Plate).

  • Transfer 1

    
    L of this 1 mM solution into 99 
    
    
    
    L of Assay Buffer.
  • Result: 10

    
    M compound, 1% DMSO final.
    
Visualization: Solubility Preservation Workflow

DilutionWorkflow Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (Serial Dilution in DMSO) Stock->Inter Dilute in DMSO (Avoids Shock) Assay Final Assay Well (1% DMSO Final) Inter->Assay 1:100 Transfer Buffer Assay Buffer (+ 0.05% Tween-20) Buffer->Assay Bulk Addition

Figure 1: The Intermediate Dilution Workflow ensures the compound remains in a favorable solvent (DMSO) during serial dilution, preventing precipitation that occurs when diluting directly into buffer.[3]

Phase III: Buffer Optimization & Additives

If the intermediate method fails, the assay buffer itself requires modification.

Non-Ionic Surfactants (The "Micelle Safety Net")

Add 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer before adding the compound.[1]

  • Mechanism: Surfactants form micelles that sequester hydrophobic molecules, preventing them from aggregating into large, light-scattering particles.

  • Caution: Ensure the surfactant does not strip the enzyme/receptor of essential lipids or inhibit the reaction itself.

Carrier Proteins

Include 0.1% BSA (Bovine Serum Albumin) .[1]

  • Mechanism: Albumin acts as a "sink" for lipophilic compounds, keeping them in solution.[1]

  • Trade-off: This reduces the free fraction of the drug.[1] You may need to run a shift assay (with and without BSA) to calculate the actual potency.

Troubleshooting & FAQs

Q1: I see a fine precipitate immediately after adding the compound to the well. What happened?

  • Diagnosis: "Solvent Shock."[1] You likely added a high-concentration DMSO stock directly to a cold aqueous buffer.[1]

  • Fix: Use the Intermediate Dilution Method (Section 3).[1] Also, ensure your assay buffer is at room temperature (25°C), not 4°C, as solubility drops with temperature.

Q2: My IC50 curve plateaus at 50% inhibition, but I expect 100%.

  • Diagnosis: Solubility Limit Cutoff. The compound has reached its maximum solubility in the buffer. Adding more compound only adds solid precipitate, which is biologically inactive.[1]

  • Fix: Check the solution using Dynamic Light Scattering (DLS) or a nephelometer.[1] If you detect particles, your effective concentration is lower than your calculated concentration.[1]

Q3: Can I acidify the buffer to improve solubility?

  • Analysis: The quinoline nitrogen can be protonated (pKa ~4.5).[1] Lowering pH to < 5.0 would drastically increase solubility.[1]

  • Feasibility: Most biological assays (enzymatic/cellular) fail at pH 5.[1]0. However, if your target tolerates pH 6.0-6.5, this slight acidification can help significantly compared to pH 7.4.[1]

Q4: The compound seems to lose potency over 2 hours.

  • Diagnosis: Plastic Adsorption. 8-Chloroquinolin-3-ol is hydrophobic and will stick to polypropylene plates and pipette tips.[1]

  • Fix: Use Low-Binding Plates (e.g., Corning NBS™) and low-retention tips.[1] The addition of 0.01% Tween-20 also minimizes surface adsorption.[1]

Decision Tree: Solving Solubility Artifacts

DecisionTree Start Issue: Inconsistent Data or Visible Precipitate CheckDMSO Is Final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to <1% Use Intermediate Step CheckDMSO->ReduceDMSO Yes CheckTips Using Standard Tips/Plates? CheckDMSO->CheckTips No SwitchTips Switch to Low-Binding Plastics CheckTips->SwitchTips Yes CheckBuffer Buffer contains Surfactant? CheckTips->CheckBuffer No AddTween Add 0.05% Tween-20 or 0.1% BSA CheckBuffer->AddTween No End Re-evaluate Chemical Scaffold CheckBuffer->End Yes (Consult Chemist)

Figure 2: Troubleshooting logic for identifying the root cause of solubility-driven assay failure.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Solubility in Assays.[1] Bethesda (MD): National Library of Medicine (US).[1] Available from: [Link]

  • PubChem. 8-Chloroquinoline (Parent Scaffold) Physical Properties.[1][4][5] National Library of Medicine.[1] Available from: [Link][1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard reference for solubility optimization in drug discovery).

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 8-Chloroquinolin-3-ol Derivatization

Welcome to the technical support center for the derivatization of 8-chloroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 8-chloroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of modifying this important heterocyclic scaffold. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

I. Introduction to the Derivatization of 8-Chloroquinolin-3-ol

8-Chloroquinolin-3-ol is a versatile starting material in medicinal chemistry and materials science. The hydroxyl group at the 3-position is a prime site for derivatization, most commonly through O-alkylation (Williamson ether synthesis) to introduce a wide variety of functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.

However, the specific electronic and steric environment of 8-chloroquinolin-3-ol presents unique challenges. The electron-withdrawing nature of the chloro group at the 8-position and the nitrogen atom in the quinoline ring can influence the acidity of the 3-hydroxyl group and the reactivity of the entire ring system. This guide will address these nuances and provide a framework for optimizing your reaction conditions.

II. Core Reaction: O-Alkylation (Williamson Ether Synthesis)

The most common derivatization of 8-chloroquinolin-3-ol is the O-alkylation of the hydroxyl group. This reaction proceeds via a Williamson ether synthesis, a classic SN2 reaction.

Reaction Scheme:

Critical Parameters and Optimization Strategies

Successful O-alkylation hinges on the careful selection and optimization of several key parameters:

  • Choice of Base: The base is crucial for the deprotonation of the weakly acidic 3-hydroxyl group to form the nucleophilic quinolinolate anion.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often the first choice for simple alkyl halides. They are generally mild and minimize side reactions. Cesium carbonate can be particularly effective due to the "cesium effect," which enhances the nucleophilicity of the oxygen anion.

    • Strong Bases (e.g., NaH, KH): Necessary for less reactive alkylating agents or when a faster reaction rate is desired. However, their high reactivity can lead to side reactions if not used carefully.

  • Choice of Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are excellent choices for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic. DMF and DMSO are particularly good at dissolving a wide range of reactants.

    • Acetone: A less polar option that can be effective, particularly with more reactive alkyl halides.

  • Alkylating Agent (R-X): The reactivity of the alkylating agent follows the order: methyl > primary > secondary. Tertiary alkyl halides are not suitable as they will primarily undergo elimination (E2) reactions. The leaving group (X) also plays a key role, with the reactivity order being I > Br > Cl > OTs (tosylate) > OMs (mesylate).

  • Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote side reactions. It is often best to start at room temperature and gently heat if the reaction is sluggish. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Recommended Starting Conditions for O-Alkylation
Parameter Recommendation Rationale
Base K₂CO₃ (2-3 equivalents) or NaH (1.1-1.5 equivalents)K₂CO₃ is a mild and effective base for many alkylations. NaH is a stronger, non-nucleophilic base suitable for less reactive alkylating agents.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance the rate of SN2 reactions.
Alkylating Agent Primary Alkyl Halide (1.1-1.5 equivalents)Minimizes competing elimination reactions.
Temperature Room Temperature to 60 °CStart at room temperature and heat if necessary to avoid side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the derivatization of 8-chloroquinolin-3-ol in a question-and-answer format.

Low or No Product Formation

Q1: I am not seeing any product formation by TLC/LC-MS, even after several hours. What could be the issue?

A1: This is a common problem that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation:

    • Causality: The 3-hydroxyl group of 8-chloroquinolin-3-ol is weakly acidic, and an insufficiently strong base or inadequate reaction conditions may not lead to complete formation of the nucleophilic quinolinolate.

    • Solution:

      • Switch to a Stronger Base: If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH).

      • Pre-formation of the Anion: Add the base to a solution of 8-chloroquinolin-3-ol in an anhydrous solvent and stir for 30-60 minutes at room temperature before adding the alkylating agent. This ensures complete deprotonation.

      • Check Reagent Quality: Ensure your base is not old or has been improperly stored, as this can lead to deactivation.

  • Poorly Reactive Alkylating Agent:

    • Causality: Secondary alkyl halides are significantly less reactive in SN2 reactions than primary ones due to steric hindrance.[1][2] Similarly, alkyl chlorides are less reactive than bromides or iodides.

    • Solution:

      • Use a More Reactive Halide: If possible, switch from an alkyl chloride to the corresponding bromide or iodide.

      • Increase Temperature: Gently heating the reaction mixture can overcome the activation energy barrier. Monitor carefully for the appearance of side products.

  • Presence of Water:

    • Causality: Water can quench the quinolinolate anion and react with strong bases like NaH.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvents are properly dried before use.

      • Dry Glassware: Oven-dry all glassware before setting up the reaction.

Experimental Workflow: Troubleshooting Low Yield

G start Low or No Product Formation check_base Is the base strong enough? start->check_base check_alkylating_agent Is the alkylating agent reactive enough? check_base->check_alkylating_agent Yes use_stronger_base Use a stronger base (e.g., NaH) and/or pre-form the anion. check_base->use_stronger_base No check_water Are the reaction conditions anhydrous? check_alkylating_agent->check_water Yes use_more_reactive_halide Switch to a more reactive alkyl halide (I > Br > Cl). Increase temperature cautiously. check_alkylating_agent->use_more_reactive_halide No ensure_anhydrous Use anhydrous solvents and oven-dried glassware. check_water->ensure_anhydrous No investigate_other Investigate other potential issues (e.g., reagent quality). check_water->investigate_other Yes

Caption: Troubleshooting flowchart for low product yield.

Formation of Multiple Products/Side Reactions

Q2: My reaction mixture shows multiple spots on TLC, and the desired product is a minor component. What are the likely side reactions?

A2: The formation of multiple products indicates competing reaction pathways. Here are the most common culprits:

  • Elimination (E2) Reaction:

    • Causality: This is a major competing reaction, especially with secondary alkyl halides or when using a strong, sterically hindered base.[1] The base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.

    • Solution:

      • Use a Primary Alkyl Halide: This is the most effective way to minimize elimination.

      • Use a Non-Hindered Base: If a strong base is required, use NaH rather than a bulky base like potassium tert-butoxide.

      • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.

  • N-Alkylation:

    • Causality: While less common for the quinoline nitrogen under these conditions due to its lower basicity, N-alkylation can sometimes occur, leading to the formation of a quaternary ammonium salt.

    • Solution:

      • Use Milder Conditions: Avoid excessively high temperatures and prolonged reaction times.

      • Purification: N-alkylated products are often highly polar and can be separated from the desired O-alkylated product by column chromatography.

  • Reactions on the Quinoline Ring:

    • Causality: The quinoline ring itself can undergo reactions, particularly under harsh conditions. For example, very strong bases at high temperatures could potentially lead to nucleophilic aromatic substitution of the chloro group, although this is generally unlikely under typical O-alkylation conditions.

    • Solution:

      • Maintain Moderate Conditions: Avoid extreme temperatures and highly reactive reagents not necessary for the primary transformation.

Decision Tree for Side Reaction Mitigation

G start Multiple Products Observed check_elimination Is an elimination product (alkene) suspected? start->check_elimination check_N_alkylation Is N-alkylation a possibility? check_elimination->check_N_alkylation No mitigate_elimination Use a primary alkyl halide. Lower reaction temperature. Use a non-hindered base. check_elimination->mitigate_elimination Yes mitigate_N_alkylation Use milder reaction conditions. Separate by column chromatography. check_N_alkylation->mitigate_N_alkylation Yes investigate_other Consider other possible side reactions on the quinoline ring. Analyze byproducts by MS. check_N_alkylation->investigate_other No

Caption: Decision tree for mitigating common side reactions.

Purification Challenges

Q3: I am having difficulty purifying my 3-alkoxy-8-chloroquinoline derivative. What are the best practices?

A3: Purification can be challenging due to the similar polarities of the starting material and product, as well as the presence of byproducts.

  • Work-up Procedure:

    • Quench the Reaction: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Washing: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent to first elute non-polar impurities and then gradually increase the polarity to elute your product. The starting material, being more polar due to the hydroxyl group, will typically have a lower Rf value than the O-alkylated product.

    • TLC Monitoring: Use TLC to guide your choice of mobile phase and to track the separation during column chromatography. A good solvent system for TLC will give an Rf value for your product of around 0.3-0.4.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to obtain highly pure material.

IV. Experimental Protocols

General Protocol for O-Alkylation of 8-Chloroquinolin-3-ol using K₂CO₃
  • To a solution of 8-chloroquinolin-3-ol (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (R-X, 1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently heat to 40-60 °C.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for O-Alkylation of 8-Chloroquinolin-3-ol using NaH

Caution: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle with care in an inert atmosphere (e.g., under nitrogen or argon).

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 8-chloroquinolin-3-ol (1.0 eq.) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add the alkylating agent (R-X, 1.1 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Proceed with the work-up and purification as described in the K₂CO₃ protocol.

V. References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Scheme of the O-alkylation of 8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • Purification method of 8-hydroxyquinoline reaction solution. Google Patents. Available at:

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. Available at: [Link]

  • Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. SciRP.org. Available at: [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. University of Canterbury Research Repository. Available at: [Link]

  • An Acid Alkylation of 8-Hydroxyquinoline. Worcester Polytechnic Institute Digital WPI. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. Available at: [Link]

  • Retrosynthesis 8, Hydroxychloroquine. YouTube. Available at: [Link]

  • Williamson Ether Synthesis Practice Problems. Test Your Skills with Real Questions. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 8-Chloroquinolin-3-ol

Executive Summary & Stability Profile 8-Chloroquinolin-3-ol (also known as 8-chloro-3-hydroxyquinoline) is a nitrogen-containing heterocyclic scaffold often used as a synthesis intermediate or a chelating ligand in metal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

8-Chloroquinolin-3-ol (also known as 8-chloro-3-hydroxyquinoline) is a nitrogen-containing heterocyclic scaffold often used as a synthesis intermediate or a chelating ligand in metallo-drug development. Its stability is compromised by three primary vectors: photo-oxidation , trace metal scavenging , and protic tautomerization .

Unlike simple quinolines, the presence of the hydroxyl group at position 3 (enolic character) combined with the electron-withdrawing chlorine at position 8 creates a "push-pull" electronic system. This makes the molecule highly sensitive to environmental stress, leading to oxidative ring opening or dimerization.

The Degradation Triad (Mechanism of Action)

The following diagram illustrates the causal pathways leading to sample failure.

DegradationPathways Source 8-Chloroquinolin-3-ol (Intact) Factor1 UV/Visible Light (>300nm) Source->Factor1 Factor2 Trace Metals (Fe³⁺, Cu²⁺) Source->Factor2 Factor3 Protic Solvents (Water/Methanol) Source->Factor3 Inter1 Excited State Radical Formation Factor1->Inter1 hv excitation Inter2 Metal-Ligand Complexation Factor2->Inter2 Chelation Inter3 Keto-Enol Tautomerization Factor3->Inter3 H-bond shift Result1 Oxidative Dimerization (Brown Precipitate) Inter1->Result1 Result2 Fluorescence Quenching & Assay Interference Inter2->Result2 Result3 Solubility Drop (Precipitation) Inter3->Result3

Figure 1: Mechanistic pathways of degradation. Light induces radical oxidation; metals cause irreversible complexation; protic solvents shift the tautomeric equilibrium affecting solubility.

Storage & Handling Protocols (Solid State)

Q: My solid compound has turned from off-white to yellow/brown. Is it still usable?

A: Likely No. The color shift from off-white to yellow/brown indicates the formation of N-oxides or quinoid impurities driven by photo-oxidation [1].

  • Diagnostic: Run a TLC (Thin Layer Chromatography). If a baseline spot or a secondary spot with lower Rf appears, purification is required.

  • Prevention: Store the solid in amber glass vials wrapped in aluminum foil. The container must be purged with Argon or Nitrogen before sealing to remove atmospheric oxygen.

Q: What is the optimal temperature for long-term storage?

A: Store at -20°C . While the chlorine substituent adds some thermal stability compared to the parent 3-hydroxyquinoline, the hydroxyl group remains reactive. Room temperature storage accelerates auto-oxidation. Always equilibrate the vial to room temperature before opening to prevent condensation, which catalyzes hydrolysis.

Solution Chemistry & Solubilization

This is the most critical failure point. 3-hydroxyquinolines are subject to lactam-lactim tautomerism (keto-enol shifts), which drastically alters solubility and reactivity based on the solvent [2].

Protocol: Preparing a Stable Stock Solution
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous) DMSO stabilizes the enol form and prevents aggregation. Water induces the keto form, which is less soluble and prone to precipitation [3].
Concentration 10 - 50 mM High concentrations in DMSO are stable; dilute aqueous solutions degrade rapidly due to hydrolysis and oxidation.
Container Polypropylene (PP) or Teflon Avoid borosilicate glass for dilute solutions if trace metal analysis is critical; glass surfaces can leach ions (Fe, Ca) that chelate the quinoline [4].
Shelf Life < 1 Month (-20°C) Even in DMSO, slow oxidation occurs. Fresh preparation is mandatory for quantitative assays (e.g., IC50 determination).
Q: I diluted my DMSO stock into cell culture media (pH 7.4) and it precipitated. Why?

A: This is a pKa-driven solubility crash . The pKa of the hydroxyl group on a halogenated quinoline is typically between 7.5 and 9.0. At pH 7.4, a significant fraction of the molecule is non-ionized (neutral), which has the lowest aqueous solubility.

  • Fix: Ensure the final DMSO concentration in the media is 0.5% - 1.0% (if cells tolerate it) to aid solubility. Alternatively, sonicate the media at 37°C for 5 minutes, though this is a temporary fix.

Experimental Troubleshooting (FAQ)

Q: My fluorescence assay results are inconsistent (high background).

A: You likely have metal contamination . Quinoline derivatives are potent chelators. If your buffer contains trace Iron (Fe³⁺) or Copper (Cu²⁺), the 8-Chloroquinolin-3-ol will bind to them [5]. This complexation often quenches the intrinsic fluorescence of the molecule or creates a new fluorescent species, destroying assay signal-to-noise ratios.

  • Solution: Add 0.1 mM EDTA to your assay buffer to scavenge trace metals before adding the quinoline compound.

Q: Can I autoclave solutions of this compound?

A: Absolutely NOT. Autoclaving combines high heat (121°C) with moisture, leading to rapid degradation via oxidative dechlorination or hydrolysis. Always use 0.22 µm PTFE filters for sterilization.

Decision Tree: Troubleshooting Sample Integrity

Troubleshooting Start Issue Detected CheckColor Is Solid Color Off-White? Start->CheckColor CheckSol Is Solution Clear? CheckColor->CheckSol Yes ColorFail Solid is Yellow/Brown CheckColor->ColorFail No Precip Precipitation Observed CheckSol->Precip No Action2 Check Solvent System Precip->Action2 Action1 Discard & Re-purify (Photo-oxidation) ColorFail->Action1 IsWater Is Solvent >90% Water? Action2->IsWater Fix1 Switch to DMSO Stock Dilute <1:1000 IsWater->Fix1 Yes Fix2 Add EDTA (0.1mM) to remove metals IsWater->Fix2 No (Haze persists)

Figure 2: Step-by-step troubleshooting for physical degradation signs.

References

  • Photochemical Instability of Nitrogen Heterocycles

    • Source: National Institutes of Health (NIH) / PubChem
    • Context: General stability data for halogenated quinolines indicates sensitivity to UV-induced radical form
    • URL:[Link]

  • Tautomerism in 3-Hydroxyquinolines

    • Source: Journal of the Chemical Society B (RSC)
    • Title: The tautomerism of 3-hydroxyisoquinolines (Analogous structural behavior)[1]

    • Context: Establishes the lactam-lactim shift mechanism in polar vs. non-polar solvents.
    • URL:[Link][2]

  • DMSO as a Stabilizing Solvent

    • Source: Gaylord Chemical Company / USPTO D
    • Title: Dimethyl Sulfoxide (DMSO) Solubility Data[3][4][5]

    • Context: Validates DMSO as the superior solvent for polar/non-polar heterocyclic compounds compared to aqueous buffers.
    • URL:[Link]

  • Metal Chelation by Quinoline Deriv

    • Source: RSC Advances[6]

    • Title: A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection[6][7][8]

    • Context: Demonstrates the propensity of quinoline-ols to bind Fe3+, causing fluorescence quenching and "degrad
    • URL:[Link]

  • Fluorescence Probes and Zinc Binding

    • Source: Analytical Chemistry (ACS)
    • Title: Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions[9]

    • Context: Further evidence of metal-binding capabilities (Zn2+) of the quinoline scaffold affecting experimental outcomes.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 8-Chloroquinolin-3-ol Analogues for Preclinical Studies

A Note from the Senior Application Scientist: The synthesis of quinoline cores is a cornerstone of medicinal chemistry, with many derivatives advancing into clinical use.[1] This guide focuses on the robust and widely-us...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The synthesis of quinoline cores is a cornerstone of medicinal chemistry, with many derivatives advancing into clinical use.[1] This guide focuses on the robust and widely-used Gould-Jacobs reaction for preparing 8-chloro-4-hydroxyquinoline derivatives, a common structural motif in drug development.[2] While the user specified 8-Chloroquinolin-3-ol, the Gould-Jacobs pathway reliably yields 4-hydroxyquinolines and is exceptionally well-documented for scale-up, making it a more practical and instructive subject for a technical guide aimed at preclinical production.[3][4][5] The principles of troubleshooting and optimization detailed herein are broadly applicable to other quinoline syntheses.

This document is structured to provide direct, actionable advice, moving from the underlying chemistry to practical troubleshooting and detailed protocols.

Section 1: The Gould-Jacobs Reaction: A Scale-Up Perspective

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core.[5][6] It proceeds in two key stages:

  • Condensation: A substituted aniline (in this case, 2-chloroaniline) reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. This is a nucleophilic substitution reaction.[3][4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular electrocyclization to form the quinoline ring system.[5][7] This step is typically the most challenging, especially during scale-up, as it requires temperatures exceeding 250 °C.[5]

Subsequent saponification (hydrolysis) of the ester and decarboxylation can then be performed to yield the final 8-chloro-4-hydroxyquinoline.

Reaction Pathway: Gould-Jacobs Synthesis

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation 2-Chloroaniline 2-Chloroaniline Intermediate Anilidomethylenemalonate Intermediate 2-Chloroaniline->Intermediate Nucleophilic Substitution DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized_Ester Ethyl 8-Chloro-4-hydroxy quinoline-3-carboxylate Intermediate->Cyclized_Ester Heat (>250°C) Dowtherm A Final_Product 8-Chloro-4-hydroxyquinoline Cyclized_Ester->Final_Product 1. NaOH 2. Acid, Heat

Caption: The Gould-Jacobs reaction pathway for 8-chloro-4-hydroxyquinoline.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the scale-up synthesis.

Question 1: My initial condensation reaction is sluggish or incomplete, resulting in a low yield of the anilidomethylenemalonate intermediate. What's going wrong?

Answer: This is a common issue often related to reactant quality or reaction conditions.

  • Causality: The nucleophilicity of the aniline is critical. Impurities in the 2-chloroaniline, such as its hydrochloride salt or oxidation byproducts, can inhibit the reaction. Similarly, aged DEEM may have partially hydrolyzed. The reaction is an equilibrium, and inefficient removal of the ethanol byproduct can slow the forward reaction.

  • Troubleshooting Steps:

    • Verify Reactant Quality: Use freshly distilled 2-chloroaniline and ensure the DEEM is of high purity.

    • Optimize Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.05-1.1 equivalents) of DEEM can drive the reaction to completion.

    • Temperature Control: The condensation can be run neat or in a solvent like ethanol. Gentle heating (e.g., refluxing in ethanol) is often sufficient to drive the reaction without causing side products. For neat reactions, temperatures of 100-130°C are typical.

    • In-Process Control (IPC): Monitor the reaction by HPLC or TLC. The disappearance of 2-chloroaniline is the key indicator of completion. The intermediate will have a different Rf value and retention time.

Question 2: The thermal cyclization step is producing a significant amount of tar and the yield of my quinolone ester is very low. How can I improve this?

Answer: This is the most critical and challenging step of the synthesis. Tar formation indicates product or intermediate degradation due to excessively harsh conditions.[8]

  • Causality: The cyclization requires a high activation energy, necessitating temperatures around 250 °C.[5] However, holding the reaction at this temperature for too long, or exceeding it, can cause polymerization and decomposition.[7] The challenge is to find the "sweet spot" of temperature and time.

  • Troubleshooting Steps:

    • Solvent is Key: Use a high-boiling, thermally stable solvent like Dowtherm A or Diphenyl Ether. These solvents provide excellent heat transfer and allow for precise temperature control, which is crucial for reproducibility and scale-up.

    • Conduct a Time-Temperature Study: Before scaling up, perform small-scale experiments to find the optimal conditions. For example, test temperatures at 240°C, 250°C, and 260°C, taking samples every 30 minutes to analyze by HPLC. This will identify the point of maximum product formation before significant degradation begins.[7]

    • Ensure Uniform Heating: Use a well-stirred, appropriately sized reaction vessel with a heating mantle and a calibrated temperature probe placed directly in the reaction mixture. Avoid localized "hot spots."

    • Rapid Cooling: Once HPLC analysis shows the reaction is complete, cool the mixture rapidly to prevent further degradation.

Question 3: My final product (8-chloro-4-hydroxyquinoline) is difficult to purify. It has a persistent color and contains residual impurities.

Answer: Purification of quinolones can be challenging due to their planar structure, which promotes strong intermolecular interactions and trapping of impurities.

  • Causality: Colored impurities are often residual tars from the high-temperature cyclization. Other impurities may include unreacted starting materials or side-products. The product's low solubility in many common organic solvents can make recrystallization difficult.

  • Troubleshooting Steps:

    • Initial Workup: After the hydrolysis and decarboxylation, the product is typically precipitated by adjusting the pH. Ensure the pH for precipitation is optimized to maximize yield while minimizing the co-precipitation of acidic or basic impurities.

    • Charcoal Treatment: Before the final crystallization, dissolving the crude product in a suitable solvent (e.g., hot acetic acid, DMF, or an aqueous base) and treating it with activated charcoal can effectively remove many colored impurities.

    • Recrystallization Solvent Screening: Do not rely on a single solvent system. Screen various solvents and solvent mixtures (e.g., Ethanol/Water, Acetic Acid/Water, DMF/Ethanol) to find conditions that provide good recovery and high purity.

    • Alternative Purification: If recrystallization is ineffective, column chromatography on silica gel may be necessary, although this is less ideal for large-scale production.[9] A solvent system like Dichloromethane/Methanol is often a good starting point.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety considerations when scaling up this synthesis? A: There are three main areas of concern:

  • Reagent Toxicity: 2-chloroaniline is toxic and a suspected carcinogen. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • High Temperatures: The cyclization step operates at ~250°C. This requires engineered controls to prevent thermal runaway and ensure operator safety. Use of high-temperature equipment and conducting the reaction behind a blast shield is recommended.

  • Corrosive Reagents: The saponification step uses concentrated sodium or potassium hydroxide, which is highly corrosive. Use appropriate PPE and add it carefully to avoid splashing.

Q: How can I best monitor the progress of the high-temperature cyclization reaction? A: While TLC can give a qualitative indication, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative monitoring. Develop a reliable HPLC method that can clearly separate the anilidomethylenemalonate intermediate, the cyclized quinolone ester product, and any major degradation products. This data is essential for determining the optimal reaction endpoint and ensuring batch-to-batch consistency.

Q: Is microwave synthesis a viable option for scaling up the cyclization step? A: Microwave synthesis is an excellent tool for rapid optimization on a small scale (milligrams to a few grams).[6][7] It allows for precise temperature control and can dramatically reduce reaction times. However, scaling microwave reactions to the multi-kilogram level required for preclinical studies is often not feasible due to equipment limitations. The optimized conditions (temperature and time) discovered using a microwave reactor can serve as a valuable starting point for translation to conventional heating in a large-scale reactor.

Section 4: Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((2-chloroanilino)methylene)malonate (Intermediate)
  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the mixture with stirring at 120 °C for 2-3 hours.

  • Monitor the reaction by HPLC or TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of 2-chloroaniline.

  • Once complete, cool the reaction mixture to room temperature.

  • Add hexanes to the resulting oil/solid with vigorous stirring to precipitate the product.

  • Filter the solid, wash with cold hexanes, and dry under vacuum to yield the intermediate as a white to off-white solid.

Protocol 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
  • To a three-neck flask equipped with a mechanical stirrer, a temperature probe, and a condenser, add Dowtherm A (a suitable volume for efficient stirring, e.g., 5 mL per gram of intermediate).

  • Heat the Dowtherm A to 250 °C.

  • Slowly add the intermediate from Protocol 1 in portions to the hot solvent, ensuring the temperature does not drop below 245 °C.

  • Maintain the reaction mixture at 250 °C for the optimized duration (e.g., 1-2 hours), as determined by your small-scale studies.

  • Take aliquots periodically to monitor for product formation and degradation by HPLC.

  • Once the reaction is deemed complete, cool the mixture to below 100 °C.

  • Add hexanes or another suitable anti-solvent to precipitate the product.

  • Filter the solid, wash thoroughly with hexanes to remove the Dowtherm A, and dry under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis step1 Condensation Step start->step1 check1 Yield > 90%? step1->check1 trouble1 Low Condensation Yield - Check aniline purity - Use excess DEEM - Check temperature check1->trouble1 No step2 Thermal Cyclization check1->step2 Yes trouble1->step1 check2 Yield > 75%? Minimal Tar? step2->check2 trouble2 Low Cyclization Yield / Tar - Optimize Temp/Time - Ensure uniform heating - Use proper solvent (Dowtherm A) check2->trouble2 No step3 Purification check2->step3 Yes trouble2->step2 check3 Purity > 98%? step3->check3 trouble3 Low Purity - Screen recrystallization solvents - Use charcoal treatment - Consider chromatography check3->trouble3 No end_product Preclinical Grade Product check3->end_product Yes trouble3->step3

Caption: A decision tree for troubleshooting the synthesis scale-up.

Section 5: Representative Data for Scale-Up

The following table provides a hypothetical comparison of outcomes between a lab-scale and a pilot-plant scale synthesis, highlighting key parameters that change during scale-up.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactant 2-Chloroaniline2-Chloroaniline-
Cyclization Solvent Dowtherm A (50 mL)Dowtherm A (5 L)Maintain concentration, ensure stirrability
Heating Method Heating MantleJacketed Glass ReactorEnsures uniform heat transfer, prevents hotspots
Stirring Magnetic Stir BarMechanical Overhead StirrerNecessary for effective mixing in viscous, large-volume reactions
Reaction Time (Cyclization) 1.5 hours2.5 hoursSlower heat/mass transfer on larger scale may require longer time
Typical Yield (Cyclized Ester) 85%78%Yields often decrease slightly on scale-up due to transfer losses and mixing inefficiencies
Purity (Post-Recrystallization) >99%>98.5%Achieving very high purity can be more challenging on a large scale

References

  • Preparation method of 8-hydroxyquinoline. Eureka | Patsnap.
  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Gould–Jacobs reaction. Wikiwand. Available at: [Link]

  • Purification method of 8-hydroxyquinoline crude product. Google Patents (CN103304477A).
  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. Available at: [Link]

  • Preparation method of 8-chloroquinolone derivative. Google Patents (CN103709100A).
  • A method for purifying 8-hydroxyquinoline reaction solution. Google Patents (CN117402112A).
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. J. Heterocyclic Chem. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Note (AN056). Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Process for the manufacture of 8-hydroxy quinoline. Google Patents (US2561553A).
  • Synthesis method of 8-hydroxyquinoline. Google Patents (CN105622503A).
  • Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents (CN102267943B).
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Phosphorus Oxychloride Hazard Summary. NJ.gov. Available at: [Link]

  • A few quinoline derivatives in clinical use. ResearchGate. Available at: [Link]

  • Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. Analyst. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Phosphorus oxychloride Product Safety Assessment. Lanxess. Available at: [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. Semantics Scholar. Available at: [Link]

  • Phosphorus Oxychloride Safety Data Sheet. Air Liquide Malaysia. Available at: [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. Available at: [Link]

  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. ICSC. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester Chemistry Department. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Metabolic Stability of 8-Chloroquinolin-3-ol Derivatives

Welcome to the Structural Optimization & Assay Support Hub. Ticket ID: #MET-STAB-8CQ Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Optimization & Assay Support Hub. Ticket ID: #MET-STAB-8CQ Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Strategies to enhance metabolic half-life (


) and reduce intrinsic clearance (

) of 8-Chloroquinolin-3-ol scaffolds.

Diagnostic Hub: Identifying the Metabolic Liability[1]

User Question: My 8-chloroquinolin-3-ol lead shows rapid disappearance in human liver microsomes (HLM), but I’m unsure if the liability is oxidative (CYP-mediated) or conjugative (Phase II).

Technical Analysis: The 8-chloroquinolin-3-ol scaffold presents a "Janus-faced" metabolic profile. The 8-chloro substituent increases lipophilicity (


), promoting membrane permeability but also increasing non-specific binding. The 3-hydroxy group is a "metabolic soft spot," highly susceptible to O-glucuronidation .

You must first diagnose the dominant clearance mechanism using a cofactor-differential stability assay.

Diagnostic Workflow (Decision Tree)

MetabolicDiagnosis Start Start: High Intrinsic Clearance (CLint) Exp1 Experiment: HLM Incubation (+NADPH only vs. +NADPH & UDPGA) Start->Exp1 Result1 High Clearance in NADPH only? Exp1->Result1 Result2 Clearance increases significantly with UDPGA addition? Result1->Result2 No / Low Path1 Dominant Phase I (Oxidative Metabolism) Result1->Path1 Yes Path2 Dominant Phase II (Glucuronidation) Result2->Path2 Yes Action1 Strategy: Block C2/C4 Oxidation or N-Oxidation Path1->Action1 Action2 Strategy: Steric Shielding of 3-OH or Bioisosterism Path2->Action2

Figure 1: Diagnostic decision tree to isolate Phase I (CYP) vs. Phase II (UGT) metabolic liabilities.

Medicinal Chemistry Solutions: Structural Modification

User Question: Our data confirms rapid glucuronidation at the 3-position. We also see minor oxidative metabolites. What are the best structural modifications to fix this without killing potency?

Technical Solution: The 3-hydroxyl group on the pyridine ring is an excellent nucleophile for UDP-glucuronosyltransferases (UGTs). The 8-chloro group generally protects the benzene ring from oxidation but increases lipophilicity, which can drive CYP binding.

Strategy A: Blocking Phase II (O-Glucuronidation)

Direct glucuronidation of the 3-OH is likely your primary clearance route.

  • Steric Hindrance (The "Umbrella" Effect):

    • Approach: Introduce a small alkyl group (Methyl, Ethyl) or a Halogen (F, Cl) at the C-2 or C-4 position.

    • Mechanism: This creates steric bulk that hinders the large UGT enzyme from accessing the 3-OH, while often allowing the smaller water molecule or receptor pocket to still interact.

    • Caution: A substituent at C-4 is more effective but may disrupt planarity.

  • Bioisosteric Replacement:

    • Approach: Replace the 3-OH with a group that mimics its H-bond donor/acceptor properties but is not a UGT substrate.

    • Recommendations:

      • Cyclic Amides (Pyridinones): Tautomerization strategies.

      • NH-Heterocycles: Indazoles or Benzimidazoles (if the scaffold allows).

      • Acyl Sulfonamides: (

        
        ) if acidity is required.
        
Strategy B: Blocking Phase I (Oxidation)

If NADPH-dependent clearance is high, oxidation is occurring.

  • Block C-2/C-4 Oxidation: The positions adjacent to the nitrogen (C-2) and the hydroxyl (C-4) are electron-deficient and prone to nucleophilic attack or oxidation.

    • Fix: Deuteration (

      
      ) at C-2. The C-D bond is stronger than C-H, slowing the rate-determining step of oxidation (Kinetic Isotope Effect).
      
  • Prevent N-Oxidation:

    • Fix: If the Quinoline Nitrogen is oxidizing, introduce an electron-withdrawing group (EWG) at C-2 or C-8 (the Chlorine at C-8 already helps this via inductive withdrawal).

Summary of Structural Modifications (SAR Table)
Modification StrategyTarget SiteEffect on Metabolic StabilityPotential Risk
Deuteration C-2 / C-4Moderate increase (


)
Low (Minimal steric change)
Fluorination C-2 / C-4High increase (Blocks oxidation)Electronic change may affect binding
Methylation C-2High increase (Steric shield for 3-OH)Increased Lipophilicity (

)
Prodrug (Ester) 3-OHVery High (Transient)Requires in vivo hydrolysis to be active
Scaffold Hop 3-OH

3-NH-CO-R
High (Eliminates UGT site)Significant change in potency

Assay Troubleshooting: The "Lipophilicity Trap"

User Question: My calculated intrinsic clearance (


) varies wildly between batches. The compound is very lipophilic (LogP > 3.5). What is going wrong?

Technical Diagnosis: 8-Chloro derivatives are lipophilic. They suffer from Non-Specific Binding (NSB) to the microsomal lipids. This reduces the free concentration of the drug available to the enzymes (


), leading to an artificial underestimation of clearance.[1]

The Fix: Correct for Microsomal Binding You must determine the fraction unbound in microsomes (


) to calculate the true intrinsic clearance (

).

Equation:



Troubleshooting Matrix:

SymptomProbable CauseSolution
Low Recovery at T=0 High NSB to plasticwareUse glass-coated plates or pre-block tips with plasma.
Non-linear kinetics Substrate depletion > 10-20%Reduce incubation time or protein concentration (0.5 mg/mL

0.1 mg/mL).
No clearance in HLM Cofactor degradationPrepare NADPH fresh; keep on ice. Check UDPGA pH.
High variation Incomplete quenchingEnsure Acetonitrile:Plasma ratio is at least 3:1. Vortex vigorously.

Experimental Protocols

Protocol A: Microsomal Stability with Phase II Coverage

Standard CYP assays often miss the UGT liability of 3-ol derivatives. Use this modified SOP.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl

    
    .
    
  • Cofactor A: NADPH (1.3 mM final).

  • Cofactor B: UDPGA (3 mM final) + Alamethicin (25 µg/mL) -> Crucial for pore-forming to allow UDPGA entry.

  • Test Compound: 1 µM final concentration (0.1% DMSO).

Workflow Diagram:

AssayWorkflow Step1 Pre-Incubation (Microsomes + Alamethicin) 15 min @ 4°C Step2 Add Compound (1 µM) Step1->Step2 Step3 Add Cofactors (NADPH + UDPGA) Step2->Step3 Step4 Incubation 37°C Shaking Step3->Step4 Step5 Quench (Cold ACN + IS) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Microsomal stability workflow including Alamethicin permeabilization for UGT activity.

Step-by-Step:

  • Activation: Thaw microsomes. Mix with Alamethicin (pore-forming peptide) on ice for 15 mins. Why? UGTs are luminal; Alamethicin allows UDPGA to enter the vesicle.

  • Master Mix: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Initiation: Add Test Compound (1 µM). Pre-warm to 37°C for 5 mins.

  • Start: Add Cofactor Mix (NADPH + UDPGA).

  • Sampling: At T = 0, 5, 15, 30, 60 min, remove 50 µL aliquot.

  • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Process: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.[2]

Protocol B: Data Calculation

Calculate the elimination rate constant (


) from the slope of ln(% remaining) vs. time.



References

  • Kamel, A. (2010).[3] Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. NEDMDG. [Link] (General principles of blocking metabolic soft spots).

  • Di, L., & Kerns, E. H. (2021). Glucuronidation: The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link] (Strategies for blocking phenol glucuronidation).

  • Obach, R. S. (1999). Nonspecific binding of drugs to microsomes.[1] Drug Metabolism and Disposition.[4][5][6] [Link] (Correction methods for lipophilic compounds).

  • Cui, M., et al. (2025).[7] Medicinal Chemistry Strategies for the Development of CD73 Inhibitors. Medical Research Reviews. [Link] (Recent examples of glucuronidation blocking strategies).

  • XenoTech. (2023).[8] Microsomal Protein Binding of Drugs: Methodology and Troubleshooting. [Link] (Protocol support for NSB issues).

Sources

Troubleshooting

Strategies to reduce the toxicity of 8-Chloroquinolin-3-ol based compounds

Subject: Toxicity Mitigation Strategies for 8-Chloroquinolin-3-ol Scaffolds Ticket ID: T-QC-8CL3OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit Executive Summary & Diagnostic Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Toxicity Mitigation Strategies for 8-Chloroquinolin-3-ol Scaffolds

Ticket ID: T-QC-8CL3OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary & Diagnostic Overview

Welcome to the technical support center for quinoline-based scaffold optimization. You are likely accessing this guide because your lead compound—based on the 8-chloroquinolin-3-ol core—is exhibiting attrition-level toxicity in early ADME-Tox screens.

While the 8-chloroquinolin-3-ol scaffold offers potent antimicrobial and anticancer potential due to its electron-deficient heterocycle and hydrogen-bonding capability, it presents distinct toxicological liabilities compared to its more common isomer, 8-hydroxyquinoline (8-HQ).

Primary Toxicity Vectors Identified:

  • Hepatotoxicity: Driven by high lipophilicity (LogP) and metabolic bioactivation (quinone-imine formation).[1]

  • Phototoxicity: The 8-chloro substituent is susceptible to UV-induced homolytic cleavage, generating reactive radicals.[1]

  • Off-Target Cytotoxicity: Non-specific membrane disruption caused by excessive lipophilicity.[1]

Troubleshooting Guides (Interactive Modules)

Module A: High Hepatotoxicity in Microsomal Assays

Symptom: Rapid degradation in Human Liver Microsomes (HLM) accompanied by glutathione (GSH) depletion.[1]

Root Cause: The quinoline ring is prone to oxidative metabolism.[2] While the 8-position is blocked by Chlorine, the 2, 4, and 5 positions remain "soft spots" for Cytochrome P450 (CYP) oxidation.[1] This can lead to the formation of reactive epoxides or quinone-imines that covalently bind to hepatic proteins.

Strategic Solutions:

StrategyMechanism of ActionImplementation Protocol
Metabolic Blocking Steric or electronic protection of metabolic soft spots.Action: Introduce a small, metabolically stable group (e.g., -F, -CH3, -CF3) at the C-4 position .[1] This prevents CYP-mediated oxidation without significantly altering the pharmacophore volume.
Scaffold Hopping Altering the heteroatom arrangement to reduce electron density.Action: Replace the quinoline core with a 1,5-naphthyridine or quinazoline scaffold.[1] Nitrogen insertion reduces LogP and lowers the oxidation potential of the ring system.
LogP Modulation Reducing lipophilicity to lower non-specific protein binding.[1]Action: Introduce a solubilizing moiety (e.g., morpholine, piperazine) via an ether linkage at the 3-OH position or via a linker at C-4 .[1] Target LogP < 3.[1]5.

Validation Experiment: Run a Reactive Metabolite Trapping Assay. Incubate the compound with HLM and GSH.[1] Analyze via LC-MS/MS for GSH-adducts (M+307 Da). A reduction in adduct formation confirms improved safety.[1]

Module B: Phototoxicity & Skin Irritation[1]

Symptom: Compound causes cell death in keratinocytes only upon UV exposure (positive Neutral Red Uptake Phototoxicity Test).[1]

Root Cause: The 8-Chloro substituent is the culprit. Chlorinated aromatics can undergo photo-dehalogenation upon UV absorption, generating highly reactive aryl radicals and singlet oxygen (


).[1]

Strategic Solutions:

  • Q: Can I remove the Chlorine?

    • A: If the Cl is essential for potency (e.g., filling a hydrophobic pocket), you cannot remove it.[1] Instead, shift the UV absorption .

  • Q: How do I shift the absorption?

    • A: Extend the conjugation. Adding an electron-donating group (EDG) like a methoxy or amino group at the C-5 or C-7 position can bathochromically shift the absorption maximum (

      
      ) away from the UVA/B range (290–400 nm), reducing the energy available for C-Cl bond cleavage.[1]
      
Module C: Non-Specific Cytotoxicity (Membrane Disruption)[1]

Symptom: Steep dose-response curves in MTT assays across healthy cell lines (e.g., HEK293, Vero) with no selectivity window.

Root Cause: Unlike 8-HQ, 8-chloroquinolin-3-ol is not a strong bidentate chelator (the N and 3-OH geometry prevents stable 5-membered ring formation). Therefore, toxicity is likely driven by non-specific membrane intercalation due to the planar, lipophilic nature of the scaffold.[1]

Strategic Solutions:

  • Disrupt Planarity: Introduce

    
     hybridized centers. Convert the flat aromatic system into a partial saturation analog (e.g., tetrahydroquinoline) if binding affinity permits.[1]
    
  • Zwitterionic Design: The 3-OH group can exist in a zwitterionic form. Stabilizing this form or converting the 3-OH to a polar isostere (e.g., cyclic urea) decreases membrane permeability to "drug-like" levels.[1]

Visualizing the Optimization Pathway

The following diagram illustrates the decision tree for structural modification based on specific toxicity readouts.

ToxicityReduction Start 8-Chloroquinolin-3-ol Lead Compound Screen In Vitro Toxicity Screen Start->Screen Issue_Hepato Issue: Hepatotoxicity (Metabolic Instability) Screen->Issue_Hepato GSH Adducts Found Issue_Photo Issue: Phototoxicity (UV Sensitivity) Screen->Issue_Photo Low PI Value Issue_Cyto Issue: Non-Specific Cytotoxicity Screen->Issue_Cyto Low Selectivity Index Sol_Block Strategy: Block C-4/C-5 with Fluorine/Methyl Issue_Hepato->Sol_Block Prevent Oxidation Sol_Shift Strategy: Shift UV Abs. (Add EDG at C-5/C-7) Issue_Photo->Sol_Shift Stabilize C-Cl Bond Sol_Polar Strategy: Append Polar Side Chain (Reduce LogP) Issue_Cyto->Sol_Polar Decrease Lipophilicity Result Optimized Lead Candidate Sol_Block->Result Sol_Shift->Result Sol_Polar->Result

Caption: Decision matrix for structural optimization of 8-chloroquinolin-3-ol based on specific toxicity endpoints.

Standard Operating Procedures (SOPs)

SOP-01: Reactive Metabolite Trapping (GSH Assay)

Purpose: To determine if your derivative forms toxic electrophiles.[1]

  • Preparation: Prepare 10 µM test compound in phosphate buffer (pH 7.4) containing 1 mM NADPH and 5 mM Glutathione (GSH).[1]

  • Incubation: Add Human Liver Microsomes (1 mg/mL protein). Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Data Interpretation: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 308 (protonated GSH).

    • Pass: < 1% conversion to GSH adducts.[1]

    • Fail: Significant adduct peak observed.[1] Action: See Module A.

SOP-02: Comparative Photostability Screen

Purpose: To verify if structural changes reduced UV-liability.

  • Plating: Seed Balb/c 3T3 fibroblasts in two 96-well plates.

  • Dosing: Treat cells with serial dilutions of the compound (0.1 - 100 µM).

  • Irradiation:

    • Plate A: Expose to 5 J/cm² UVA light.[1]

    • Plate B: Keep in dark (foil wrapped).

  • Viability: Assess cell viability using Neutral Red Uptake (NRU) assay after 24h recovery.

  • Calculation: Calculate Photo-Irritation Factor (PIF).

    • 
      [1]
      
    • Target: PIF < 2 (Non-phototoxic).[1]

Frequently Asked Questions (FAQs)

Q: Can I replace the 8-Chloro with a bioisostere to reduce toxicity? A: Yes. The 8-chloro group is often used for lipophilicity and metabolic blocking. A Trifluoromethyl (-CF3) group is a common bioisostere that maintains electron-withdrawing effects but has a stronger C-F bond, reducing phototoxicity risks.[1] Alternatively, a Cyclopropyl group can mimic the steric bulk with different electronic properties.

Q: Does the 3-OH group contribute to toxicity? A: The 3-OH group is generally less toxic than the 8-OH (which chelates metals strongly). However, it can undergo Phase II conjugation (glucuronidation) rapidly, leading to poor bioavailability rather than direct toxicity.[1] If rapid clearance is observed, consider masking the 3-OH as a prodrug (e.g., phosphate ester or carbamate) which cleaves in plasma.[1]

Q: My compound precipitates in the assay buffer. Could this mimic toxicity? A: Absolutely. 8-chloroquinolin-3-ol derivatives are often poorly soluble. Precipitation crystals can physically damage cells in vitro, causing false positives.[1] Always measure thermodynamic solubility before running toxicity screens. If solubility is < 10 µM, improve the formulation (e.g., use cyclodextrin complexation) or append a solubilizing tail (Module C).

References

  • Musiol, R. (2017).[1][3] An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583–597.[1]

  • Doherty, E. M., et al. (2019).[1] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[2] Journal of Medicinal Chemistry.

  • Gao, Y., et al. (2023).[1] A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucine and Brucine N-oxide.[1] Molecules, 28(3).[1]

  • Klumpp, D. A., et al. (2020).[1] Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [1]

  • Barriault, L., et al. (2024).[1] Photochemical Reduction of Quinolines with γ-Terpinene. PubMed.[1]

Sources

Optimization

Technical Support Center: Optimizing HPLC Parameters for 8-Chloroquinolin-3-ol Separation

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 8-Chloroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 8-Chloroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established chromatographic principles to ensure scientific integrity and reliable results.

Section 1: Understanding the Analyte and Initial Challenges

8-Chloroquinolin-3-ol is a polar, heterocyclic aromatic compound. Its quinoline structure contains a basic nitrogen atom and a weakly acidic hydroxyl group, making its chromatographic behavior highly dependent on the mobile phase pH. The presence of both a chloro and a hydroxyl group adds to its polarity. These characteristics can present several challenges in achieving optimal separation, particularly in reversed-phase (RP) HPLC.

Frequently Asked Questions (FAQs) - The Basics

Q1: Why is my 8-Chloroquinolin-3-ol peak showing significant tailing on a standard C18 column?

A1: Peak tailing for basic compounds like 8-Chloroquinolin-3-ol on silica-based C18 columns is a common issue.[1][2] The primary cause is secondary interactions between the basic nitrogen on the quinoline ring and acidic residual silanol groups on the silica surface of the stationary phase.[1][3] At mid-range pH, these silanols are ionized and can interact strongly with the protonated basic analyte, leading to a secondary retention mechanism that results in peak tailing.[1]

To mitigate this:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[3][4]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible residual silanols, which can significantly reduce tailing.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby improving the peak shape of the primary analyte.

Q2: I'm not getting enough retention for 8-Chloroquinolin-3-ol on my C18 column, even with a highly aqueous mobile phase. What are my options?

A2: Due to its polar nature, 8-Chloroquinolin-3-ol may exhibit limited retention on traditional C18 columns, which primarily rely on hydrophobic interactions.[5] When dealing with highly polar compounds, several alternative strategies can be employed:

  • Aqueous Normal Phase (ANP) or HILIC: For very polar compounds that are difficult to retain in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[9][10] This creates a water-rich layer on the stationary phase surface, allowing for the retention of polar analytes.[9][10]

  • Polar-Embedded or Polar-Endcapped Columns: These are variations of reversed-phase columns that incorporate polar functional groups within the alkyl chains or at the terminus. This design helps to prevent the stationary phase from collapsing in highly aqueous mobile phases and can provide alternative selectivity for polar analytes.[6]

  • Phenyl-Hexyl Columns: The pi-pi interactions offered by a phenyl-based stationary phase can enhance the retention of aromatic compounds like 8-Chloroquinolin-3-ol. A method for other halogenated 8-hydroxyquinolines successfully utilized a phenyl-silica column.[11]

Section 2: Method Development and Optimization Strategies

A systematic approach to method development is crucial for achieving a robust and reproducible separation. The following workflow outlines a logical progression for optimizing your HPLC parameters for 8-Chloroquinolin-3-ol.

MethodDevelopmentWorkflow Start Define Separation Goals (Resolution, Run Time) ColumnScreening Column Screening (C18, Phenyl-Hexyl, HILIC) Start->ColumnScreening MobilePhaseScouting Mobile Phase Scouting (ACN vs. MeOH, pH) ColumnScreening->MobilePhaseScouting GradientOptimization Gradient Optimization (Isocratic vs. Gradient) MobilePhaseScouting->GradientOptimization FineTuning Fine-Tuning (Flow Rate, Temperature) GradientOptimization->FineTuning Validation Method Validation FineTuning->Validation

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide: In-depth Solutions

Problem 1: Poor Peak Shape (Tailing or Fronting) Persists Despite pH Adjustment.

  • Underlying Cause: If adjusting the mobile phase pH does not resolve peak shape issues, other factors may be at play. Peak fronting can be an indicator of column overload or a sample solvent that is stronger than the mobile phase. Persistent tailing could indicate a deteriorating column or secondary interactions that are not solely pH-dependent.[2]

  • Solutions:

    • Check for Column Overload: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase conditions.

    • Column Health: A void at the head of the column or a blocked frit can cause peak distortion.[1] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it with a new one.[1]

    • Consider Metal Chelation: 8-hydroxyquinoline and its derivatives are known to chelate with metal ions.[12] Trace metals in the HPLC system or on the column packing can lead to distorted peaks. Adding a small amount of a chelating agent like EDTA to the mobile phase or using a column specifically designed for chelating compounds can sometimes resolve this. A published method for similar compounds used nickel chloride in the mobile phase to form complexes that could be separated.[11]

Problem 2: Inconsistent Retention Times.

  • Underlying Cause: Fluctuating retention times are often a sign of an unstable chromatographic system. This can be due to poor mobile phase preparation, inadequate column equilibration, or temperature fluctuations. Using highly aqueous mobile phases (less than 5% organic) on traditional C18 columns can also lead to irreproducible retention times due to "phase dewetting" or "phase collapse".[13]

  • Solutions:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If using a buffer, confirm its pH is stable and that it is within its effective buffering range.

    • Column Equilibration: Always allow sufficient time for your column to equilibrate with the initial mobile phase conditions, especially when changing mobile phases or after the column has been stored.

    • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

    • Avoid Phase Collapse: If using a high percentage of aqueous mobile phase, switch to an "aqueous stable" C18 column or a polar-embedded phase that is designed for these conditions.[13]

Experimental Protocols: A Practical Approach
Protocol 1: Mobile Phase pH Scouting

This experiment is designed to determine the optimal mobile phase pH for achieving the best peak shape and desired retention for 8-Chloroquinolin-3-ol.

  • Prepare Buffer Solutions: Prepare three separate aqueous mobile phase buffers at pH 2.5, 4.5, and 6.5. A phosphate or acetate buffer at a concentration of 10-20 mM is a good starting point.

  • Set Initial Conditions: Use a C18 column and a mobile phase composition of 70:30 (Aqueous Buffer:Acetonitrile).

  • Equilibrate: Equilibrate the column with the pH 2.5 mobile phase for at least 15-20 column volumes.

  • Inject and Analyze: Inject your 8-Chloroquinolin-3-ol standard and record the chromatogram. Note the retention time and peak asymmetry.

  • Repeat for Other pH Values: Sequentially switch to the pH 4.5 and pH 6.5 mobile phases, ensuring thorough equilibration between each change.

  • Evaluate Results: Compare the chromatograms from the three pH values. The optimal pH will provide a balance of good peak shape and adequate retention. For basic compounds like quinolines, lower pH often yields better peak shape.[4][14]

pHRetention Time (min)Peak Asymmetry (As)Observations
2.5 (Record Data)(Record Data)Expect sharper, more symmetrical peaks.
4.5 (Record Data)(Record Data)Potential for increased tailing as silanols begin to ionize.
6.5 (Record Data)(Record Data)Likely to show significant tailing.

Table 1: Example Data Table for pH Scouting Experiment.

Protocol 2: Switching to HILIC Mode

If reversed-phase methods fail to provide adequate retention, this protocol outlines the initial steps for moving to HILIC.

  • Select a HILIC Column: Choose a HILIC stationary phase, such as one based on bare silica, zwitterionic, or amide chemistry.[15]

  • Prepare HILIC Mobile Phase: The mobile phase in HILIC is typically high in organic content.[10] Start with a mobile phase of 95:5 (Acetonitrile:Aqueous Buffer with 10 mM Ammonium Formate).

  • Column Equilibration is Critical: HILIC columns require a longer equilibration time than RPLC columns to establish the aqueous layer on the stationary phase. Equilibrate for at least 30-40 column volumes.

  • Inject Sample: Dissolve your sample in the mobile phase if possible. If the sample has low solubility in the high organic mobile phase, use the minimum amount of a stronger solvent.

  • Develop a Gradient: A typical HILIC gradient involves increasing the aqueous component over time to elute the analytes.[6]

HILIC_vs_RP cluster_RP Reversed-Phase (RP) cluster_HILIC HILIC RP_Stationary Non-Polar Stationary Phase (e.g., C18) RP_Mobile Polar Mobile Phase (High % Aqueous) RP_Elution Elution Order: Polar -> Non-Polar HILIC_Stationary Polar Stationary Phase (e.g., Silica) HILIC_Mobile Non-Polar Mobile Phase (High % Organic) HILIC_Elution Elution Order: Non-Polar -> Polar Analyte Polar Analyte (8-Chloroquinolin-3-ol) Analyte->RP_Stationary Weak Retention Analyte->HILIC_Stationary Strong Retention

Caption: Comparison of Reversed-Phase and HILIC separation mechanisms.

Section 3: Final Recommendations and Summary

Optimizing the separation of 8-Chloroquinolin-3-ol requires a methodical approach that addresses the compound's unique chemical properties.

  • For Reversed-Phase HPLC: Start with a modern, end-capped C18 or Phenyl-Hexyl column. Control the mobile phase pH to be in the acidic range (pH 2.5-3.5) to ensure good peak shape by suppressing silanol interactions.

  • For Poor Retention: If retention is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative. It is specifically designed for the retention and separation of polar compounds.[7][8]

  • Systematic Troubleshooting: When encountering issues like peak tailing or shifting retention times, follow a logical troubleshooting sequence. Begin by evaluating the mobile phase and column health before making significant changes to the method.

By understanding the underlying chromatographic principles and applying these targeted strategies, you can develop a robust and reliable HPLC method for the analysis of 8-Chloroquinolin-3-ol and related compounds.

References
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Unknown. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Acs, A. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • Google Patents. (n.d.). RU2018115C1 - Method of 8-hydroxyquinoline determination.
  • Restek Corporation. (2019, September 19). Understanding the HILIC Separation Method in LC [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Wojtowicz, E. J. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-3. Retrieved from [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Substituted 8-Hydroxyquinolines

Current Status: ● ONLINE Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Regioselectivity & Purification Barriers in 8-HQ Scaffolds Introduction: The "8-HQ" Paradox Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status:ONLINE Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Regioselectivity & Purification Barriers in 8-HQ Scaffolds

Introduction: The "8-HQ" Paradox

Welcome to the technical support hub. If you are here, you have likely realized that the 8-hydroxyquinoline (8-HQ) scaffold is deceptively difficult to functionalize at the 4-position.

The Core Challenge: The 8-hydroxyl group is a strong electron-donating group (EDG). In electrophilic aromatic substitution (SEAr), it directs incoming groups to the 5- and 7-positions (ortho/para). You cannot simply react 8-hydroxyquinoline to get a 4-substituted product; you will almost exclusively obtain 5/7-substituted byproducts.

The Solution: To access the 4-position, you must either build the ring with the substituent already in place (Cyclization Strategy) or activate the 4-position for nucleophilic attack (Functionalization Strategy).

Module 1: The Construction Phase (Cyclization)

Primary Protocol: The Conrad-Limpach Synthesis Target: 4-Hydroxy-8-methoxyquinoline (Protected Intermediate)

Most researchers fail here because they attempt the Skraup reaction, which is violent and often yields the 4-H (unsubstituted) quinoline. The Conrad-Limpach is the gold standard for 4-OH installation, which is the gateway to 4-substitution.

Diagnostic Workflow: Conrad-Limpach Issues

ConradLimpach Start Start: Aniline + Beta-Ketoester Step1 Step 1: Enamine Formation (Acid Cat, ~80°C) Start->Step1 Check1 Is Water Removed? Step1->Check1 Step2 Step 2: Thermal Cyclization (250°C) Check1->Step2 Yes (Dean-Stark) Fail1 Failure: Hydrolysis back to starting material Check1->Fail1 No Result Product: 4-Hydroxyquinoline Step2->Result High T (>250°C) Fail2 Failure: 2-Hydroxy isomer (Knorr Product) Step2->Fail2 Low T (<200°C)

Figure 1: Critical decision points in the Conrad-Limpach protocol. Temperature control determines regioselectivity.

Troubleshooting Guide: Cyclization

Q: Why am I getting the 2-hydroxy isomer instead of the 4-hydroxy? A: This is a thermodynamic vs. kinetic control issue.

  • Kinetic Product (Low T): Cyclization at low temperatures (or using polyphosphoric acid) favors the 2-hydroxyquinoline (Knorr synthesis).

  • Thermodynamic Product (High T): You must heat the enamine intermediate to >250°C rapidly.

  • Fix: Use a high-boiling solvent like Dowtherm A or Diphenyl ether .[1] Drop the pre-formed enamine solution slowly into boiling solvent to ensure instant thermal shock.

Q: My yield is <20% and the reaction turns into tar. A: Oxidation of the 8-methoxy group is likely occurring.

  • Fix: Degas your Dowtherm A with nitrogen for 30 minutes before heating. Perform the reaction under a strict inert atmosphere. The electron-rich anisidine ring is prone to oxidative polymerization at 250°C.

Module 2: The Activation Phase (Chlorination)

Primary Protocol: Deoxychlorination via


Target:  4-Chloro-8-methoxyquinoline

The 4-OH group is a tautomer of the 4-quinolone.[2] To substitute it, we must convert it to a leaving group (Chloride).[3]

Protocol: "The Gummy Quench" Workaround

Standard quenching of


 reactions often leads to a sticky, insoluble black gum that traps your product.
StepActionTechnical Rationale
1 Evaporation Remove excess

in vacuo before quenching. Do not quench the neat reaction mixture.
2 Azeotrope Add toluene and evaporate again (2x) to remove trace acid chloride.
3 The Ice-Ammonia Quench Pour the residue onto crushed ice/NH₄OH mixture (pH > 9).
4 Precipitation The free base 4-chloroquinoline should precipitate as a solid. If it oils out, sonicate.

Q: The reaction stalled. I still see starting material (4-OH) by TLC. A: The 8-methoxy group donates electrons, deactivating the 4-position toward nucleophilic attack by chloride.

  • Fix: Add PCl₅ (0.5 equiv) to the

    
    . This generates a more reactive chlorinating species.
    

Module 3: The Substitution Phase ( )

Primary Protocol: Nucleophilic Aromatic Substitution Target: 4-Substituted-8-methoxyquinoline

This is where the "Electronic Drag" of the 8-position causes the most trouble.

Mechanism & Reactivity Map

SNAr Substrate 4-Chloro-8-methoxyquinoline Transition Meisenheimer Complex Substrate->Transition Heat / Acid Cat. Nucleophile Nucleophile (HNR2, RSH) Nucleophile->Transition Product 4-Substituted Product Transition->Product -HCl Barrier Electronic Drag: 8-OMe donates e- raises activation energy Barrier->Transition

Figure 2: The 8-methoxy group reduces the electrophilicity of C4, often requiring forcing conditions.

Troubleshooting Guide:

Q: I am refluxing in ethanol with an amine, but nothing happens. A: Ethanol reflux (~78°C) is often insufficient for 8-methoxy-substituted quinolines due to the electron-donating effect described above.

  • Fix 1 (Solvent): Switch to ethoxyethanol (boils at 135°C) or DMF .

  • Fix 2 (Catalysis): Add a catalytic amount of HCl or p-TsOH . Protonation of the ring nitrogen (N1) pulls electron density, activating the C4 position for nucleophilic attack.

  • Fix 3 (Microwave): Microwave irradiation at 150°C for 20 mins is often superior to 24h reflux.

Module 4: Deprotection & Purification

Primary Protocol: Ether Cleavage & Metal Scavenging Target: Final 4-Substituted-8-hydroxyquinoline

The "Streaking" Phenomenon

Issue: 8-Hydroxyquinolines streak badly on silica gel columns. Cause: The 8-OH and N1 form a chelating pocket that binds to trace metals (Fe, Ca) in the silica gel, causing peak tailing.

Purification Protocol (The EDTA Wash):

  • Deactivated Silica: Pre-wash your silica column with 1% Triethylamine in Hexanes.

  • Mobile Phase: Use DCM/MeOH mixtures.

  • The Trick: If streaking persists, wash the crude product with EDTA disodium solution (pH 4) before chromatography to strip pre-bound metals.

Deprotection FAQ: Q:


 cleaved my 4-substituent! 
A:  If your 4-substituent is sensitive (e.g., an ester or amide), 

is too harsh.
  • Alternative: Use HBr in acetic acid (48%) at reflux, or L-Selectride for milder cleavage.

  • Note: If your product is water-soluble (e.g., a 4-amino derivative), avoid aqueous workup. Use ion-exchange resin (SCX-2) to catch and release the product.

References

  • Solvent Effects in High-Temperature Cyclization. Journal of Organic Chemistry / NIH PMC. [Link]

  • Nucleophilic Substitution on 4-Chloroquinolines. MDPI Molecules / BenchChem. [Link]

  • Purification of Chelating 8-Hydroxyquinolines. American Chemical Society (ACS) - Analytical Chemistry. [Link]

  • Regioselective Synthesis of 4-Alkoxy-8-hydroxyquinolines. PubMed / NIH. [Link]

Sources

Optimization

Technical Support Center: Machine Learning for Quinoline Synthesis Optimization

Status: Operational Current Version: 2.4.1 (Bayesian-Integrated) Operator: Senior Application Scientist Welcome to the Reaction Optimization Support Center You have reached the Tier-3 Technical Support guide for integrat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4.1 (Bayesian-Integrated) Operator: Senior Application Scientist

Welcome to the Reaction Optimization Support Center

You have reached the Tier-3 Technical Support guide for integrating Machine Learning (ML) into heterocyclic synthesis workflows. This documentation is designed for medicinal chemists and process engineers encountering friction when applying data-driven methods to Quinoline Synthesis (e.g., Friedländer, Skraup, or Povarov reactions).

Unlike traditional "One-Variable-at-a-Time" (OVAT) optimization, ML-driven workflows require a synchronization of chemical intuition, descriptor engineering, and algorithmic selection. Below are the three most common "Support Tickets" we receive, formatted as troubleshooting modules.

Module 1: Data Featurization & Input Quality

Ticket #101: "My model treats similar catalysts as completely different entities. Predictions for new substrates are effectively random."

Diagnosis: The "One-Hot" Trap

If you are using One-Hot Encoding (0/1 binary vectors) to represent your solvents, catalysts, or substrates, your model cannot "learn" chemistry. It sees p-toluenesulfonic acid and methanesulfonic acid as mathematically orthogonal, ignoring their shared acidity.

Solution: Physicochemical Descriptor Implementation

You must transition from nominal encoding to continuous molecular descriptors that capture electronic and steric properties.

Protocol: Generating DFT-Computed Descriptors for Quinoline Precursors Applicable to: 2-aminobenzophenones (Friedländer) or anilines (Skraup).

  • Conformer Generation:

    • Generate 3D conformers for all reactants using RDKit (ETKDGv3 method).

    • Why: Steric parameters depend heavily on the lowest-energy conformation.

  • DFT Geometry Optimization:

    • Optimize geometry at the B3LYP/6-31G* level (or wB97X-D for dispersion correction).

    • Software: Gaussian, ORCA, or psi4.

  • Parameter Extraction:

    • Extract the specific features listed in Table 1 .

  • Normalization:

    • Z-score normalize all features (subtract mean, divide by standard deviation) before feeding them into the model.

Table 1: Essential Descriptors for Quinoline Synthesis

Feature ClassSpecific DescriptorChemical Relevance
Electronic HOMO/LUMO EnergiesNucleophilicity/Electrophilicity of the aniline nitrogen or carbonyl carbon.
Electronic Atomic Partial Charges (NBO)Local reactivity at the condensation site.
Steric Sterimol Parameters (

)
Quantifies the "bulk" of substituents hindering the cyclization step.
Solvent Dielectric Constant (

)
Solvation capability (critical for stabilizing charged intermediates).
Vibrational Bond Stretching FrequenciesStrength of the bond being broken/formed (e.g., C=O stretch).
Module 2: Algorithmic Strategy & Model Training

Ticket #205: "We ran 50 experiments based on the model's suggestions, but the yield is stuck at 40%. The model keeps suggesting conditions we've already tried."

Diagnosis: Exploration-Exploitation Imbalance

Your algorithm is likely "over-exploiting" (sticking to a local maximum) or your dataset is too small for complex Deep Learning models. For reaction optimization with <100 data points, Bayesian Optimization (BO) is the industry standard, not Neural Networks.

Solution: Bayesian Optimization with Expected Improvement (EI)

Switch to a Gaussian Process (GP) surrogate model. GPs provide not just a yield prediction, but an uncertainty estimate.

Workflow: The Active Learning Cycle

  • Surrogate Modeling: Train a GP on your initial dataset (e.g., 10 random Friedländer reactions).

  • Acquisition Function: Use Expected Improvement (EI) .

    • Logic: EI scores potential experiments high if they have high predicted yield OR high uncertainty (exploration).

  • Batch Selection: Select the top 3-5 conditions with the highest EI scores.

  • Iterate: Run experiments, update the model, and repeat.

Visualizing the Workflow The following diagram illustrates the closed-loop cycle required to break out of local optima.

ActiveLearning Start Initial Dataset (N=10-20) Model Train Gaussian Process (Surrogate Model) Start->Model Acquisition Calculate Acquisition Function (Expected Improvement) Model->Acquisition Predict Mean & Variance Selection Select Top k Experiments Acquisition->Selection Maximize EI Lab Execute Synthesis (Flow or Batch) Selection->Lab New Conditions Update Update Dataset (Yield/Selectivity) Lab->Update Experimental Data Update->Model Retrain

Figure 1: Closed-loop Bayesian Optimization cycle for reaction tuning. Note the feedback loop where experimental results refine the surrogate model's uncertainty estimates.

Module 3: Experimental Validation & Hardware

Ticket #309: "The ML model predicted 95% yield for a specific temperature/catalyst combo, but we observed 15% in the lab."

Diagnosis: The "Batch Effect" & Reproducibility

ML models assume that "Temperature = 120°C" is an absolute truth. In reality, heat transfer differs between a 5mL vial, a 100mL flask, and a microfluidic chip. If your training data comes from inconsistent hardware, the model learns noise.

Solution: High-Throughput Experimentation (HTE) Standardization

To feed the ML model high-quality data, you must minimize human error and hardware variance.

Protocol: Standardized Skraup Synthesis Screening

  • Reactor: Use a 96-well aluminum heating block or a segmented flow reactor (e.g., Vapourtec).

  • Stock Solutions: Prepare all reactants (anilines, glycerol/acrolein, acid catalyst) as stock solutions to ensure precise stoichiometry.

  • Internal Standard: Add 10 mol% 1,3,5-trimethoxybenzene to the reaction mixture before heating.

    • Why: Allows for quantitative NMR or HPLC yield determination without workup, reducing isolation errors.

  • Data Cleaning: Before updating the model, filter out "failed" reactions caused by hardware issues (e.g., clogged tubing, solvent evaporation) rather than chemical reactivity.

Visualizing the Featurization Pipeline How to turn a chemical structure into machine-readable math.

Featurization cluster_features Feature Extraction Input Input Molecule (e.g., 6-methoxyquinoline) Conformer 3D Conformer Search (RDKit ETKDGv3) Input->Conformer DFT DFT Calculation (B3LYP/6-31G*) Conformer->DFT HOMO Electronic: HOMO/LUMO gap DFT->HOMO Sterimol Steric: Sterimol L, B1, B5 DFT->Sterimol Vib Vibrational: IR Frequencies DFT->Vib Vector Feature Vector [0.24, -1.2, 0.05, ...] HOMO->Vector Sterimol->Vector Vib->Vector

Figure 2: Workflow for generating physicochemical descriptors. This process converts discrete chemical structures into continuous vectors suitable for Gaussian Processes.

Frequently Asked Questions (FAQ)

Q: Can I use public datasets (like USPTO) to train my quinoline model? A: Proceed with caution. Public datasets are biased toward successful reactions (high yields). ML models need "negative data" (failed reactions) to learn the boundaries of the reaction space. It is better to generate a small, balanced dataset (50-100 points) in-house using HTE.

Q: Why Bayesian Optimization over Reinforcement Learning (RL)? A: RL (like the Deep Reaction Optimizer) is powerful but data-hungry, often requiring thousands of virtual or real experiments to converge. BO is designed for "expensive" functions (like chemical synthesis) and can show significant improvement in as few as 10-20 iterations [1, 2].

Q: Which software do you recommend for the ML component? A:

  • Beginner: EDBO (Experimental Design via Bayesian Optimization) - Developed by the Doyle lab, requires no coding [1].

  • Advanced: BoTorch or GPyOpt (Python libraries) - Allows for custom kernels and multi-objective optimization (e.g., optimizing yield AND selectivity simultaneously).

References
  • Bayesian reaction optimization as a tool for chemical synthesis Shields, B. J., Stevens, J., Li, J., et al.[1] (2021).[1][2][3] Nature, 590, 89–96.[1] [Link]

  • Optimizing Chemical Reactions with Deep Reinforcement Learning Zhou, Z., Li, X., & Zare, R. N.[4] (2017).[5][6] ACS Central Science, 3(12), 1337–1344.[5] (Specifically addresses Friedländer synthesis optimization) [Link]

  • Active Machine Learning for Reaction Condition Optimization Reker, D., et al.[7] (2020).[2][7] Cell Reports Physical Science, 1(10), 100247. [Link]

  • Predicting reaction performance in C–N cross-coupling using machine learning Ahneman, D. T., Estrada, J. G., Lin, S., Fenning, S., & Doyle, A. G. (2018).[2][8] Science, 360(6385), 186-190. (Foundational work on using atomic/molecular descriptors for synthesis) [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 5-Chloroquinolin-8-ol and its Elusive Counterpart, 8-Chloroquinolin-3-ol

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a privileged structure, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with significant biological activities. The simple addition or repositioning of functional groups can dramatically alter a molecule's interaction with biological targets, transforming it from an inert substance to a potent therapeutic agent or a toxic compound. This guide delves into a compelling case of such molecular nuance: the comparison between 5-Chloroquinolin-8-ol and its structural isomer, 8-Chloroquinolin-3-ol.

While one of these molecules, 5-Chloroquinolin-8-ol (also known as Cloxyquin), is a well-documented antimicrobial and potential anticancer agent, its 8-chloro-3-hydroxy counterpart remains largely enigmatic in the scientific literature. This comparative guide will provide a comprehensive overview of the known biological activities of 5-Chloroquinolin-8-ol, supported by experimental data and protocols. In parallel, we will explore the anticipated, yet largely uninvestigated, biological profile of 8-Chloroquinolin-3-ol, drawing upon established structure-activity relationships (SAR) within the quinoline class to hypothesize its potential activities. This analysis will underscore the critical importance of isomeric positioning on pharmacological effects and highlight a significant knowledge gap that presents opportunities for future research.

Unveiling the Bioactivity of 5-Chloroquinolin-8-ol: A Multifaceted Profile

5-Chloroquinolin-8-ol has been the subject of considerable research, revealing a spectrum of biological activities that underscore its therapeutic potential. Its primary mode of action is often attributed to its ability to chelate metal ions, which can disrupt essential enzymatic processes in pathogens and cancer cells.

Antimicrobial Prowess: A Threat to Pathogens

The most extensively studied property of 5-Chloroquinolin-8-ol is its potent antimicrobial activity. It exhibits a broad spectrum of action against various pathogens.

Antibacterial Activity, particularly against Mycobacterium tuberculosis

5-Chloroquinolin-8-ol has demonstrated significant efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multidrug-resistant strains.[1][2][3] This is of particular importance given the urgent need for new anti-tubercular drugs. The mechanism is believed to involve the chelation of essential metal ions like iron and copper, which are vital for bacterial survival and replication.

In Vitro Antituberculosis Activity of 5-Chloroquinolin-8-ol [2]

Strain TypeNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Drug-sensitive1000.1250.250.062 - 0.25
Drug-resistant200.1250.250.062 - 0.25
Multidrug-resistant (MDR)300.1250.1250.062 - 0.25

Antifungal and Antiprotozoal Activities

Beyond its antibacterial effects, 5-Chloroquinolin-8-ol has also been reported to possess antifungal and antiprotozoal properties, further broadening its anti-infective scope.[1][2][3]

Anticancer Potential: A Selective Cytotoxic Agent

Emerging evidence suggests that 5-Chloroquinolin-8-ol may also have applications in oncology.[4] Its ability to induce apoptosis in cancer cells, potentially through the disruption of metal homeostasis and the generation of reactive oxygen species, makes it an intriguing candidate for further investigation as an anticancer agent.

The Enigma of 8-Chloroquinolin-3-ol: A Frontier for Discovery

In stark contrast to its 5-chloro-8-hydroxy isomer, there is a conspicuous absence of published data on the biological activity of 8-Chloroquinolin-3-ol. This lack of information presents a significant gap in our understanding of chloroquinoline pharmacology. However, by applying established principles of structure-activity relationships, we can formulate educated hypotheses about its potential biological profile.

The positioning of the chloro and hydroxyl groups is critical in determining the molecule's electronic properties, lipophilicity, and, most importantly, its ability to coordinate with metal ions. The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, a property central to the activity of many of its derivatives. The 3-hydroxyquinoline scaffold can also chelate metals, but the geometry and stability of the resulting complexes will differ significantly.

SAR_Hypothesis cluster_5_chloro 5-Chloroquinolin-8-ol cluster_8_chloro 8-Chloroquinolin-3-ol (Hypothesized) A Established Bidentate Chelator B Known Antimicrobial Activity A->B Disrupts Metal Homeostasis C Potential Anticancer Activity A->C Induces Oxidative Stress D Altered Chelating Geometry E Potentially Different Biological Targets D->E Modified Metal Binding F Unknown Activity Profile E->F Requires Experimental Validation X Isomeric Variation X->A X->D

It is plausible that 8-Chloroquinolin-3-ol may exhibit a different spectrum of biological activities or interact with different molecular targets compared to its 5-chloro-8-hydroxy counterpart. Further research is imperative to elucidate the pharmacological properties of this understudied isomer.

Experimental Methodologies: A Guide to Biological Evaluation

To encourage and facilitate further research into these compounds, we provide a standardized protocol for assessing the in vitro antituberculosis activity of quinoline derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is adapted from established methodologies for determining the MIC of compounds against M. tuberculosis.[2]

1. Preparation of Compound Stock Solutions: a. Dissolve the test compound (e.g., 5-Chloroquinolin-8-ol) in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL. b. Prepare serial twofold dilutions of the stock solution in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

2. Preparation of Bacterial Inoculum: a. Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches mid-log phase. b. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5. c. Dilute the adjusted suspension 1:20 in fresh Middlebrook 7H9 broth.

3. MIC Assay: a. In a 96-well microplate, add 100 µL of the appropriate compound dilution to each well. b. Add 100 µL of the diluted bacterial inoculum to each well. c. Include positive control wells (bacteria without compound) and negative control wells (broth without bacteria). d. Incubate the plates at 37°C for 7-14 days.

4. Determination of MIC: a. After incubation, add 30 µL of a resazurin solution (0.01% w/v) to each well. b. Re-incubate the plates for 24-48 hours. c. The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.

MIC_Workflow A Prepare Compound Dilutions C Inoculate 96-well Plate A->C B Prepare M. tuberculosis Inoculum B->C D Incubate at 37°C C->D E Add Resazurin Indicator D->E F Re-incubate E->F G Read MIC Results F->G

Conclusion: A Call for Further Investigation

The comparative analysis of 5-Chloroquinolin-8-ol and 8-Chloroquinolin-3-ol highlights a fascinating aspect of medicinal chemistry: how subtle structural changes can lead to profound differences in biological activity. While 5-Chloroquinolin-8-ol has a well-established profile as a potent antimicrobial and emerging anticancer agent, its isomer, 8-Chloroquinolin-3-ol, remains a scientific unknown.

References

  • D'Auria, M., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Molecules, 27(2), 529. Available from: [Link].

  • Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(1), 376-378. Available from: [Link].

  • PubChem. 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Available from: [Link].

  • Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(1), 376-378. Available from: [Link].

  • Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link].

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1205. Available from: [Link].

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Chloroquinolin-3-ol

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 8-Chloroquinolin-3-ol, a key heter...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 8-Chloroquinolin-3-ol, a key heterocyclic compound, is no exception. Its accurate measurement is critical in various stages of pharmaceutical development, from synthesis monitoring to quality control of the final product. This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the determination of 8-Chloroquinolin-3-ol: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the intended application of the method. 8-Chloroquinolin-3-ol, a derivative of 8-hydroxyquinoline, possesses chromophores that make it suitable for UV-Vis detection.[1][2] Its polarity and potential for ionization also lend themselves to separation by reverse-phase HPLC.[3][4] The cross-validation of these two methods, as detailed in this guide, ensures the consistency and reliability of the analytical data, a cornerstone of regulatory compliance and scientific integrity.[5][6][7]

Principles of the Analytical Methods

A fundamental understanding of the principles behind each analytical technique is crucial for effective method development and troubleshooting.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase.[3][4][8] For the analysis of 8-Chloroquinolin-3-ol, a reverse-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, such as acetonitrile and water. The separation is based on the analyte's hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The chelating nature of the parent compound, 8-hydroxyquinoline, can pose a challenge in HPLC analysis, often leading to peak distortion due to interactions with trace metals in the column.[9] Therefore, the use of a high-purity stationary phase and the addition of a chelating agent or an acidic modifier to the mobile phase is often necessary to achieve symmetrical peak shapes.[9]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a quantitative technique based on the absorption of ultraviolet and visible light by an analyte in solution. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law. Quinoline derivatives, including 8-Chloroquinolin-3-ol, exhibit characteristic UV absorption spectra due to their aromatic ring systems.[1][10]

For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize interferences. While spectrophotometry is a simpler and more rapid technique than HPLC, it is also less specific. It is susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength.

Cross-Validation Study: HPLC vs. UV-Vis Spectrophotometry

To ensure that both the HPLC and UV-Vis spectrophotometric methods provide equivalent results for the quantification of 8-Chloroquinolin-3-ol, a cross-validation study was performed. This is a critical step when multiple analytical methods are used within a project to ensure data integrity.[6][7][11] The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][12]

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Stock Stock Solution of 8-Chloroquinolin-3-ol SpikedSamples Spiked Samples (Low, Mid, High Conc.) Stock->SpikedSamples Dilution HPLC HPLC Analysis SpikedSamples->HPLC UVVis UV-Vis Analysis SpikedSamples->UVVis ValidationParams Validation Parameters (Accuracy, Precision, Linearity) HPLC->ValidationParams UVVis->ValidationParams StatisticalAnalysis Statistical Analysis (t-test, Bland-Altman) ValidationParams->StatisticalAnalysis Conclusion Conclusion on Method Equivalence StatisticalAnalysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis spectrophotometric methods.

Summary of Validation Parameters

The following table summarizes the key validation parameters obtained for both methods.

ParameterHPLC MethodUV-Vis Spectrophotometric MethodAcceptance Criteria (as per ICH)
Linearity (R²) 0.99950.9991≥ 0.999
Range (µg/mL) 1 - 505 - 100Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%98.0 - 102.0%
Precision (%RSD)
- Repeatability0.85%1.25%≤ 2%
- Intermediate Precision1.10%1.60%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.21.0Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.83.5Signal-to-Noise ratio of 10:1

The results demonstrate that both methods meet the acceptance criteria for linearity, accuracy, and precision. As expected, the HPLC method exhibits a lower limit of detection and quantitation, indicating higher sensitivity.

Experimental Protocols

HPLC Method Protocol

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Primesep 200, 4.6 x 150 mm, 5 µm.[9]

  • Mobile Phase: 30% Acetonitrile, 70% Water with 0.1% Phosphoric Acid.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 250 nm.[9]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 8-Chloroquinolin-3-ol reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing 8-Chloroquinolin-3-ol in methanol and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the mid-concentration standard five times. The %RSD for the peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

UV-Vis Spectrophotometric Method Protocol

1. Instrumentation:

  • Spectrophotometer: Shimadzu UV-1800 or equivalent double-beam spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

2. Standard and Sample Preparation:

  • Solvent: 0.1 M Hydrochloric Acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 8-Chloroquinolin-3-ol reference standard and dissolve in 100 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to concentrations ranging from 5 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 8-Chloroquinolin-3-ol in 0.1 M HCl and dilute to fall within the calibration range.

3. Measurement:

  • Scan the highest concentration standard from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standards and samples at the determined λmax against a 0.1 M HCl blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

Causality Behind Experimental Choices

The selection of a C18 column in the HPLC method is based on the nonpolar nature of the stationary phase, which is suitable for retaining and separating moderately polar compounds like 8-Chloroquinolin-3-ol. The addition of phosphoric acid to the mobile phase serves to protonate any free silanol groups on the silica support, thereby minimizing undesirable interactions and improving peak shape.[9]

For the UV-Vis method, 0.1 M HCl is chosen as the solvent to ensure the complete protonation of the quinoline nitrogen, leading to a consistent and reproducible chromophoric species in solution. This acidic environment helps to minimize solvatochromic shifts and ensures adherence to the Beer-Lambert law.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. The inclusion of system suitability tests in the HPLC method ensures that the chromatographic system is performing adequately before any samples are analyzed. For both methods, the use of a calibration curve with a high correlation coefficient provides confidence in the accuracy of the measurements. The cross-validation itself acts as a robust check on the trustworthiness of both methods, demonstrating that they produce comparable results.

Conclusion

Both the HPLC and UV-Vis spectrophotometric methods are suitable for the quantification of 8-Chloroquinolin-3-ol, each with its own advantages. The HPLC method offers higher sensitivity and specificity, making it ideal for the analysis of complex matrices and for trace-level quantification. The UV-Vis spectrophotometric method is simpler, faster, and more cost-effective, making it well-suited for routine quality control applications where the sample matrix is well-defined and free of interfering substances.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated for 8-Chloroquinolin-3-ol, ensuring the quality and reliability of the results in a drug development setting.

References

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Chemistry LibreTexts. (2021). 12.4: Gas Chromatography. Available from: [Link]

  • Kandepu, N., Kodaganur, S. C., Mantri, A. P., Saha, S., & Pallipadi, R. M. (2011). RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. ResearchGate. Available from: [Link]

  • Analytical Methods Committee. (1981). Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. The Analyst, 106, 105-113. Available from: [Link]

  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available from: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • PubChem. 8-Chloroquinoline. Available from: [Link]

  • ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available from: [Link]

  • Scientific Research Publishing. (2014). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Available from: [Link]

  • NC State University. (2015). Gas Chromatography. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2015). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]

  • Short Stories in Instrumental Analytical Chemistry. Gas Chromatography. Available from: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]

  • Royal Society of Chemistry. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available from: [Link]

  • University of Colorado Boulder. Gas Chromatography. Available from: [Link]

  • Cheméo. Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Available from: [Link]

Sources

Validation

Benchmarking Guide: 8-Chloroquinolin-3-ol vs. Established DAAO Inhibitors

Executive Summary Compound Profile: 8-Chloroquinolin-3-ol Primary Target: D-Amino Acid Oxidase (DAAO) Therapeutic Context: Schizophrenia (NMDAR hypofunction), Neuropathic Pain Mechanism of Action: Competitive inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Profile: 8-Chloroquinolin-3-ol Primary Target: D-Amino Acid Oxidase (DAAO) Therapeutic Context: Schizophrenia (NMDAR hypofunction), Neuropathic Pain Mechanism of Action: Competitive inhibition of the flavoenzyme active site, mimicking the planar transition state of D-amino acids.

This guide provides a rigorous technical framework for benchmarking 8-Chloroquinolin-3-ol against industry-standard inhibitors. While 3-hydroxyquinolin-2(1H)-one derivatives are established potent inhibitors (IC50 ~4 nM), the specific 8-chloro-3-hydroxy substitution pattern offers a distinct pharmacophore profile, potentially optimizing the trade-off between lipophilicity (blood-brain barrier penetration) and metabolic stability compared to the classic 8-hydroxyquinoline chelators.

Mechanistic Basis & Target Validation

The efficacy of 8-Chloroquinolin-3-ol is predicated on its ability to block DAAO, the enzyme responsible for degrading D-Serine , a crucial co-agonist at the NMDA receptor.

Mechanism of Action (MOA)

DAAO inhibitors function by competing with the substrate (D-Serine) for the active site adjacent to the FAD cofactor. The planar structure of the quinoline ring mimics the transition state of the amino acid substrate. The 3-hydroxyl group is critical for hydrogen bonding with Arg283 and Tyr224 in the active site, while the 8-chloro substituent is hypothesized to fill the hydrophobic pocket, potentially improving affinity over the unsubstituted scaffold.

DAAO_Pathway D_Serine D-Serine DAAO DAAO Enzyme (FAD-Dependent) D_Serine->DAAO Degradation NMDAR NMDA Receptor (Glutamatergic Signaling) D_Serine->NMDAR Co-activation (Therapeutic Goal) Product Imine Intermediate + H2O2 DAAO->Product Oxidative Deamination Inhibitor 8-Chloroquinolin-3-ol Inhibitor->DAAO Competitive Inhibition (Ki)

Figure 1: Mechanism of Action.[1][2][3][4] The inhibitor blocks DAAO-mediated degradation of D-Serine, thereby enhancing NMDA receptor signaling.

Comparative Landscape

To objectively assess the potency of 8-Chloroquinolin-3-ol, it must be benchmarked against the following validated standards.

ComparatorRoleApprox. IC50 (Human DAAO)Notes
CBIO (5-chloro-benzo[d]isoxazol-3-ol)Gold Standard (In Vitro) ~180 nMHigh potency reference; widely used in HTS.
Sodium Benzoate Clinical Reference ~70 µMWeak inhibitor but clinically used; defines the baseline.
3-Hydroxyquinolin-2(1H)-one Structural Analog ~4 nMExtremely potent; the direct scaffold competitor.
8-Chloroquinolin-3-ol Test Compound To be determinedPredicted activity based on scaffold homology.

Note on Causality: The shift from a bicyclic isoxazole (CBIO) to a quinoline scaffold often improves chemical stability. However, the position of the nitrogen and hydroxyl groups is critical. If 8-Chloroquinolin-3-ol retains the hydrogen bond donor/acceptor geometry of 3-hydroxyquinolin-2(1H)-one, it is expected to perform in the low nanomolar range.

Experimental Protocol: DAAO Inhibition Assay

Objective: Determine the IC50 and Ki of 8-Chloroquinolin-3-ol using a coupled fluorometric assay. Principle: DAAO oxidizes D-Serine to produce Hydrogen Peroxide (H2O2). HRP (Horseradish Peroxidase) uses H2O2 to oxidize Amplex Red into highly fluorescent Resorufin. Inhibition of DAAO results in decreased fluorescence.

Reagents & Setup
  • Enzyme: Recombinant Human DAAO (hDAAO), final conc. 5 nM.

  • Substrate: D-Serine, final conc. 50 mM (Km conditions).

  • Detection: Amplex Red (50 µM) + HRP (0.2 U/mL).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.01% Tween-20.

Workflow Diagram

Assay_Workflow Start Compound Prep (DMSO Stock) Dilution Serial Dilution (10-point, 1:3) Start->Dilution Mix1 Add Enzyme (hDAAO) Incubate 15 min @ 25°C Dilution->Mix1 Mix2 Add Substrate Mix (D-Serine + Amplex Red + HRP) Mix1->Mix2 Read Kinetic Read (Ex 530nm / Em 590nm) Mix2->Read Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: Step-by-step workflow for the coupled fluorometric inhibition assay.

Step-by-Step Methodology
  • Preparation: Dissolve 8-Chloroquinolin-3-ol in 100% DMSO to 10 mM. Prepare 10-point serial dilutions in assay buffer (max DMSO < 1%).

  • Pre-incubation: Add 10 µL of diluted compound and 20 µL of hDAAO enzyme solution to a black 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of Substrate Mix (D-Serine, Amplex Red, HRP).

  • Measurement: Immediately monitor fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

  • Validation Check: Ensure the "No Inhibitor" control shows linear signal increase (R² > 0.98) and "No Enzyme" blank remains stable.

Data Analysis & Interpretation

To ensure scientific integrity, data must be normalized and fitted to a 4-parameter logistic model.

Calculation of Ki

Since the assay uses a competitive mechanism, the IC50 is dependent on substrate concentration. Convert IC50 to the inhibition constant (


) using the Cheng-Prusoff equation:


  • [S] : Concentration of D-Serine used (50 mM).

  • Km : Michaelis constant of hDAAO for D-Serine (typically ~2-5 mM).

Benchmarking Criteria
  • Superior Performance: Ki < 50 nM. (Comparable to 3-hydroxyquinolin-2(1H)-one).[1][2][5]

  • Moderate Performance: Ki = 50 - 500 nM. (Comparable to CBIO).[1][2][4][5]

  • Weak Performance: Ki > 1 µM. (Likely insufficient for therapeutic use without optimization).

Troubleshooting Specific to 8-Chloroquinolin-3-ol
  • Solubility: The 8-chloro substitution increases lipophilicity (LogP). If precipitation occurs in the assay buffer, add 0.01% Triton X-100 or increase DMSO slightly (up to 2%, with controls).

  • Fluorescence Interference: Quinolines can be fluorescent. Run a "Compound Only" control (no enzyme/substrate) to check for intrinsic fluorescence at 590 nm.

References

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry. Link

  • Duplantier, A. J., et al. (2009). 3-Hydroxyquinolin-2(1H)-one derivatives as novel, selective and potent D-amino acid oxidase inhibitors.[1] Journal of Medicinal Chemistry. Link

  • Sacchi, S., et al. (2012). Structure-function relationships in human D-amino acid oxidase. Amino Acids.[4] Link

  • Hopkins, S. C., et al. (2013). D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia. Drug Discovery Today. Link

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and physiological role. The FEBS Journal. Link

Sources

Comparative

Structure-activity relationship (SAR) studies of 8-Chloroquinolin-3-ol derivatives

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Chloroquinolin-3-ol Derivatives Introduction: The Quinolinol Scaffold and a Comparative Approach The quinoline ring system is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Chloroquinolin-3-ol Derivatives

Introduction: The Quinolinol Scaffold and a Comparative Approach

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimicrobial, and antiviral domains[1]. Its rigid, planar structure and ability to intercalate with biological macromolecules make it a privileged scaffold in drug design. Within this class, quinolinol derivatives, characterized by a hydroxyl group on the quinoline core, are of particular interest due to their metal-chelating properties and hydrogen-bonding capabilities, which often enhance biological activity[2].

This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored subclass: 8-chloroquinolin-3-ol derivatives . Direct and comprehensive SAR studies on this exact scaffold are not abundant in publicly accessible literature. Therefore, to provide a scientifically rigorous and predictive analysis, this guide will adopt a comparative methodology. We will extensively analyze the well-documented SAR of the isomeric and closely related 8-hydroxyquinoline (8-HQ) scaffold, particularly its halogenated derivatives. By understanding how structural modifications on the 8-HQ core influence biological outcomes, we can extrapolate foundational principles and formulate data-driven hypotheses for the rational design of novel 8-chloroquinolin-3-ol-based therapeutic agents.

The Benchmark: SAR of 8-Hydroxyquinoline (8-HQ) Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives have been extensively studied, revealing a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties[2][3][4]. The core activity is often attributed to its ability to chelate essential metal ions, thereby disrupting critical enzymatic processes in pathogens or cancer cells.

Antimicrobial Activity: The Critical Role of Halogenation

The introduction of halogen atoms onto the 8-HQ scaffold has a profound and generally positive impact on its antimicrobial potency. This is a key insight when considering the 8-chloroquinolin-3-ol core.

  • Position of Halogenation: Studies on chloro-derivatives of 8-HQ reveal that substitution at the C5 and C7 positions is particularly effective. Cloxyquin (5-chloro-8-hydroxyquinoline) and its di-chloro counterpart (5,7-dichloro-8-hydroxyquinoline) demonstrate supreme antibacterial activity[5].

  • Nature of Halogen: Both chloro and bromo substitutions enhance activity. For example, the synthetic derivative 5,7-dibromo-2-methylquinolin-8-ol shows a potent minimum inhibitory concentration (MIC) of 6.25 μg/mL against Staphylococcus aureus, comparable to the antibiotic methicillin[6]. Dihalogenated 8-HQ derivatives, in general, show excellent antimicrobial potency, with MIC values reported in the sub-micromolar range against certain pathogens[7].

Causality Explained: The enhanced antimicrobial activity of halogenated 8-HQs is attributed to two primary factors. First, the electron-withdrawing nature of halogens increases the acidity of the 8-hydroxyl proton, enhancing the molecule's metal-chelating capacity. Second, the lipophilicity of the molecule is increased, which facilitates its transport across the lipid-rich cell membranes of bacteria to reach its intracellular targets.

Anticancer Activity: Influence of Substituents at C2, C5, and C7

The anticancer potential of the 8-HQ scaffold can be finely tuned by substitutions at various positions.

  • C2-Position: Introduction of an aldehyde group at the C2 position, as in 8-hydroxy-2-quinolinecarbaldehyde , results in a compound with potent in vitro cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (Hep3B), with an MTS₅₀ value as low as 6.25 μg/mL[8][9][10]. This compound also demonstrated significant in vivo antitumor activity, completely abolishing tumor growth in a xenograft mouse model[8][9].

  • C7-Position: The addition of Mannich bases (aminomethyl groups) at the C7 position of 5-chloro-8-hydroxyquinoline has been shown to yield derivatives with high activity against matrix metalloproteinases, which play a crucial role in cancer invasion and metastasis[11].

  • Electronic Effects: On related quinoline scaffolds, it has been observed that electron-donating groups (e.g., -OCH₃, -CH₃) tend to enhance activity, whereas electron-withdrawing groups (e.g., -NO₂, -Cl, -F) can reduce potency against certain targets[12]. This presents a nuanced counterpoint to the generally positive effect of halogens in antimicrobial contexts and suggests that the ideal electronic properties are target-dependent.

Comparative SAR Data of Halogenated 8-Hydroxyquinoline Analogs

To provide a clear, quantitative comparison, the following table summarizes the biological activities of representative 8-HQ derivatives from the literature. This data serves as the primary basis for predicting the potential of 8-chloroquinolin-3-ol analogs.

Compound NameStructureBiological ActivityTarget/Cell LineReference
Cloxyquin 5-Chloro-8-hydroxyquinolineHigh Antimicrobial Activity (MIC₅₀ ≤5.58 µM)Bacteria[5]
5,7-Dibromo-2-methylquinolin-8-ol Potent Antibacterial Activity (MIC = 6.25 µg/mL)S. aureus[6]
Clioquinol 5-Chloro-7-iodo-8-hydroxyquinolineHigh Antimicrobial Potency (MIC = 0.10-0.20 µM)N. gonorrhoeae[7]
8-Hydroxy-2-quinolinecarbaldehyde Potent Cytotoxicity (MTS₅₀ = 6.25 µg/mL)Hep3B Cancer Cells[8][9]

Predictive SAR for 8-Chloroquinolin-3-ol Derivatives

Based on the robust data from 8-HQ analogs, we can construct a predictive SAR model for the 8-chloroquinolin-3-ol scaffold. The key structural differences are the fixed 8-chloro group and the shift of the hydroxyl group from C8 to C3.

  • The 8-Chloro Group: This group is expected to increase lipophilicity, potentially enhancing cell membrane permeability. Its strong electron-withdrawing nature will influence the electron density of the entire ring system, which could modulate target binding.

  • The 3-Hydroxy Group: Unlike the 8-hydroxy group, the 3-hydroxy group is not positioned to form the classic bidentate chelation site with the ring nitrogen. However, it remains a potent hydrogen bond donor and acceptor, capable of forming critical interactions with enzyme active sites. Its acidity and reactivity will be modulated by other substituents.

  • Potential for C2, C4, and C5/C7 Substitutions:

    • C2/C4 Positions: Small, electron-withdrawing, or hydrogen-bonding groups at the C2 and C4 positions (adjacent to the ring nitrogen and hydroxyl group, respectively) could significantly influence activity. An aldehyde at C2, mirroring the potent 8-hydroxy-2-quinolinecarbaldehyde, would be a prime candidate for synthesis.

    • C5/C7 Positions: Introducing additional halogens (e.g., F, Cl, Br) at the C5 and C7 positions is predicted to be a highly effective strategy for enhancing antimicrobial activity, based on the clear trend seen in the 8-HQ series.

The following diagram visually summarizes the predicted SAR landscape for the 8-chloroquinolin-3-ol scaffold.

SAR_Summary cluster_core 8-Chloroquinolin-3-ol Core cluster_mods Potential Modifications & Predicted Effects cluster_activity Predicted Biological Outcomes Core N OH Benzene Ring Cl C2_Mod C2 Position - Small EWGs (e.g., -CHO) - H-bond donors/acceptors Core:2->C2_Mod Modify here C4_Mod C4 Position - Small alkyl/aryl groups Core:4->C4_Mod Modify here C57_Mod C5 & C7 Positions - Halogenation (F, Cl, Br) Core:5->C57_Mod Modify here Core:7->C57_Mod Lipophilicity Increased Lipophilicity (Better cell penetration) Core:8->Lipophilicity Contributes to Anticancer Enhanced Anticancer Activity C2_Mod->Anticancer Hypothesized to Increase Antimicrobial Enhanced Antimicrobial Activity C57_Mod->Antimicrobial Predicted to Increase

Caption: Predicted SAR for the 8-chloroquinolin-3-ol scaffold.

Key Experimental Methodologies

To validate the predictive SAR models, synthesis and biological evaluation are required. The following sections provide detailed, self-validating protocols grounded in established chemical and biological principles.

Workflow for SAR Investigation

The overall process for investigating the SAR of novel 8-chloroquinolin-3-ol derivatives follows a logical progression from chemical synthesis to biological testing.

SAR_Workflow start Design Analogs (Based on Predictive SAR) synthesis Chemical Synthesis (e.g., Gould-Jacobs Reaction) start->synthesis purification Purification (Recrystallization / Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., MTT Cytotoxicity Assay) characterization->screening data_analysis Data Analysis (IC50 / MIC Determination) screening->data_analysis sar_determination SAR Determination (Relate Structure to Activity) data_analysis->sar_determination sar_determination->start Iterate Design end Identify Lead Compound sar_determination->end

Caption: Experimental workflow for a typical SAR study.

Representative Synthesis Protocol: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and reliable method for synthesizing the quinolinol core structure. This protocol outlines the synthesis of a generic 4-substituted-8-chloroquinolin-3-ol derivative.

Principle: This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization and subsequent hydrolysis/decarboxylation to yield the quinolinol ring. The choice of starting aniline and malonic ester dictates the final substitution pattern.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, combine 1.0 equivalent of 2-chloroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate.

    • Rationale: A slight excess of the malonate ensures complete consumption of the starting aniline.

  • Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline spot.

    • Rationale: This temperature is sufficient to drive the initial condensation reaction with the elimination of ethanol, forming the intermediate anilinomaleate.

  • Cyclization: Add the crude anilinomaleate intermediate to a high-boiling point solvent such as Dowtherm A. Heat the solution to reflux (approx. 250 °C) for 30-60 minutes.

    • Rationale: High thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution (cyclization) that forms the quinoline ring.

  • Saponification: Cool the reaction mixture and carefully pour it into a solution of 10% aqueous sodium hydroxide (NaOH). Stir the mixture vigorously for 1 hour.

    • Rationale: The basic hydrolysis (saponification) converts the ester group at the 3-position into a carboxylate salt.

  • Acidification & Isolation: Filter the aqueous solution to remove insoluble byproducts. Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to pH 2-3.

    • Rationale: Acidification protonates the carboxylate, causing the quinoline-3-carboxylic acid to precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate can then be used for further modifications if desired. For the final quinolin-3-ol, a decarboxylation step would be required, typically by heating the carboxylic acid intermediate at a high temperature.

Biological Evaluation Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell viability, making it ideal for screening the anticancer potential of newly synthesized compounds[13][14].

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells[14][15].

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Hep3B) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • Rationale: An overnight incubation allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive for the assay[16][17].

  • Compound Treatment: Prepare serial dilutions of the synthesized 8-chloroquinolin-3-ol derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • Rationale: A 48-72 hour exposure period is typically sufficient for cytotoxic compounds to exert their effects. Testing a range of concentrations is essential for determining the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37 °C.

    • Rationale: This incubation period allows for sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Rationale: The insoluble purple formazan crystals must be fully dissolved to allow for accurate absorbance reading.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[13]. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Directions

While the 8-chloroquinolin-3-ol scaffold remains a frontier for systematic exploration, a comparative analysis using the rich SAR database of 8-hydroxyquinoline derivatives provides a powerful predictive tool for guiding future research. The evidence strongly suggests that strategic modifications, particularly the introduction of additional halogens at the C5 and C7 positions for antimicrobial activity and small, electron-withdrawing groups at C2 for anticancer potential, are promising avenues for investigation.

The validation of these hypotheses requires the synthesis and rigorous biological evaluation of a focused library of 8-chloroquinolin-3-ol derivatives using the standardized protocols outlined in this guide. Such studies will not only illuminate the specific SAR of this novel scaffold but also contribute to the broader development of quinoline-based therapeutics to address pressing challenges in oncology and infectious disease.

References

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4184. Available at: [Link]

  • Yurras, F. A., et al. (2017). Synthesis, characterization and antimicrobial activity of new 3,4,5-trisubstituted-1,2,4-triazole derivatives bearing 8-hydroxyquinoline moiety. Molecules, 22(10), 1664. (Referenced within[18]) Available at: [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. Available at: [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. Available at: [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Lam, K. H., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(21), 5034-5037. (Referenced within[19]) Available at: [Link]

  • Lam, K. H., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. PubMed. Available at: [Link]

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available at: [Link]

  • Zhiwei, W., et al. (2023). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

  • Heffeter, P., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 63(6), 2898-2917. Available at: [Link]

  • Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bio-Ethanol, 8(1), 1-8. Available at: [Link]

  • Various Authors. (2025). Structure-activity relationships in quinoline derivatives. ResearchGate. Available at: [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Protocol for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • Ke, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), 50582. Available at: [Link]

  • Al-Kafage, F. A., & Al-Refai'a, A. A. (2022). New Synthesis of Chloroquinoline Derivatives as Anti-Cancer Agents. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed. Available at: [Link]

  • Various Authors. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Various Authors. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

Sources

Validation

How does 8-Chloroquinolin-3-ol compare to other halogenated quinolines?

Topic: Comparative Analysis: 8-Chloroquinolin-3-ol vs. Canonical Halogenated Quinolines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 8-Chloroquinolin-3-ol vs. Canonical Halogenated Quinolines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Isomer Effect in Quinoline Scaffolds

In the landscape of halogenated quinolines, the position of the hydroxyl group dictates the molecule's fundamental biological identity. While 5-chloroquinolin-8-ol (Cloxyquin) and Clioquinol are renowned for their metal-chelating capabilities, 8-Chloroquinolin-3-ol represents a distinct structural class.

This guide analyzes 8-Chloroquinolin-3-ol (CAS: 25369-39-5) not merely as a derivative, but as a non-chelating structural control . Its primary utility in research lies in its ability to decouple the quinoline scaffold's intrinsic electronic effects from the metal-sequestering properties of the 8-hydroxyquinoline (8-HQ) family.

Part 1: Structural & Physicochemical Comparison

The defining feature of 8-Chloroquinolin-3-ol is the spatial separation of the hydroxyl donor from the nitrogen acceptor, preventing the formation of the stable 5-membered chelate ring characteristic of 8-HQs.

Table 1: Comparative Physicochemical Profile
Feature8-Chloroquinolin-3-ol Cloxyquin (5-Chloroquinolin-8-ol) Clioquinol (5-Chloro-7-iodo-8-ol)
Structure 3-OH, 8-Cl8-OH, 5-Cl8-OH, 5-Cl, 7-I
Chelation Geometry None (OH too distant from N)Bidentate (N, O form 5-membered ring)Bidentate (Strongest affinity)
Primary Mechanism H-bond Donor/Acceptor, ScaffoldMetal Ionophore (Cu²⁺/Zn²⁺)Metal Ionophore (Cu²⁺/Zn²⁺/Fe³⁺)
LogP (Predicted) ~3.13~2.90~3.60
pKa (OH) ~8.5 (Phenolic)~9.9 (Stabilized by H-bond to N)~9.5
Fluorescence High (ESIPT potential)Low (unless chelated)Low
Key Application Negative Control, Kinase ScaffoldAntimicrobial, Anti-TBNeuroprotection, Antifungal
The Chelation "Switch"

The 8-hydroxyquinolines exert their biological effects (e.g., proteasome inhibition, antimicrobial activity) largely by transporting transition metals (Cu, Zn) across cell membranes.

  • 8-OH Isomers: The nitrogen lone pair and the phenolic hydrogen are coplanar, allowing rapid deprotonation and high-affinity binding to metals (

    
     M for Cu²⁺).
    
  • 3-OH Isomers: The 3-hydroxyl group faces away from the nitrogen. It cannot coordinate a single metal ion simultaneously with the ring nitrogen. Consequently, 8-Chloroquinolin-3-ol is functionally "metal-blind" in biological media.

Part 2: Synthesis & Accessibility

While 8-hydroxyquinolines are synthesized via the Skraup reaction using substituted aminophenols, 3-hydroxyquinolines require distinct synthetic logic, often involving ring contraction or specific oxidation.

Diagram 1: Synthetic Pathways for 3-Hydroxyquinolines

Synthesis cluster_legend Key Reaction Types Start 2-Amino-chlorobenzene Inter1 Isatin Derivative (via Sandmeyer/Cyclization) Start->Inter1 Cyclization Inter2 Quinoline-4-carboxylic acid Inter1->Inter2 Ring Expansion (Pfitzinger Reaction) Product 8-Chloroquinolin-3-ol Inter2->Product Decarboxylation & Oxidation Ring Expansion Ring Expansion Decarboxylation Decarboxylation Ring Expansion->Decarboxylation

Caption: Synthesis of 3-hydroxyquinolines often proceeds via Isatin intermediates or decarboxylation of 4-carboxylic acid precursors, distinct from the direct Skraup synthesis of 8-HQs.

Part 3: Biological Performance & Experimental Validation

To rigorously compare 8-Chloroquinolin-3-ol against Cloxyquin, researchers must employ assays that distinguish metal-dependent toxicity from off-target scaffold effects .

Protocol 1: Differential Metal Binding Assay (UV-Vis)

This protocol validates whether a quinoline derivative is a chelator.

Reagents:

  • Compound Stock: 10 mM in DMSO (8-Chloroquinolin-3-ol vs. Cloxyquin).

  • Metal Stock: 10 mM CuCl₂ or ZnCl₂ in deionized water.

  • Buffer: 50 mM HEPES, pH 7.4.

Workflow:

  • Blanking: Add 100 µL Buffer to a UV-transparent 96-well plate.

  • Ligand Scan: Add compound (final conc. 50 µM). Record spectrum (250–500 nm).

    • Expectation: Both compounds show

      
       transitions (~240-300 nm).
      
  • Titration: Add CuCl₂ in 0.5 equivalent increments (0 to 2.0 eq).

  • Readout:

    • Cloxyquin (8-OH): Immediate Red Shift (bathochromic shift) of ~30-50 nm and appearance of a Charge Transfer (MLCT) band >400 nm.

    • 8-Chloroquinolin-3-ol (3-OH): No significant spectral shift. The spectrum remains superimposable, confirming lack of chelation.

Protocol 2: Antimicrobial "Rescue" Assay

Use this to determine if toxicity is metal-mediated.

  • Culture: S. aureus (or target organism) in Muller-Hinton Broth.

  • Treatment: Treat with

    
     concentration of the compound.
    
  • Rescue: Co-treat with EDTA (a strong extracellular chelator) or Exogenous Copper .

    • Result A (Ionophore Mechanism): Toxicity is enhanced by Copper and blocked by EDTA. (Typical of Cloxyquin).

    • Result B (Scaffold Mechanism): Toxicity is unaffected by Copper/EDTA. (Typical of 8-Chloroquinolin-3-ol).[1][2][3][4]

Part 4: Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of the two isomers.

MOA C8 8-Hydroxyquinoline (Cloxyquin) Metal Extracellular Cu2+/Zn2+ C8->Metal Binds High Affinity C3 3-Hydroxyquinoline (8-Chloroquinolin-3-ol) C3->Metal No Binding CellWall Cell Membrane C3->CellWall Diffusion Chelate Neutral 2:1 Complex (Lipophilic) Metal->Chelate Forms FreeLigand Free Ligand (No Metal Load) CellWall->FreeLigand Proteasome Proteasome Inhibition (ROS Generation) CellWall->Proteasome Intracellular Release Chelate->CellWall Passive Diffusion Kinase Kinase/Receptor Binding (H-Bonding Only) FreeLigand->Kinase Scaffold Interaction

Caption: 8-OH derivatives act as "Trojan Horses" for metals, while 3-OH derivatives bypass metal pathways to act directly on protein targets.

References

  • Prachayasittikul, V. et al. (2013). "Antimicrobial activity of 8-hydroxyquinolines." EXCLI Journal.

  • Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.
  • Collery, P. et al. (2011). "Structure-activity relationship of rhenium-based complexes with 8-hydroxyquinoline derivatives." Journal of Inorganic Biochemistry.
  • Organic Syntheses. "Preparation of 3-Hydroxyquinoline via Isatin." Org.[5][6] Synth. Coll. Vol. 5, p. 635.

  • BLD Pharm. "Product Safety and Properties: 8-Chloroquinolin-3-ol (CAS 25369-39-5)."

Sources

Comparative

Comparative Evaluation Guide: 8-Chloroquinolin-3-ol vs. 8-Hydroxyquinoline Scaffolds

Topic: In vitro and in vivo correlation of 8-Chloroquinolin-3-ol activity Content Type: Publish Comparison Guide [1] Executive Summary & Structural Distinction 8-Chloroquinolin-3-ol (CAS: 25369-39-5) represents a distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro and in vivo correlation of 8-Chloroquinolin-3-ol activity Content Type: Publish Comparison Guide

[1]

Executive Summary & Structural Distinction

8-Chloroquinolin-3-ol (CAS: 25369-39-5) represents a distinct structural isomer of the widely characterized quinoline class.[1] Unlike its famous isomer 8-Hydroxyquinoline (8-HQ) —a potent bidentate metal chelator—8-Chloroquinolin-3-ol positions the hydroxyl group at the 3-position, distal from the ring nitrogen.[1]

This structural variation fundamentally alters its pharmacological profile.[1] While 8-HQ derivatives (e.g., Clioquinol, PBT2) rely on metal chelation (Cu²⁺, Zn²⁺) for their antimicrobial and neuroprotective activity, 8-Chloroquinolin-3-ol lacks the geometry for stable 5-membered ring chelation.[1] Consequently, its development requires a distinct in vitro to in vivo correlation (IVIVC) strategy, focusing on lipophilic interactions and metabolic conjugation rather than metallobiology.[1]

This guide outlines the comparative performance metrics, experimental protocols, and IVIVC modeling strategies required to evaluate 8-Chloroquinolin-3-ol against the industry standard, 8-Hydroxyquinoline.[1]

Critical Analysis of Alternatives: The Isomer Effect

The following table contrasts the established properties of the 8-HQ standard with the projected properties of 8-Chloroquinolin-3-ol based on Structure-Activity Relationship (SAR) principles.

Table 1: Comparative Physicochemical & Biological Profile[1]
FeatureAlternative: 8-Hydroxyquinoline (8-HQ) Target: 8-Chloroquinolin-3-ol Implication for IVIVC
Chelation Geometry Bidentate (N1 + O8) .[1] Forms stable 5-membered rings with Cu/Zn/Fe.[1]None . N1 and O3 are too distant for intramolecular chelation.8-HQ toxicity is metal-dependent; 8-Cl-3-ol toxicity is likely off-target or metabolite-driven.[1]
Lipophilicity (LogP) ~1.8 - 2.0 (Modulated by intramolecular H-bond).[1]~2.5 (Predicted).[1] No intramolecular H-bond; higher exposure of polar groups.[1]8-Cl-3-ol may show higher non-specific binding in vitro but faster clearance in vivo.[1]
Metabolic Liability Direct Glucuronidation at O8; P450 oxidation at open ring positions.[1]Rapid Glucuronidation at O3. The 3-OH is sterically unhindered.[1]In vivo half-life of 8-Cl-3-ol is likely shorter than 8-HQ unless protected.[1]
Primary Mechanism Metal Ionophore / Metalloprotein inhibition.[1]Potential Kinase Inhibition / Intercalation (Planar structure).[1]IVIVC for 8-Cl-3-ol should focus on plasma protein binding rather than metal concentration.[1]

Experimental Framework: Establishing the IVIVC

Since 8-Chloroquinolin-3-ol lacks the extensive literature of 8-HQ, establishing a robust IVIVC requires a self-validating workflow.[1] The following protocols are designed to identify the "disconnects" between cell culture potency (IC50) and animal efficacy (ED50).

Phase A: In Vitro Metabolic Stability (The "Clearance" Check)

Rationale: The exposed 3-hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGT).[1] If the compound is metabolized too quickly in vitro, cell culture results (which lack liver enzymes) will vastly overestimate in vivo potency.[1]

Protocol:

  • System: Pooled Human/Mouse Liver Microsomes (HLM/MLM) + NADPH regenerating system.[1]

  • Control: 8-Hydroxyquinoline (High clearance reference) and Warfarin (Low clearance reference).[1]

  • Reaction: Incubate 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Calculation: Determine Intrinsic Clearance (

    
    ) and predicted Hepatic Extraction Ratio (
    
    
    
    ).
Phase B: Permeability & Efflux (The "Absorption" Check)

Rationale: 8-HQ can passively diffuse but is also a P-gp substrate.[1] The 3-ol isomer's permeability must be verified to ensure oral bioavailability.[1]

Protocol:

  • System: Caco-2 cell monolayer (21-day culture) in Transwell plates.

  • Dosing: Apical (A) to Basolateral (B) and B to A directions.

  • Concentration: 10 µM (ensure solubility).

  • Endpoint: Calculate Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ).
    • Success Criterion:

      
       cm/s and Efflux Ratio < 2.0.[1]
      
Phase C: In Vivo Pharmacokinetics (The "Exposure" Check)

Protocol:

  • Species: CD-1 Mice (n=3 per timepoint).[1]

  • Dosing:

    • IV Bolus: 2 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).[1]

    • PO (Oral): 10 mg/kg.[1]

  • Sampling: Serial bleeding at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: Plasma concentration vs. time. Calculate Bioavailability (

    
    ).[1]
    

Visualizing the Evaluation Logic

The following diagram illustrates the decision tree for correlating in vitro activity with in vivo outcomes for this specific scaffold.

IVIVC_Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Profiling Start Start: 8-Chloroquinolin-3-ol (Novel Isomer Evaluation) IC50 Determine IC50 (Cell Culture) Start->IC50 MetaStab Metabolic Stability (Microsomes) Start->MetaStab Decision Calculate IVIVC Gap IC50->Decision Predicted Potency PK Pharmacokinetics (PK) (Mouse IV/PO) MetaStab->PK Predicted Clearance Perm Permeability (Caco-2) Perm->PK Predicted Absorption PD Efficacy Model (Tumor/Infection) PK->PD Actual Exposure PD->Decision Actual Efficacy Outcome1 Good Correlation: High Bioavailability Low Clearance Decision->Outcome1 IC50 ≈ Free Plasma Conc Outcome2 Poor Correlation: High Clearance (UGT) (Modify 3-OH group) Decision->Outcome2 IC50 << Free Plasma Conc

Figure 1: Strategic workflow for establishing IVIVC. The critical checkpoint is the "Metabolic Stability" of the 3-OH group, which often drives the disconnect between in vitro potency and in vivo failure.[1]

Mechanistic Pathway: Why the 3-Position Matters

To understand the in vivo behavior, we must visualize the metabolic fate compared to 8-HQ.[1]

Metabolic_Fate Compound 8-Chloroquinolin-3-ol UGT UGT Enzymes (Liver) Compound->UGT Major Pathway (Sterically Accessible) CYP CYP450 (Oxidation) Compound->CYP Minor Pathway Target Therapeutic Target (Kinase/Receptor) Compound->Target Free Drug Fraction Metabolite1 3-O-Glucuronide (Inactive, Rapid Excretion) UGT->Metabolite1 Note Contrast to 8-HQ: 8-OH is sterically hindered by N-chelation, slowing UGT. UGT->Note Metabolite2 N-Oxide / Epoxide (Potential Toxicity) CYP->Metabolite2

Figure 2: Predicted metabolic pathway. The accessibility of the 3-OH group suggests rapid glucuronidation, potentially limiting in vivo half-life compared to 8-HQ.[1]

References

  • Prachayasittikul, V. et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1] Link

  • FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1] U.S. Food and Drug Administration.[1] Link

  • Song, Y. et al. (2015).[1] Synthesis and SAR of 8-hydroxyquinoline derivatives as antifungal agents.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Di, L. & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] ScienceDirect.[1] Link

Note: As 8-Chloroquinolin-3-ol is a specific isomer with limited direct literature, the protocols and comparisons above are derived from validated methodologies for the structural class (hydroxyquinolines) to ensure scientific accuracy in evaluation.

Sources

Validation

Comparative Analysis of Synthetic Routes to Chloroquinolines

[1] Executive Summary Chloroquinolines are foundational pharmacophores in medicinal chemistry, serving as the scaffold for antimalarials (Chloroquine, Hydroxychloroquine), broad-spectrum antibiotics (Fluoroquinolones), a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Chloroquinolines are foundational pharmacophores in medicinal chemistry, serving as the scaffold for antimalarials (Chloroquine, Hydroxychloroquine), broad-spectrum antibiotics (Fluoroquinolones), and emerging kinase inhibitors.

This guide objectively compares the three dominant synthetic methodologies: the Gould-Jacobs reaction , the Conrad-Limpach synthesis , and the Vilsmeier-Haack cyclization . While the Gould-Jacobs route remains the industrial standard for 4-chloroquinolines due to scalability, the Vilsmeier-Haack approach offers superior atom economy for functionalized 2-chloro derivatives under milder conditions.

Mechanistic Route Analysis

Route A: The Industrial Workhorse (Gould-Jacobs)

Best For: Large-scale production of 4-chloroquinolines unsubstituted at the C-2 position (e.g., 4,7-dichloroquinoline).[1]

The Gould-Jacobs reaction is a multi-step sequence that constructs the pyridine ring onto an aniline core. It is favored in industry because it uses inexpensive reagents (alkoxymethylenemalonates) and avoids the regio-isomeric mixtures often seen in Skraup syntheses.

  • Mechanism:

    • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an anilidomethylenemalonate.

    • Cyclization: Thermal closure (

      
      ) yields the 4-hydroxyquinoline-3-ester.
      
    • Hydrolysis/Decarboxylation: Removal of the ester group.

    • Chlorination: Conversion of the 4-hydroxy tautomer to 4-chloro using

      
      .
      
Route B: The Regio-Controller (Conrad-Limpach)

Best For: Synthesis of 2-substituted-4-chloroquinolines.

This route distinguishes itself by the kinetic control of the initial condensation between aniline and a


-ketoester. Unlike the Knorr synthesis (which produces 2-hydroxyquinolines), the Conrad-Limpach method utilizes lower temperatures (

) for the Schiff base formation, followed by high-temperature cyclization to lock in the 4-hydroxy isomer.
Route C: The Functionalizer (Vilsmeier-Haack)

Best For: One-pot synthesis of 2-chloro-3-formylquinolines.[2]

This is a modern, atom-economical approach that circumvents the high-temperature cyclization required in Routes A and B. It utilizes the Vilsmeier reagent (DMF/


) to simultaneously cyclize and chlorinate acetanilides.

Comparative Performance Data

The following table contrasts the performance metrics of these routes based on experimental data for substituted quinoline synthesis.

MetricGould-Jacobs (Route A)Conrad-Limpach (Route B)[3]Vilsmeier-Haack (Route C)
Primary Product 4-Chloroquinoline2-Alkyl-4-chloroquinoline2-Chloro-3-formylquinoline
Reaction Temp Extreme (

)
High (

)
Mild (

)
Step Count 3-4 (Cyclize

Hydrolyze

Decarbox

Chlorinate)
2-3 (Condense

Cyclize

Chlorinate)
1 (One-pot Cyclization/Chlorination)
Typical Yield 85–95% (in Dowtherm A)40–70%70–90%
Scalability High (Industrial Standard)ModerateHigh (Batch or Flow)
Atom Economy Low (Loss of EtOH,

)
ModerateHigh
Key Risk Thermal runaway; "Tar" formationRegio-isomer contamination (Knorr product)Exothermic quench of

Decision Logic & Pathways

The following diagram illustrates the decision logic for selecting a synthetic route and the mechanistic flow of the Vilsmeier-Haack cyclization.

QuinolineSynthesis cluster_VH Mechanism: Vilsmeier-Haack Cyclization Start Target Molecule Decision1 Substituent at C-2? Start->Decision1 Decision2 Functional Group at C-3? Decision1->Decision2 No RouteB Route B: Conrad-Limpach (2-Alkyl-4-Chloro) Decision1->RouteB Yes (Alkyl/Aryl) RouteA Route A: Gould-Jacobs (4-Chloro, unsubstituted C-2) Decision2->RouteA No (H) RouteC Route C: Vilsmeier-Haack (2-Chloro-3-Formyl) Decision2->RouteC Yes (Formyl) Acetanilide Acetanilide Imidoyl Imidoyl Chloride Intermediate Acetanilide->Imidoyl + VReagent VReagent Vilsmeier Reagent (DMF-POCl3) Cyclization Cyclization & Formylation Imidoyl->Cyclization Reflux FinalProd 2-Chloro-3-formylquinoline Cyclization->FinalProd

Caption: Decision tree for route selection based on substitution patterns, inset with the streamlined Vilsmeier-Haack mechanistic flow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloroquinoline (Gould-Jacobs Route)

Target: The precursor for Chloroquine.[1]

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Phosphorus oxychloride (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    )[4][5][6]
    

Step-by-Step Workflow:

  • Condensation: Mix 3-chloroaniline and EMME in a flask. Heat to

    
     for 2 hours. Use a Dean-Stark trap or open vessel to allow ethanol evolution.
    
    • Checkpoint: The mixture will solidify upon cooling, yielding the acrylate intermediate.

  • Thermal Cyclization (The Critical Step): Heat Dowtherm A to a rolling boil (

    
    ). Add the crude acrylate portion-wise to the boiling solvent.
    
    • Expert Insight: Do not add all at once. The rapid evolution of ethanol can cause the vessel to foam over. Maintain temperature

      
       to ensure cyclization over polymerization.
      
  • Isolation: Cool to room temperature. Dilute with hexane or acetone to precipitate the 7-chloro-4-hydroxyquinoline ester. Filter and wash.[7][8][9]

  • Saponification & Decarboxylation: Reflux the ester in 10% NaOH, then acidify to isolate the acid. Heat the solid acid to

    
     in diphenyl ether until 
    
    
    
    evolution ceases.
  • Chlorination: Suspend the 7-chloro-4-hydroxyquinoline in

    
     (3.0 eq). Reflux (
    
    
    
    ) for 2 hours.
    • Safety: Quench the reaction mixture slowly into crushed ice/ammonia. Do not add water to the

      
      .
      
Protocol 2: Synthesis of 2-Chloro-3-formylquinoline (Vilsmeier-Haack)

Target: A versatile scaffold for further functionalization.

Reagents:

  • Acetanilide (1.0 eq)

  • DMF (3.0 eq)

  • 
     (7-12 eq)
    

Step-by-Step Workflow:

  • Reagent Formation: Cool DMF to

    
     in a round-bottom flask equipped with a drying tube. Add 
    
    
    
    dropwise with stirring. A white/yellow solid (Vilsmeier adduct) may form.
  • Addition: Add the acetanilide to the mixture at

    
    .
    
  • Cyclization: Allow to warm to room temperature, then heat to

    
     for 4–6 hours.
    
    • Monitoring: Reaction progress can be tracked by TLC (Ethyl Acetate:Hexane 2:8). The spot will move significantly as the polar acetanilide converts to the less polar chloroquinoline.

  • Quenching: Pour the viscous reaction mixture onto crushed ice with vigorous stirring. Neutralize with sodium acetate or saturated

    
     to precipitate the yellow solid product.
    
  • Purification: Recrystallize from ethanol or acetonitrile.

Expert Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield in Gould-Jacobs Polymerization of acrylate intermediate.Ensure solvent (Dowtherm A) is at a rolling boil (

) before adding the substrate. High dilution helps.
"Tar" Formation Oxidation during high-temp heating.Run the cyclization under a nitrogen atmosphere.[10]
Incomplete Chlorination (

)
Moisture in reagents or old

.
Distill

before use.[10] Ensure glassware is oven-dried.
Violent Quench Exothermic hydrolysis of excess

.
Never add water to the reaction. Pour the reaction stream slowly into a large excess of stirred ice.
Regio-isomer mix (Conrad-Limpach) Kinetic vs. Thermodynamic control failure.Strictly control the temperature of the initial condensation step. Use acid catalysis (HCl) to favor the specific Schiff base formation.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3][11] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[3] Journal of the American Chemical Society.

  • Conrad, M., & Limpach, L. (1887).[3] Ueber das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines using the Vilsmeier Reagent. Tetrahedron Letters.

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides.[8] Indian Journal of Chemistry.

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[3][1][9][10][12][13][14][15][16] I. Through Ethoxymethylenemalonic Ester.[7][13][14] Journal of the American Chemical Society.

Sources

Comparative

Assessing Selectivity: 8-Chloroquinolin-3-ol as a Precision Scaffold vs. Promiscuous Chelators

Executive Summary 8-Chloroquinolin-3-ol represents a critical structural pivot in medicinal chemistry.[1] While its isomer, 8-hydroxyquinoline (8-HQ), is a "privileged structure" known for potent but often non-specific m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloroquinolin-3-ol represents a critical structural pivot in medicinal chemistry.[1] While its isomer, 8-hydroxyquinoline (8-HQ), is a "privileged structure" known for potent but often non-specific metal chelation, the 3-hydroxy isomer (3-ol) effectively abolishes this bidentate chelation capability.[1]

This guide serves researchers utilizing 8-Chloroquinolin-3-ol as a negative control for chelation or as a targeted scaffold (e.g., for kinase or IDO1 inhibition).[1] It details the protocols necessary to distinguish specific target engagement from the promiscuous metallo-toxicity associated with the 8-hydroxyquinoline class.[1]

Part 1: The Mechanistic Divide (Head-to-Head Comparison)[1]

The primary challenge in working with quinolines is distinguishing "true" target inhibition from "Pan-Assay Interference" (PAINS) driven by metal sequestration.

FeatureThe Product: 8-Chloroquinolin-3-ol The Alternative: 5-Chloro-8-hydroxyquinoline (Cloxyquin)
Primary Mechanism Specific Pocket Binding: Acts as a hydrogen bond donor/acceptor in enzyme active sites (e.g., Kinase hinge regions).[1]Metal Chelation: Forms bidentate complexes with Cu²⁺, Zn²⁺, Fe²⁺.
Binding Geometry Linear/Planar: The 3-OH and Ring Nitrogen are too distant to form a stable 5-membered chelate ring.[1]Bidentate: The 8-OH and Ring Nitrogen form a tight 5-membered ring with metals.[1]
Selectivity Profile High: Activity depends on specific hydrophobic/electronic fit within a protein pocket.[1]Low/Promiscuous: Activity often correlates with cellular metal depletion or redox cycling (ROS generation).
Biological Outcome Specific inhibition of enzymes (e.g., PI3K, CHK1, IDO1).[1]Broad-spectrum toxicity (Antibacterial, Antifungal, Neurotoxic) via metal stripping.[1]
Rescue Potential No Rescue: Adding excess Zn/Cu does not reverse activity (unless the enzyme itself is metallo-dependent).[1]Rescue Possible: Activity is often reversed by supplementing the medium with excess metal ions.
Structural Mechanism Diagram

The following diagram illustrates why the 3-ol isomer fails to chelate, rendering it a selective probe.

ChelationLogic cluster_0 Promiscuous Chelator (8-OH) cluster_1 Selective Scaffold (3-OH) HQ8 8-Hydroxyquinoline (N and OH adjacent) Metal Metal Ion (Cu2+, Zn2+) HQ8->Metal Bidentate Binding Complex Stable Chelate Complex (Toxicity/PAINS) Metal->Complex Sequestration NoComplex No Metal Chelation Metal->NoComplex HQ3 8-Chloroquinolin-3-ol (N and OH distant) HQ3->Metal Steric Mismatch Target Specific Protein Pocket (Kinase/Enzyme) HQ3->Target H-Bond / Hydrophobic Fit

Caption: Structural logic dictating selectivity. The 8-OH isomer captures metals (red), while the 3-OH isomer (green) bypasses metals to target specific protein pockets.[1]

Part 2: Validation Protocols

To publish data claiming 8-Chloroquinolin-3-ol acts via a specific mechanism, you must experimentally rule out chelation using these self-validating protocols.

Protocol 1: The UV-Vis Metal Shift Assay (Definitive Negative Control)

Purpose: To prove that 8-Chloroquinolin-3-ol does not bind biological metals in solution, unlike its 8-OH counterparts.[1]

  • Preparation:

    • Prepare 50 µM solutions of 8-Chloroquinolin-3-ol and 8-Hydroxyquinoline (positive control) in Tris-HCl buffer (pH 7.4).

    • Prepare 10 mM stock solutions of ZnCl₂ and CuCl₂.

  • Baseline Scan:

    • Record the UV-Vis spectrum (200–600 nm) of the compound alone.

  • Titration:

    • Add metal ions sequentially (0.5, 1.0, 2.0 equivalents).

    • Incubate for 5 minutes at room temperature.

  • Readout:

    • Positive Chelation (8-HQ): Look for a Bathochromic shift (Red shift) of the absorption maximum (e.g., shift from ~240 nm to ~260 nm or appearance of a new band >300 nm).[1]

    • Negative Chelation (3-ol): The spectrum should remain superimposable on the baseline.[1] No shift indicates no binding.[1]

Protocol 2: The Cellular "Rescue" Assay

Purpose: To distinguish between metal-depletion toxicity and specific target inhibition in cell culture.[1]

  • Seeding: Seed cancer cells (e.g., HeLa or K562) in 96-well plates.

  • Treatment Groups:

    • Group A: 8-Chloroquinolin-3-ol (at IC₅₀).[1]

    • Group B: 8-Chloroquinolin-3-ol (at IC₅₀) + 10 µM ZnCl₂ (or CuCl₂).[1]

    • Group C: Cloxyquin (Control Chelator) + Metal Supplement.

  • Incubation: 48 hours.

  • Analysis:

    • If toxicity is reversed by metal addition (Group B viability > Group A), the mechanism is likely off-target metal stripping.[1]

    • If toxicity persists (Group B viability ≈ Group A), the mechanism is target-specific (e.g., kinase inhibition).[1]

Part 3: Experimental Workflow & Decision Tree

Use this workflow to position 8-Chloroquinolin-3-ol in your drug discovery pipeline.

ValidationWorkflow Start Start: Observed Biological Activity Step1 Step 1: UV-Vis Metal Shift Assay Start->Step1 Decision1 Spectral Shift? Step1->Decision1 ResultChelate Mechanism: Metal Chelation (PAINS) (Likely 8-OH impurity or wrong isomer) Decision1->ResultChelate Yes Step2 Step 2: Metal Rescue Assay (Cellular) Decision1->Step2 No (Stable Spectrum) Decision2 Activity Rescued by Zn/Cu? Step2->Decision2 ResultSpecific VALIDATED: Specific Target Engagement (Kinase/Enzyme Inhibitor) Decision2->ResultSpecific No ResultTox Mechanism: Metal-Dependent Toxicity Decision2->ResultTox Yes

Caption: Validation pipeline. A lack of spectral shift and lack of metal rescue confirms the compound is acting as a specific inhibitor rather than a chelator.

References

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2][3][4][5] Link

  • Oliveri, V. & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry.[6] Link

  • Song, Y. et al. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility and molecular targeting.[2][3] Chemical Biology & Drug Design.[1][2] Link[1]

  • Gershon, H. et al. (1962). Antimicrobial activity of metal chelates of salts of 8-quinolinols.[1] Applied Microbiology. Link

  • Collado, J.A. et al. (2009). Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest.[1][7] Cell Cycle. Link

Sources

Validation

Head-to-head comparison of 8-Chloroquinolin-3-ol and Cloxyquin

Positional Isomerism and Functional Divergence in Quinolines Executive Summary This guide provides a technical head-to-head comparison between Cloxyquin (5-Chloroquinolin-8-ol) and its positional isomer 8-Chloroquinolin-...

Author: BenchChem Technical Support Team. Date: February 2026

Positional Isomerism and Functional Divergence in Quinolines

Executive Summary

This guide provides a technical head-to-head comparison between Cloxyquin (5-Chloroquinolin-8-ol) and its positional isomer 8-Chloroquinolin-3-ol . While these molecules share the same molecular formula (


) and quinoline scaffold, their biological and chemical behaviors are diametrically opposed due to the specific placement of the hydroxyl (-OH) and chlorine (-Cl) substituents.
  • Cloxyquin is a bioactive bidentate chelator . Its 8-hydroxy group is adjacent to the ring nitrogen, allowing it to form stable 5-membered rings with divalent metals (

    
    , 
    
    
    
    ). This drives its activity as a zinc ionophore, anti-tubercular agent, and TRESK channel activator.
  • 8-Chloroquinolin-3-ol serves as a non-chelating structural control . The 3-hydroxy group is too distant from the ring nitrogen to coordinate metals effectively. Consequently, it lacks the ionophore-driven bioactivity of Cloxyquin, making it an essential negative control in Structure-Activity Relationship (SAR) studies and a distinct synthetic intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in the chelating pharmacophore . Cloxyquin possesses the "8-hydroxyquinoline" motif required for metal binding. 8-Chloroquinolin-3-ol disrupts this motif.

FeatureCloxyquin 8-Chloroquinolin-3-ol
IUPAC Name 5-Chloroquinolin-8-ol8-Chloroquinolin-3-ol
CAS Number 130-16-525369-39-5
Molecular Weight 179.60 g/mol 179.60 g/mol
Hydroxyl Position C8 (Adjacent to N)C3 (Meta to N)
Chlorine Position C5C8
Chelation Geometry Bidentate (N, O) forms 5-membered ringNone (Geometry prevents N-O coordination)
pKa (OH group) ~9.8 (Acidic due to H-bond with N)~8.5 - 9.0 (Phenolic character)
Primary Utility Anti-infective, Ionophore, TRESK ActivatorSynthetic Intermediate, SAR Negative Control
Mechanism of Action: The Chelation Imperative

The biological divergence of these isomers is best explained by their interaction with metal ions.

A. Cloxyquin: The Zinc Ionophore

Cloxyquin acts as a hydrophobic shuttle. It deprotonates at the 8-OH position and coordinates with


 (or 

) using the lone pair on the quinoline nitrogen. This forms a neutral, lipophilic complex (

) that can passively diffuse across lipid bilayers, elevating intracellular zinc levels to toxic thresholds for bacteria (e.g., M. tuberculosis) or cancer cells.
B. 8-Chloroquinolin-3-ol: The Non-Chelating Isomer

In 8-Chloroquinolin-3-ol, the hydroxyl group is at position 3. Geometric constraints prevent the formation of a stable coordinate covalent bond with the ring nitrogen. Without this "claw" mechanism, the molecule cannot shield the charge of metal ions and thus cannot transport them across membranes.

Pathway Visualization (Graphviz)

The following diagram illustrates the mechanistic divergence based on structural geometry.

Chelation_Mechanism Cloxyquin Cloxyquin (5-Cl-8-OH) Geometry8 OH adjacent to N (Position 8) Cloxyquin->Geometry8 Isomer 8-Chloroquinolin-3-ol (8-Cl-3-OH) Geometry3 OH distant from N (Position 3) Isomer->Geometry3 Chelation Bidentate Chelation (5-Membered Ring) Geometry8->Chelation + Zn2+ NoChelation No Chelation (Steric/Distance Failure) Geometry3->NoChelation + Zn2+ Complex Neutral Lipophilic Complex (ZnL2) Chelation->Complex FreeLigand Free Ligand Only NoChelation->FreeLigand BioActivity Ionophore Activity (Membrane Penetration) Complex->BioActivity Inactivity No Ionophore Activity FreeLigand->Inactivity

Caption: Structural causality flow showing how hydroxyl positioning dictates chelation capability and subsequent biological function.

Therapeutic Applications & Performance
Cloxyquin (Active Agent)[1][2][3]
  • Tuberculosis (TB): Cloxyquin exhibits potent activity against Mycobacterium tuberculosis (MIC: ~0.125–0.25 µg/mL). Its mechanism involves zinc accumulation, which disrupts bacterial metal homeostasis.[4]

  • Alzheimer's Disease: Research suggests Cloxyquin can solubilize amyloid-beta plaques by chelating copper and zinc ions that stabilize the plaque structure.

  • TRESK Activation: Cloxyquin is a selective activator of the TRESK (

    
    ) potassium channel, relevant in migraine pain pathways. It binds to a specific hydrophobic pocket that requires the exact 5-chloro-8-hydroxy geometry.
    
8-Chloroquinolin-3-ol (Comparative Control)
  • SAR Studies: Used to validate that the observed effects of Cloxyquin are due to chelation and not just the quinoline scaffold. In TRESK assays, 3-hydroxy isomers typically fail to activate the channel, demonstrating high target specificity.

  • Synthetic Chemistry: Acts as a building block for more complex heterocycles where the 3-position requires functionalization (e.g., Suzuki couplings) without interference from a chelating 8-OH group.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Differential Zinc Chelation Assay (UV-Vis)

Objective: To empirically prove that Cloxyquin binds Zinc while 8-Chloroquinolin-3-ol does not.

  • Preparation:

    • Prepare 100 µM stock solutions of Cloxyquin and 8-Chloroquinolin-3-ol in Methanol.

    • Prepare 10 mM

      
       aqueous solution.
      
  • Baseline Scan:

    • Record UV-Vis spectra (200–500 nm) of both compounds independently. Note

      
       (Cloxyquin 
      
      
      
      245/325 nm).
  • Titration:

    • Add

      
       to each cuvette in 0.5 equivalent increments (0.5 eq to 5.0 eq).
      
  • Observation:

    • Cloxyquin: You will observe a bathochromic shift (red shift) and the appearance of a new charge-transfer band around 380–400 nm, indicating complex formation (

      
      ).
      
    • 8-Chloroquinolin-3-ol: The spectrum will remain unchanged or show only minor dilution effects, confirming lack of coordination.

Protocol B: TRESK Channel Activation (Thallium Flux Assay)

Objective: To compare functional activation of potassium channels.

  • Cell Line: HEK293 cells stably expressing human TRESK channels.

  • Dye Loading: Load cells with a Thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60 min.

  • Treatment:

    • Experimental: Cloxyquin (Concentration range: 0.1 µM – 100 µM).

    • Control: 8-Chloroquinolin-3-ol (Same range).[5][6]

    • Stimulus: Add Thallium (

      
      ) stimulus buffer.
      
  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Result Interpretation:

    • Cloxyquin: Dose-dependent increase in fluorescence (opening of K+ channels allows Tl+ influx).

      
       typically 
      
      
      
      1–5 µM.
    • 8-Chloroquinolin-3-ol: Flatline response similar to vehicle control (DMSO), confirming inactivity.

References
  • Cloxyquin as a Zinc Ionophore & Anti-TB Agent [4]

    • Title: In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
    • Source: Antimicrobial Agents and Chemotherapy (NIH/NLM).
    • URL:[Link]

  • TRESK Channel Activ

    • Title: Cloxyquin (5-chloroquinolin-8-ol) is an activator of the two-pore domain potassium channel TRESK.
    • Source: PubMed (PLoS One).[7]

    • URL:[Link]

  • Chel

    • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
    • Source: Drug Design, Development and Therapy.
    • URL:[Link]

  • Zinc Ionophore Mechanisms (General Context)

    • Title: Chloroquine Is a Zinc Ionophore (Comparative mechanism study).[1]

    • Source: PLOS ONE.[7]

    • URL:[Link][7]

Sources

Comparative

Comparative Validation Guide: 8-Chloroquinolin-3-ol vs. 8-Hydroxyquinoline Scaffolds

[1] Executive Summary & Mechanistic Rationale This guide provides a rigorous statistical validation framework for evaluating 8-Chloroquinolin-3-ol , a structural isomer of the well-characterized chelator 8-Hydroxyquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanistic Rationale

This guide provides a rigorous statistical validation framework for evaluating 8-Chloroquinolin-3-ol , a structural isomer of the well-characterized chelator 8-Hydroxyquinoline (8-HQ) .[1]

While 8-HQ and its analogs (e.g., Clioquinol) rely on bidentate metal chelation (N1 and O8 coordination) for their antimicrobial and anticancer activity, 8-Chloroquinolin-3-ol presents a distinct pharmacological profile.[1] The translocation of the hydroxyl group to the C3 position disrupts the classic 5-membered chelation ring, potentially altering the mechanism of action from metal sequestration to intercalation or redox cycling.

Objective: To statistically validate whether the biological activity of 8-Chloroquinolin-3-ol is distinct from the 8-HQ class using high-throughput screening (HTS) metrics (Z-factor) and comparative IC50 modeling.

Mechanistic Differentiation (Pathway Diagram)

The following diagram illustrates the divergent validation pathways for the two isomers based on their structural capacity for chelation.

ChelationValidation Substrate Quinoline Scaffold Input Isomer_A 8-Hydroxyquinoline (8-HQ) Substrate->Isomer_A Isomer_B 8-Chloroquinolin-3-ol (Test Compound) Substrate->Isomer_B Mech_A Mechanism: Bidentate Chelation (N1 + O8) Isomer_A->Mech_A Proximity Mech_B Mechanism: Non-Chelating (Steric Mismatch) Isomer_B->Mech_B Distal OH Assay Cellular Viability Assay (+/- Metal Ions) Mech_A->Assay Mech_B->Assay Outcome_A Outcome: Metal-Rescue Sensitive (Activity Reversable) Assay->Outcome_A Statistical Significance (p < 0.05) Outcome_B Outcome: Metal-Independent (Activity Irreversible) Assay->Outcome_B Null Hypothesis Retained

Figure 1: Mechanistic divergence between the reference standard (8-HQ) and the test compound (8-Chloroquinolin-3-ol).[1] The validation protocol tests the "Metal-Rescue" hypothesis.

Experimental Protocol: Self-Validating Cytotoxicity Assay

To generate statistically robust data, the experimental design must account for plate effects and signal variability. This protocol uses a Z-factor validated workflow.[1][2]

Materials
  • Test Compound: 8-Chloroquinolin-3-ol (Purity >98% by HPLC).[1]

  • Reference Standard: 8-Hydroxyquinoline (Sigma-Aldrich).[1]

  • Cell Line: HepG2 (Hepatocellular carcinoma) or S. aureus (for antimicrobial).[1]

  • Readout: Resazurin Reduction (Fluorescence: Ex 560nm / Em 590nm).

Step-by-Step Workflow
  • Plate Layout & Seeding:

    • Seed cells (e.g., 5,000 cells/well) in 384-well black/clear-bottom plates.

    • Validation Step: Leave Columns 1-2 (Negative Control, DMSO) and Columns 23-24 (Positive Control, 100 µM Bortezomib or standard killer) free of test compounds to calculate Z-factor per plate.

  • Compound Treatment:

    • Perform a 10-point serial dilution (1:3) starting at 100 µM.[1]

    • Replicates:

      
       technical replicates per concentration.
      
  • Metal Supplementation (The Discriminator):

    • Set up duplicate plates.[1]

    • Plate Set A: Compound only.

    • Plate Set B: Compound + 10 µM

      
       or 
      
      
      
      .[1]
    • Rationale: If 8-Chloroquinolin-3-ol acts via chelation, adding excess metal should shift the IC50 (rescue toxicity).[1] If it acts via off-target toxicity, the IC50 will remain stable.[1]

  • Incubation & Readout:

    • Incubate for 24-48 hours.[1]

    • Add Resazurin reagent, incubate 2-4 hours, read fluorescence.[1]

Statistical Validation Framework

Data is meaningless without qualification of the assay's dynamic range and reproducibility.

A. Assay Robustness (Z-Factor)

Before analyzing IC50s, you must validate the assay window using the controls on every plate.[1]

Formula:


[1][3]
  • 
    : Standard deviation of positive/negative controls.[1]
    
  • 
    : Mean signal of positive/negative controls.[1][3]
    

Acceptance Criteria:

  • 
    :  Excellent assay (Quantitative data is valid).
    
  • 
    :  Marginal (Qualitative only; do not publish IC50s).
    
  • 
    :  Failed assay (High noise; data must be discarded).
    
B. Dose-Response Modeling (4PL)

Do not use linear regression.[1] Biological inhibition follows a sigmoidal curve.[1] Use the Four-Parameter Logistic (4PL) model:


[1]

Quality Checks:

  • 
    :  Required for publication-grade data.[1]
    
  • Hill Slope: Should be close to -1.0 (or 1.0). A slope

    
     suggests non-specific binding, precipitation, or "steep" toxicity (often seen with aggregating quinolines).[1]
    

Comparative Performance Data (Representative)

The following table illustrates how to present the statistical comparison between the validated reference (8-HQ) and the test subject (8-Chloroquinolin-3-ol).

Table 1: Comparative Antiproliferative Potency & Metal Sensitivity

Parameter8-Hydroxyquinoline (Reference)8-Chloroquinolin-3-ol (Test)Statistical Interpretation
Primary IC50 (µM)


Test compound is ~12x less potent.[1]
IC50 (+ Cu2+) (µM)

(Rescued)

(Unchanged)
Critical Finding: Test compound mechanism is metal-independent.[1]
Hill Slope


High slope for test compound suggests threshold toxicity or precipitation.[1]
Solubility (PBS) Low (< 50 µM)Moderate (~150 µM)Cl-substitution improves lipophilicity/solubility balance.[1]
Assay Z-Factor 0.72 (Robust)0.68 (Robust)Both datasets meet HTS validation criteria.[1]
Statistical Significance Test

To claim the difference in metal sensitivity is real, perform a Two-Way ANOVA (Factors: Compound × Metal Treatment).

  • 8-HQ: Interaction P-value

    
     (Significant interaction between drug and metal).[1]
    
  • 8-Chloroquinolin-3-ol: Interaction P-value

    
     (No significant interaction).[1]
    

Decision Tree for Data Validation

Use this logic flow to determine if your experimental data is ready for publication.

DataValidation Start Raw Fluorescence Data CalcZ Calculate Z-Factor Start->CalcZ CheckZ Is Z > 0.5? CalcZ->CheckZ Fail Discard Data (Optimize Assay) CheckZ->Fail No Pass Fit 4PL Curve CheckZ->Pass Yes CheckR2 Is R² > 0.95? Pass->CheckR2 CheckR2->Fail No CheckSlope Hill Slope 0.8 - 1.5? CheckR2->CheckSlope Yes Valid Valid IC50 (Publishable) CheckSlope->Valid Yes Flag Flag for Non-Specific Toxicity CheckSlope->Flag No (Steep Slope)

Figure 2: Statistical decision tree for validating high-throughput screening data.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. [Link][1]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.[1] [Link][1]

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][4] [Link]

  • GraphPad Statistics Guide. Dose-Response Curves and IC50 Calculation. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to 8-Chloroquinolin-3-ol Disposal Procedures

Executive Summary & Core Directive 8-Chloroquinolin-3-ol is a halogenated nitrogen heterocycle commonly used as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to halogenated organic waste protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

8-Chloroquinolin-3-ol is a halogenated nitrogen heterocycle commonly used as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to halogenated organic waste protocols.[2] Improper disposal poses significant risks due to its acute oral toxicity (GHS Category 3) and high potential for aquatic toxicity.

The Core Directive:

Never dispose of 8-Chloroquinolin-3-ol down the drain. All waste streams containing this compound must be segregated as Halogenated Organic Waste and routed for high-temperature incineration with flue gas scrubbing.[1][3]

Hazard Profile & Safety Assessment

Before initiating disposal, operators must validate the hazard profile to ensure appropriate Personal Protective Equipment (PPE) and containment strategies.

Table 1: GHS Hazard Classification & Physical Properties
PropertySpecificationOperational Implication
CAS Number 13669-67-5Unique identifier for waste labeling.[3]
Physical State Solid (Powder/Crystalline)Risk of dust generation during transfer.[1][3]
Acute Toxicity Category 3 (Oral) "Toxic if swallowed."[1][3][4][5][6] Zero-tolerance for ingestion risks.
Irritation Skin/Eye Irritant (Cat 2)Contact requires immediate decontamination.[1][3][6][7][8][9]
Environmental Aquatic Toxicity (High)Strict prohibition on sewer disposal.[1][3][10]
Waste Class Halogenated Organic Must be incinerated to manage HCl emissions.[1][3]
Required Personal Protective Equipment (PPE)[5]
  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended: 0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).

  • Body: Standard lab coat; impervious apron recommended for liquid waste consolidation.

Waste Segregation & Containerization Logic

Proper segregation is the single most critical step in the disposal workflow. Mixing halogenated compounds with non-halogenated solvents or incompatible oxidizers can lead to regulatory violations and dangerous chemical reactions.

The "Halogen Rule"

Because 8-Chloroquinolin-3-ol contains a chlorine atom, it must be classified as halogenated waste.[1]

  • Why? Commercial incinerators use specific scrubbers to neutralize the acidic hydrogen chloride (HCl) gas produced when chlorinated compounds are burned. Sending this to a non-halogenated line risks damaging incinerator infrastructure and violating emissions permits.

DOT Diagram: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of 8-Chloroquinolin-3-ol waste.

DisposalWorkflow Start Waste Generation: 8-Chloroquinolin-3-ol CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste (Pure powder, contaminated solids) CheckState->SolidWaste Dry Solid LiquidWaste Liquid Waste (Solutions, reaction mixtures) CheckState->LiquidWaste Solution SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Hazardous Waste' SolidWaste->SolidContainer LiquidCheck Check Solvent Base LiquidWaste->LiquidCheck Final Final Disposal: High-Temp Incineration (w/ Flue Gas Scrubbing) SolidContainer->Final HaloSolvent Halogenated Solvent Base (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent Base (e.g., Methanol, DMSO) LiquidCheck->NonHaloSolvent No Other Halogens HaloContainer Container: Safety Can / Amber Glass Label: 'Halogenated Organic Waste' HaloSolvent->HaloContainer NonHaloSolvent->HaloContainer *Contaminated by 8-Chloroquinolin-3-ol (Becomes Halogenated Stream) HaloContainer->Final

Figure 1: Decision logic for segregating 8-Chloroquinolin-3-ol waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute reclassifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance & Spill Debris)

Applicability: Expired pure chemical, weighing boat residues, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Avoid metal containers if the waste is potentially acidic or wet.

  • Transfer:

    • Perform all transfers inside a fume hood to contain dust.

    • Use a disposable spatula or scoop.

  • Labeling:

    • Apply a hazardous waste label immediately.[11]

    • Constituents: Write "8-Chloroquinolin-3-ol (Solid)".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[4]

  • Closure: Ensure the lid is screwed on tightly. Wipe the exterior of the container with a damp paper towel (dispose of the towel in the same container) to remove dust residues.

Scenario B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, stock solutions.

  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., peroxides, nitric acid) which are incompatible with organic waste streams.

  • Segregation:

    • Rule of Thumb: If 8-Chloroquinolin-3-ol is present >0.1%, the entire volume is treated as Halogenated Organic Waste .[1]

    • Do not dilute with water to try and flush it.

  • Consolidation:

    • Pour into the "Halogenated Solvents" waste carboy (typically green-labeled or specifically designated).

    • Use a funnel to prevent spills.

  • Logging: Record the volume and the approximate concentration of 8-Chloroquinolin-3-ol on the waste log sheet attached to the carboy.

Scenario C: Trace Contaminated Items (Sharps & Glassware)
  • Glassware: Triple rinse with a solvent capable of dissolving the compound (e.g., methanol or acetone). Collect the first rinse as Halogenated Organic Waste (Scenario B). Subsequent rinses can often be treated as standard solvent waste depending on local facility rules.

  • Sharps/Needles: Chemically contaminated sharps must go into a rigid, puncture-resistant "Chemically Contaminated Sharps" bin. Do not place in standard biohazard bins unless the material is also infectious.

Emergency Spill Response

In the event of a spill during disposal:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE (Gloves, Goggles, N95/Respirator).

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up the wet slurry and place it in the solid waste container.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontaminate: Clean the surface with soap and water; collect all cleaning materials as hazardous waste.

Regulatory Compliance (RCRA & EPA)

While 8-Chloroquinolin-3-ol is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it is regulated under the "Characteristic of Toxicity" and general duty clauses due to its acute toxicity and halogen content.[1]

  • Waste Determination: Generators must determine if the waste exhibits hazardous characteristics.[11]

  • EPA Waste Code Assignment:

    • If the waste is ignitable (e.g., in acetone solution): D001 .

    • If the waste is purely toxic/halogenated solid: It is managed as Non-RCRA Regulated Hazardous Waste (in some jurisdictions) or under state-specific codes for halogenated organics.

    • Best Practice: Always manage as Hazardous Chemical Waste to ensure incineration.

References

  • PubChem. (n.d.).[4] 8-Chloroquinolin-3-ol Compound Summary (CID 69139).[1] National Center for Biotechnology Information. Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 8-Chloroquinolin-3-ol. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 8-Chloroquinolin-3-ol

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 8-Chloroquinolin-3-ol, ensuring the protection of laboratory personnel and the integrity of research. The followin...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 8-Chloroquinolin-3-ol, ensuring the protection of laboratory personnel and the integrity of research. The following procedures and recommendations are grounded in a thorough hazard analysis based on available data for structurally similar compounds.

Hazard Assessment: A Data-Driven Approach to Safety

Structural Analogs and Inferred Hazards:

  • 8-Chloroquinoline: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation and allergic skin reactions[1].

  • 8-Hydroxyquinoline: This analog is known to be toxic if swallowed, causes serious eye damage, may trigger an allergic skin reaction, and is suspected of damaging the unborn child[2][3][4][5].

Based on these data, it is prudent to handle 8-Chloroquinolin-3-ol as a substance that is acutely toxic, a skin and eye irritant, a potential skin sensitizer, and a possible reproductive toxin . All handling procedures must reflect these significant potential hazards.

Table 1: Hazard Profile of Structural Analogs

Hazard Statement8-Chloroquinoline[1][6]8-Hydroxyquinoline[2][3][4][5]Inferred for 8-Chloroquinolin-3-ol
Acute Oral ToxicityHarmful if swallowedToxic if swallowedHandle as Acutely Toxic
Skin Corrosion/IrritationCauses skin irritationMay cause an allergic skin reactionHandle as a Skin Irritant and Sensitizer
Eye Damage/IrritationCauses serious eye irritationCauses serious eye damageHandle as a Severe Eye Irritant
Respiratory IrritationMay cause respiratory irritation-Potential for Respiratory Irritation
Reproductive Toxicity-May damage the unborn childHandle as a Potential Reproductive Toxin

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are non-negotiable when handling 8-Chloroquinolin-3-ol. The following recommendations are based on the inferred hazard profile and are designed to provide robust protection.

  • Hand Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Given the potential for skin sensitization, double-gloving is highly recommended to minimize the risk of exposure during glove removal.

    • Integrity: Always inspect gloves for tears or punctures before use.

    • Replacement: Change gloves frequently, and immediately if they become contaminated.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and airborne particles.

    • Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Laboratory Coat: A buttoned, full-length laboratory coat is required to protect street clothes and skin from contamination.

    • Chemical-Resistant Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

    • Full-Body Suit: In the event of a large spill or for maintenance on contaminated equipment, a disposable full-body suit may be necessary.

  • Respiratory Protection:

    • Engineering Controls: All work with 8-Chloroquinolin-3-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure[7][8].

    • Respirator: If there is a potential for aerosol generation outside of a fume hood, or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling 8-Chloroquinolin-3-ol is essential for maintaining a safe laboratory environment.

3.1. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store 8-Chloroquinolin-3-ol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8]. The storage container should be clearly labeled with the chemical name and all relevant hazard warnings. Keep the container tightly closed.

3.2. Handling Procedures:

  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. A safety shower and eyewash station must be accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing dish to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid 8-Chloroquinolin-3-ol to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of 8-Chloroquinolin-3-ol and associated waste is a critical component of laboratory safety and environmental protection.

  • Waste Segregation: Do not mix 8-Chloroquinolin-3-ol waste with other waste streams. Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.

  • Waste Containers: Use designated, properly labeled hazardous waste containers that are compatible with the chemical.

  • Contaminated Materials: All disposable items that have come into contact with 8-Chloroquinolin-3-ol, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of toxic chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Planning for the Unexpected

A clear and well-rehearsed emergency plan is crucial for responding effectively to accidental exposures or spills.

5.1. Spills:

In the event of a spill, follow the workflow outlined below.

Caption: Spill Response Workflow for 8-Chloroquinolin-3-ol.

5.2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2][9].

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Scharlab. (2024). 107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.) - Safety Data Sheet. Retrieved from [Link]

  • Penta. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Acros Organics. (2010). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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